molecular formula C6H4ClFN2O2 B1495252 5-Chloro-2-fluoro-6-nitroaniline

5-Chloro-2-fluoro-6-nitroaniline

Cat. No.: B1495252
M. Wt: 190.56 g/mol
InChI Key: XEFFGBJVAMHUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-fluoro-6-nitroaniline is a multifunctional halogenated nitroaniline that serves as a high-value building block in organic synthesis and research applications. Its structure, featuring an aromatic ring substituted with an amine group, nitro group, chlorine, and fluorine atoms, makes it a key precursor in the development of complex molecules. The electron-withdrawing nitro group ortho to the electron-donating amino group creates a unique push-pull electronic system, enhancing its reactivity in nucleophilic aromatic substitution and other transformations. This compound is primarily used in pharmaceutical research and development. Similar halogenated nitroanilines are recognized for their role in synthesizing potent inhibitors, such as those targeting oncogenic miRNAs for cancer therapeutics or acting as non-nucleoside HIV-1 reverse transcriptase inhibitors. The presence of halogens at specific positions allows for further functionalization, enabling the construction of heterocyclic scaffolds and libraries of compounds for drug discovery. Beyond pharmaceuticals, 5-Chloro-2-fluoro-6-nitroaniline finds application in the synthesis of dyes and agrochemicals. The compound can act as an intermediate for azo dyes and other pigments. In agrochemical research, its structural motif is valuable for developing new herbicides and pesticides, contributing to solutions for enhanced crop protection and yield. As a supplier, we ensure high purity levels to meet the stringent requirements of research and development. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as nitroaromatic compounds can exhibit toxicity and require careful management.

Properties

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.56 g/mol

IUPAC Name

3-chloro-6-fluoro-2-nitroaniline

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2

InChI Key

XEFFGBJVAMHUAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Chloro-2-fluoro-6-nitroaniline , a specialized intermediate used in the synthesis of polycyclic pharmaceutical scaffolds.

CAS Number: 50409-01-3 (Primary reference; verify batch-specific isomer purity) Molecular Formula: C₆H₄ClFN₂O₂ Molecular Weight: 190.56 g/mol

Executive Summary

5-Chloro-2-fluoro-6-nitroaniline is a highly functionalized benzene derivative characterized by a unique substitution pattern that positions a nitro group ortho to a chlorine atom and meta to a fluorine atom, all surrounding a primary amine. This specific geometry makes it a critical "lynchpin" scaffold in medicinal chemistry, particularly for the synthesis of benzimidazoles , quinoxalines , and indazoles .

Its value lies in its orthogonal reactivity : the nitro group allows for reduction to a diamine (enabling heterocycle formation), while the chlorine atom—activated by the adjacent nitro group—serves as a handle for nucleophilic aromatic substitution (


), allowing researchers to introduce diversity at the 5-position late in the synthetic sequence.

Chemical Identity & Physicochemical Properties

PropertyDataNotes
IUPAC Name 5-Chloro-2-fluoro-6-nitroanilineNumbering prioritizes amine at C1
Appearance Yellow to orange crystalline solidTypical of nitroanilines
Melting Point 128–132 °C (Predicted/Range)Isomer dependent; verify by DSC
Solubility DMSO, DMF, Methanol, Ethyl AcetateLow solubility in water
pKa (NH₂) ~ -1.0 to 0.5 (Predicted)Highly weakly basic due to electron-withdrawing groups
LogP ~ 2.1Lipophilic, suitable for membrane permeability
Structural Analysis

The molecule features a "push-pull" electronic system:

  • Electron Donating: The amino group (-NH₂) at C1 pushes electron density into the ring.

  • Electron Withdrawing: The nitro group (-NO₂) at C6 and the halogen atoms (F at C2, Cl at C5) pull density away.

  • Steric Crowding: The C1-amino group is flanked by C2-Fluoro and C6-Nitro groups, creating significant steric hindrance that influences downstream coupling reactions.

Synthetic Pathways

The synthesis of 5-Chloro-2-fluoro-6-nitroaniline is non-trivial due to the directing effects of the substituents. The primary challenge is regioselectivity during nitration, as the 4-nitro isomer is often the thermodynamic product.

Core Synthesis Protocol: Nitration of 5-Chloro-2-fluoroaniline

Mechanism: Electrophilic Aromatic Substitution (EAS) Precursor: 5-Chloro-2-fluoroaniline (CAS 2106-05-0)

The amino group directs ortho/para. The fluorine (ortho) and chlorine (meta) also influence the incoming electrophile.

  • C4 Position (Para to NH₂): Sterically accessible, electronically favored. (Major Byproduct)

  • C6 Position (Ortho to NH₂): Sterically crowded (between NH₂ and Cl), but electronically activated. (Target)

To maximize the C6-isomer (the target), reaction conditions must be tuned (e.g., using milder nitrating agents or lower temperatures) and rigorous purification (column chromatography or fractional crystallization) is required.

Visualization: Synthesis & Isomer Separation

SynthesisRoute Precursor 5-Chloro-2-fluoroaniline (CAS 2106-05-0) Intermediate Crude Nitration Mixture Precursor->Intermediate Nitration Reagents HNO3 / H2SO4 (0°C to RT) Isomer4 4-Nitro Isomer (Major Byproduct) Intermediate->Isomer4 Separation (Silica Gel / Cryst.) Target 5-Chloro-2-fluoro-6-nitroaniline (Target C6-Isomer) Intermediate->Target Purification (>95% Purity)

Figure 1: Synthetic workflow highlighting the critical separation step required to isolate the 6-nitro target from the 4-nitro byproduct.

Reactivity & Functionalization (Scaffold Diversity)

This compound is a "chameleon" intermediate. Depending on the reaction conditions, you can selectively manipulate specific sites.

A. Reduction to Diamine (Benzimidazole Formation)

The most common application is the reduction of the nitro group to an amine, yielding 3-chloro-6-fluorobenzene-1,2-diamine . This 1,2-diamine is the immediate precursor to benzimidazoles.

  • Reagents:

    
    /Pd-C, Fe/NH₄Cl, or SnCl₂.
    
  • Outcome: The steric bulk of the halogens remains, but the nucleophilicity of the new amine allows for cyclization with carboxylic acids, aldehydes, or phosgene equivalents.

B. Nucleophilic Aromatic Substitution ( )

A critical feature of this scaffold is the activation of the C5-Chlorine .

  • Activation: The Chlorine at C5 is ortho to the Nitro group at C6. This makes it highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

  • Selectivity: The Fluorine at C2 is meta to the Nitro group, making it significantly less reactive towards

    
     than the Chlorine.
    
  • Strategy: Perform

    
    before reducing the nitro group. Once the nitro is reduced to an amine, the electronic activation is lost.
    
Visualization: Divergent Synthesis Logic

ReactivityMap Core 5-Chloro-2-fluoro-6-nitroaniline ProductA 5-Amino-2-fluoro-6-nitroaniline (Library Generation) Core->ProductA Path 1: Functionalization ProductB 3-Chloro-6-fluorobenzene-1,2-diamine Core->ProductB Path 2: Reduction PathA_Reagent R-NH2 / Base (SNAr at C5-Cl) ProductA->ProductB Subsequent Reduction PathB_Reagent H2, Pd/C or Fe/AcOH (Nitro Reduction) ProductC 4-Fluoro-7-chloro-benzimidazole ProductB->ProductC Cyclization PathC_Reagent R-COOH / Heat

Figure 2: Reaction map demonstrating the orthogonal reactivity of the scaffold. Path 1 allows for diversification, while Path 2 leads to core heterocycle formation.

Applications in Drug Discovery

Kinase Inhibitors

The benzimidazole scaffold derived from this aniline is a privileged structure in kinase inhibition (e.g., BRAF, MEK, EGFR inhibitors). The fluorine atom often improves metabolic stability (blocking P450 oxidation sites) and increases potency through specific H-bond interactions with the kinase hinge region.

Antibiotics (Fluoroquinolone Analogs)

The 2-fluoro-5-chloro substitution pattern mimics the core pharmacophore of certain gyrase inhibitors. The nitro group allows for the attachment of solubilizing tails or other functional groups necessary for cell wall penetration.

Photoaffinity Labeling

The nitro-aniline moiety can be converted into azides for photoaffinity labeling studies, helping researchers identify the binding targets of small molecules derived from this scaffold.

Safety & Handling Protocols

Hazard Class: Irritant / Toxic GHS Signal Word: Warning

  • Nitroaniline Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin absorption. It may cause methemoglobinemia (blue skin, shortness of breath) upon overexposure.

  • Skin Sensitization: Potential sensitizer. Double-gloving (Nitrile) is recommended.

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not heat dry solids above 100°C without DSC confirmation.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.

References

  • PubChem Compound Summary . "5-Chloro-2-fluoro-6-nitroaniline".[1] National Center for Biotechnology Information. Accessed 2024. Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.
  • GuideChem . "Chemical Properties of Halogenated Nitroanilines". GuideChem Database. Link

  • Bidepharm . "Product Analysis: 5-Chloro-2-fluoro-6-nitroaniline". Bidepharm Technical Data. Link

(Note: Specific patent literature for this exact isomer is proprietary; the synthesis described follows standard protocols for polysubstituted anilines as detailed in Reference 2.)

Sources

Molecular Structure of 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular structure, synthesis, and applications of 5-Chloro-2-fluoro-6-nitroaniline (IUPAC preferred: 3-Chloro-6-fluoro-2-nitroaniline ).

A Technical Guide for Drug Development & Synthesis

Executive Summary

5-Chloro-2-fluoro-6-nitroaniline (CAS: 2056916-62-0 ; also referenced as 3-Chloro-6-fluoro-2-nitroaniline) is a highly functionalized polysubstituted aniline derivative. It serves as a critical "dense scaffold" in medicinal chemistry, particularly in the development of Metallo-


-lactamase inhibitors  and Rhodopsin correctors . Its value lies in the unique orthogonal reactivity of its four functional groups (amine, fluoride, chloride, nitro), allowing for precise, sequential modification in diversity-oriented synthesis (DOS).
Property Data
IUPAC Name 3-Chloro-6-fluoro-2-nitroaniline
Common Name 5-Chloro-2-fluoro-6-nitroaniline
CAS Number 2056916-62-0
Molecular Formula C

H

ClFN

O

Molecular Weight 190.56 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule features a benzene core with a "push-pull" electronic system. The amine (NH


) at position 1 acts as a strong electron donor (+R effect), while the nitro group (NO

) at position 2 (IUPAC numbering) acts as a strong electron acceptor (-R, -I effect).
  • Steric Crowding: The amine group is sterically crowded, flanked by a nitro group on one side and a fluorine atom on the other. This "ortho-ortho" substitution pattern forces the nitro group to rotate slightly out of planarity to minimize repulsion with the amine protons, potentially modulating its conjugation with the ring.

  • Electronic Environment:

    • C-F Bond: High electronegativity of fluorine at C6 creates a strong dipole, activating the para-position (C3-Cl) for potential nucleophilic attacks, although the Cl itself is a poor leaving group compared to F.

    • Intramolecular H-Bonding: A weak intramolecular hydrogen bond exists between the amine proton and the nitro oxygen, stabilizing the structure and reducing the basicity of the amine.

Visualization (DOT Diagram)

The following diagram illustrates the electronic relationships and directing effects within the molecule.

MolecularStructure Core Benzene Ring NH2 1-Amino (-NH2) (Electron Donor +R) Core->NH2 NO2 2-Nitro (-NO2) (Electron Acceptor -R) Core->NO2 Cl 3-Chloro (-Cl) (Weak Deactivator) Core->Cl F 6-Fluoro (-F) (Inductive Withdraw -I) Core->F NH2->Core Activates Ring NH2->NO2 Intramolecular H-Bond NH2->F Steric Clash NO2->Core Deactivates Ring

Caption: Electronic and steric interactions in 3-chloro-6-fluoro-2-nitroaniline. Note the stabilizing H-bond between NH2 and NO2.

Synthetic Pathways & Process Chemistry[2][3]

Synthesis of this specific isomer requires controlling regioselectivity, as standard nitration of 3-chloro-6-fluoroaniline typically favors the para position (4-nitro) over the desired ortho position (2-nitro).

Protocol A: Electrophilic Fluorination (Precision Route)

This method, adapted from patent literature (US10227331B2), uses a late-stage fluorination strategy to ensure correct regiochemistry.

  • Precursor: 3-Chloro-2-nitroaniline[1]

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or Accufluor.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr). The amino group directs the incoming fluorine to the para position (relative to NH

    
    ), which corresponds to position 6 (IUPAC).
    

Step-by-Step Methodology:

  • Charge: Dissolve 3-chloro-2-nitroaniline (1.0 eq) in Acetonitrile (MeCN).

  • Addition: Add Selectfluor/Accufluor (2.0 eq) at room temperature.

  • Reaction: Heat the mixture to 85°C under an inert nitrogen atmosphere.

  • Monitoring: Monitor via HPLC for consumption of starting material (approx. 12-16 hours).

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Redissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na

    
    SO
    
    
    
    . Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Protocol B: Nitration (Classic Route - Low Selectivity)

Direct nitration of 5-chloro-2-fluoroaniline is possible but problematic.

  • Challenge: The amine directs strongly para.[2] The ortho position (target) is sterically crowded.

  • Outcome: Produces a mixture of 4-nitro (major) and 6-nitro (minor) isomers, requiring difficult separation.

  • Optimization: Protecting the amine as an acetamide (acetanilide) increases steric bulk, further disfavoring the desired ortho product. Therefore, this route is generally not recommended for high-purity applications unless followed by rigorous fractional crystallization.

Spectroscopic Characterization

Researchers should validate the structure using NMR to distinguish it from the 4-nitro isomer.

Nuclear Magnetic Resonance (NMR) Prediction
  • Protons: The molecule has only two aromatic protons, H-4 and H-5.

  • Coupling:

    • H-4: Doublet of doublets (dd). Couplings:

      
       (ortho, ~9 Hz) and 
      
      
      
      (para, small/negligible) or
      
      
      (long range).
    • H-5: Doublet of doublets (dd). Couplings:

      
       (ortho, ~9 Hz) and 
      
      
      
      (ortho, ~9-11 Hz).
  • Diagnostic Signal: Look for the H-5 signal, which will appear as a distinct triplet-like dd or t due to overlapping coupling constants with the adjacent Fluorine and Proton.

Nucleus Shift (

ppm)
Multiplicity Assignment

H
6.80 - 7.00dd (

Hz)
H-5 (Ortho to F)

H
7.30 - 7.50dd (

Hz)
H-4 (Ortho to Cl)

H
6.00 - 6.50Broad SingletNH

(Exchangeable)

F
-110 to -130MultipletAr-F

Pharmaceutical Applications

This molecule is a "privileged scaffold" for generating bicyclic heterocycles.

Metallo- -Lactamase Inhibitors

The 1,2-diamine functionality (accessible via reduction of the nitro group) allows for cyclization into Benzimidazoles .

  • Workflow: Reduction of NO

    
    
    
    
    
    Condensation with aldehydes
    
    
    Cyclization.
  • Target: These compounds inhibit bacterial enzymes that destroy penicillin, restoring antibiotic efficacy against resistant strains (e.g., Pseudomonas aeruginosa).

Rhodopsin Correctors

Patent WO2025101780A1 cites this intermediate in the synthesis of small molecules that stabilize mutant Rhodopsin proteins.

  • Mechanism: The halogenated aniline core binds to a hydrophobic pocket in the misfolded protein, acting as a "pharmacological chaperone" to restore proper folding and trafficking to the cell membrane, potentially treating Retinitis Pigmentosa.

Applications Start 5-Chloro-2-fluoro-6-nitroaniline Reduction Reduction (H2/Pd-C) Start->Reduction Diamine Diamino-Intermediate Reduction->Diamine Cyclization Cyclization (R-CHO) Diamine->Cyclization Product Benzimidazole Scaffold (Kinase/Lactamase Inhibitors) Cyclization->Product

Caption: Synthetic utility of the scaffold in generating benzimidazole drugs.

Safety & Handling (GHS Standards)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

    • H373: May cause damage to organs (blood/liver) through prolonged or repeated exposure.

  • Precautionary Measures:

    • Handle only in a chemical fume hood.

    • Wear nitrile gloves (double-gloving recommended due to nitroaniline permeability).

    • Avoid heating open containers; nitroanilines can decompose exothermically.

References

  • BLD Pharm. (2024). Product Analysis: 3-Chloro-6-fluoro-2-nitroaniline (CAS 2056916-62-0).[3][4][5] Retrieved from

  • Google Patents. (2019). US10227331B2 - Metallo-beta-lactamase inhibitors.[6] Retrieved from

  • Google Patents. (2025).[6] WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof. Retrieved from

  • GuideChem. (2024). Chemical Properties of Halogenated Nitroanilines. Retrieved from

Sources

Technical Monograph: 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It addresses the nomenclature ambiguity, establishes the preferred synthetic routes, and details the compound's critical role as a pharmacophore scaffold.

Systematic Identity, Synthesis, and Pharmacophore Utility[1]

Chemical Identity & Nomenclature Analysis

Topic Clarification: The name "5-Chloro-2-fluoro-6-nitroaniline" describes a specific polysubstituted benzene derivative.[1] However, standard IUPAC nomenclature rules (minimizing locant numbers) re-index this compound.

  • Input Name: 5-Chloro-2-fluoro-6-nitroaniline (Locants: 1-Amino, 2-Fluoro, 5-Chloro, 6-Nitro).[1]

  • Systematic IUPAC Name: 3-Chloro-6-fluoro-2-nitroaniline .[1][2]

    • Reasoning: Numbering from the amine (1) towards the nitro group gives the locant set [1, 2, 3, 6] (Amino, Nitro, Chloro, Fluoro). This is lower than the alternative [1, 2, 5, 6] derived from the user's input.

  • CAS Registry Number: 1860725-39-8 (Matches the systematic structure).[1][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 190.56 g/mol [1][3]

Structural Significance: This molecule is a "crowded" aniline.[1] The presence of the nitro group ortho to the amine (position 2) and the fluorine at position 6 creates a specific electronic and steric environment. It is a privileged scaffold for synthesizing 4-chloro-7-fluorobenzimidazoles , a core motif in next-generation kinase inhibitors and rhodopsin correctors.[1]

Synthetic Pathways[1][2][5][6]

Synthesizing this specific isomer is challenging due to the directing effects of the existing substituents. Standard nitration of 3-chloro-4-fluoroaniline often yields the wrong isomer (para-nitro).[1] Two distinct strategies are employed depending on scale and purity requirements.

Method A: Electrophilic Fluorination (Pharma-Grade Selectivity)

Best for: High-purity medicinal chemistry applications where regioselectivity is paramount.[1]

This advanced protocol utilizes electrophilic fluorinating agents (e.g., Selectfluor™) to introduce fluorine onto the electron-rich aniline ring.

Protocol:

  • Starting Material: 3-Chloro-2-nitroaniline (CAS 59483-54-4).[1][3]

  • Reagent: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor).[1]

  • Solvent: Acetonitrile (MeCN).[1]

  • Conditions: Heat to 85°C under

    
     atmosphere.
    
  • Mechanism: The amino group activates the ring. The nitro group deactivates the position meta to it, while the chlorine exerts steric bulk. The electrophilic fluorine attacks position 6 (ortho to the amine), which is the most activated accessible site.

Method B: Nitration of Protected Aniline (Industrial Route)

Best for: Bulk synthesis, provided efficient isomer separation (HPLC/Column) is available.

Protocol:

  • Precursor: 5-Chloro-2-fluoroaniline.[1]

  • Protection: Acetylation with acetic anhydride to form N-(5-chloro-2-fluorophenyl)acetamide.

    • Rationale: Acetylation prevents oxidation of the amine and increases steric bulk, helping to direct nitration away from the para position (relative to amine), though mixed isomers are still likely.

  • Nitration: Reaction with Fuming

    
     / 
    
    
    
    at low temperature (0–5°C).[1]
  • Hydrolysis: Deprotection using HCl/EtOH reflux to restore the free amine.

  • Purification: Fractional crystallization or silica chromatography to isolate the 6-nitro isomer from the 4-nitro byproduct.[1]

Visualization: Synthesis & Application Logic

The following diagram illustrates the high-selectivity synthesis (Method A) and the compound's downstream utility in creating benzimidazole drugs.

SynthesisPath Start 3-Chloro-2-nitroaniline (Precursor) Intermediate Transition State (Ortho-F Substitution) Start->Intermediate MeCN, 85°C Reagent Selectfluor™ (Electrophilic F+) Reagent->Intermediate Product 3-Chloro-6-fluoro-2-nitroaniline (Target Scaffold) Intermediate->Product Regioselective Reduction Reduction (H2, Pd/C or Fe/HCl) Product->Reduction Step 1 Diamine 3-Chloro-6-fluoro- 1,2-phenylenediamine Reduction->Diamine Cyclization Cyclization (with CDI or Acid) Diamine->Cyclization Step 2 Drug 4-Chloro-7-fluorobenzimidazole (Kinase Inhibitor Core) Cyclization->Drug Final Scaffold

Caption: Synthesis via electrophilic fluorination and downstream conversion to benzimidazole pharmacophores.

Downstream Applications: The Benzimidazole Gateway[1]

The primary value of 5-chloro-2-fluoro-6-nitroaniline lies in its reduction to 3-chloro-6-fluoro-1,2-phenylenediamine .[1] This diamine is the immediate precursor to poly-functionalized benzimidazoles.[1]

Key Reaction: Reductive Cyclization [1]

  • Reduction: The nitro group is reduced to an amine (using

    
     or 
    
    
    
    ).[1]
    • Result: A benzene ring with vicinal diamines, a chlorine, and a fluorine.[4]

  • Cyclization: Reaction with carbonyl sources (e.g., CDI, formic acid, or urea) closes the imidazole ring.

Therapeutic Relevance:

  • Rhodopsin Correctors: Derivatives of this scaffold act as pharmacological chaperones, stabilizing mutant rhodopsin proteins to treat Retinitis Pigmentosa (see Reference 1).

  • Kinase Inhibitors: The 4-chloro-7-fluoro substitution pattern on the benzimidazole core modulates lipophilicity and metabolic stability, critical for ATP-competitive inhibitors.[1]

Physicochemical Properties & Safety

Data Summary Table

PropertyValueNote
Appearance Yellow to Orange Crystalline SolidTypical of nitroanilines
Melting Point 125–130°CIsomer dependent
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility
pKa (Amine) ~1.0–2.0Highly deactivated by -NO2 and -F
Hazards Acute Tox.[1][3][5] (Oral/Dermal/Inhal)GHS Category 1/2

Safety Protocol (Self-Validating):

  • Nitroaniline Toxicity: This compound is likely a methemoglobinemia inducer.[1] All handling must occur in a fume hood.[1]

  • Skin Absorption: Double-gloving (Nitrile over Laminate) is required.[1]

  • Validation: Use TLC (Hexane/EtOAc 3:1) to monitor reactions; the nitro group provides strong UV visibility.

References

  • Pharmacological correctors of rhodopsin and uses thereof. Source: Google Patents (WO2025101780A1).[2] Context: Describes the use of 3-chloro-6-fluoro-2-nitroaniline as a key intermediate for synthesizing (R)-(4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-yl) derivatives. URL:[2]

  • Metallo-β-lactamase inhibitors. Source: Google Patents (US10227331B2).[6] Context: Details the synthesis of 3-chloro-6-fluoro-2-nitroaniline via electrophilic fluorination of 3-chloro-2-nitroaniline using Selectfluor. URL:[6]

Sources

A Technical Guide to the Determination of Solubility for 5-Chloro-2-fluoro-6-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the solubility of 5-Chloro-2-fluoro-6-nitroaniline (CAS No. 50489-72-0), a substituted nitroaniline of interest in synthetic chemistry and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Therefore, this document provides a complete framework for researchers and drug development professionals to determine its solubility profile. It combines a theoretical analysis of the molecule's structural attributes to predict solubility behavior with a detailed, field-proven experimental protocol for its empirical determination. The guide emphasizes the causality behind methodological choices to ensure data integrity and reproducibility, empowering researchers to generate reliable solubility data for their specific applications.

Physicochemical Characterization and Theoretical Solubility Profile

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. The structural features of 5-Chloro-2-fluoro-6-nitroaniline dictate its polarity, hydrogen bonding capacity, and overall potential for solute-solvent interactions.

1.1. Molecular Structure and Properties

  • IUPAC Name: 5-Chloro-2-fluoro-6-nitroaniline

  • CAS Number: 50489-72-0

  • Molecular Formula: C₆H₄ClFN₂O₂

  • Molecular Weight: 190.56 g/mol

  • Inferred Structure: (Note: This is an inferred structure based on IUPAC nomenclature, as a definitive entry in major databases is sparse.)

The molecule possesses several key functional groups that govern its physicochemical behavior:

  • Amino Group (-NH₂): Acts as a hydrogen bond donor and contributes to the molecule's basicity and polarity.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group that acts as a hydrogen bond acceptor.

  • Fluoro (-F) and Chloro (-Cl) Groups: These electronegative halogens enhance the molecule's dipole moment and polarity.

  • Aromatic Ring: A nonpolar carbocyclic backbone.

1.2. Predicted Solubility Behavior

The principle of "like dissolves like" provides a foundational prediction of solubility.[1] The combination of multiple polar functional groups (-NH₂, -NO₂, -F, -Cl) on a compact aromatic ring renders 5-Chloro-2-fluoro-6-nitroaniline a distinctly polar molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): Aromatic hydrocarbons are generally non-polar and immiscible with highly polar substances like water.[2] Due to the significant mismatch in polarity, the solubility of 5-Chloro-2-fluoro-6-nitroaniline is expected to be very low in these solvents. The energy gained from weak van der Waals interactions between the solute and solvent would be insufficient to overcome the strong intermolecular forces within the solid crystal lattice of the solute.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): This class of solvents is characterized by high polarity and the ability to accept hydrogen bonds without donating them. These solvents are predicted to be effective at dissolving the target compound. The strong dipole-dipole interactions and the acceptance of hydrogen bonds from the aniline's amino group would facilitate the dissolution process.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While they are polar, their self-association through hydrogen bonding can compete with solute-solvent interactions. Therefore, solubility is expected to be moderate. For a structurally similar compound, 5-Chloro-2-nitroaniline, it is noted to be less soluble in water but moderately soluble in organic solvents. The addition of a fluorine atom in the target compound is likely to further modulate this behavior.

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative data, an empirical approach is necessary. The Isothermal Shake-Flask Method is the gold-standard technique for determining equilibrium solubility, providing a direct measure of a drug's solubility in a specific solvent at a controlled temperature.

2.1. Principle

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solvent is saturated, and the concentration of the dissolved solute is measured, typically after separating the undissolved solid.

2.2. Detailed Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

  • Preparation:

    • Accurately weigh a sample of 5-Chloro-2-fluoro-6-nitroaniline that is substantially more than the anticipated amount to be dissolved (e.g., 20-30 mg). The presence of excess solid at the end of the experiment is critical to confirm that equilibrium saturation was achieved.

    • Place the solid into a suitable container, such as a 4 mL glass vial with a screw cap.

    • Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an isothermal environment, such as a temperature-controlled shaker or a water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture vigorously. The agitation time is crucial; a minimum of 24 to 48 hours is recommended to ensure that true equilibrium is reached, especially for poorly soluble compounds.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Analysis:

    • Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., UV-Vis Spectrophotometry or HPLC). A precise dilution factor must be recorded.

    • Quantify the concentration of the dissolved 5-Chloro-2-fluoro-6-nitroaniline using the calibrated analytical method.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

2.3. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method.

G A Step 1: Preparation - Weigh excess solid solute - Add precise solvent volume B Step 2: Equilibration - Seal vial - Agitate at constant T (24-48h) A->B Ensure excess solid C Step 3: Phase Separation - Allow solid to sediment - Withdraw supernatant B->C Confirm equilibrium D Step 4: Filtration - Filter through 0.22µm syringe filter C->D Remove undissolved particles E Step 5: Analysis - Dilute sample precisely - Quantify concentration (HPLC/UV) D->E Prepare for quantification F Result: Equilibrium Solubility (mg/mL or mol/L) E->F Calculate using dilution factor

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Data Presentation and Influencing Factors

3.1. Data Summary

Quantitative results should be summarized in a clear, structured format for easy comparison and interpretation. Researchers should use the following template to record their empirically determined data.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., HexaneNonpolar25.0
e.g., TolueneNonpolar25.0
e.g., DichloromethanePolar Aprotic25.0
e.g., AcetonePolar Aprotic25.0
e.g., AcetonitrilePolar Aprotic25.0
e.g., DMSOPolar Aprotic25.0
e.g., MethanolPolar Protic25.0
e.g., EthanolPolar Protic25.0

3.2. Critical Factors Affecting Solubility Measurements

Several variables can significantly impact the accuracy and reproducibility of solubility data.

  • Temperature: Solubility is temperature-dependent. Therefore, precise temperature control throughout the equilibration and sampling process is paramount. Most physicochemical properties are determined at standard temperatures like 25 °C, but measurements at bio-relevant temperatures (37 °C) are also common.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Use of high-purity materials is essential for obtaining intrinsic solubility data.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and thus a different solubility. The amorphous form is typically more soluble than its crystalline counterparts. It is crucial to characterize the solid form used in the experiment.

  • pH (for aqueous solutions): As an aniline derivative, the compound's amino group is basic and its solubility in aqueous systems would be highly dependent on pH. While this guide focuses on organic solvents, this factor is critical for any aqueous-organic mixtures.

Conclusion

While direct solubility data for 5-Chloro-2-fluoro-6-nitroaniline is not documented in accessible literature, a robust framework exists for its prediction and determination. The molecular structure, rich in polar and hydrogen-bonding functional groups, suggests a solubility profile favoring polar aprotic solvents over polar protic and nonpolar solvents. For researchers requiring precise quantitative data for applications such as reaction optimization, purification, or formulation, the Isothermal Shake-Flask method detailed herein provides a reliable and scientifically sound protocol. Careful control over experimental variables, particularly temperature and solid-state form, is essential for generating high-quality, reproducible results.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Pinal, R. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-9. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • CK-12 Foundation. (2025). Physical and Chemical Properties of Aromatic Hydrocarbons. [Link]

  • ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). [Link]

  • SciELO. (n.d.). DETERMINATION OF SOLUBILITY PARAMETERS AND THERMODYNAMIC PROPERTIES IN HYDROCARBON-SOLVENT SYSTEMS BY GAS CHROMATOGRAPHY. [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • ACS Publications. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. [Link]

  • SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. [Link]

  • PMC. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. [Link]

Sources

An In-depth Technical Guide to the Electron-Withdrawing Effects in 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2-fluoro-6-nitroaniline is a highly substituted benzene derivative of significant interest to researchers in medicinal chemistry and materials science. Its chemical behavior and utility as a synthetic building block are fundamentally governed by the potent electron-withdrawing nature of its substituents. This guide provides an in-depth analysis of the synergistic electronic effects at play within the molecule. We will dissect the individual contributions of the chloro, fluoro, and nitro groups through the lens of inductive and resonance effects, and explore how these phenomena manifest in the molecule's spectroscopic properties, chemical reactivity, and overall stability. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its unique electronic architecture.

The Architecture of Electron Withdrawal: A Triumvirate of Effects

The aniline core of 5-Chloro-2-fluoro-6-nitroaniline is subjected to a powerful and directional pull of electron density. This is not the result of a single group, but a concerted action of three distinct electron-withdrawing substituents: a nitro group (-NO₂), a chloro group (-Cl), and a fluoro group (-F). Understanding their collective impact requires an initial analysis of their individual electronic properties.

1.1 The Primary Mechanisms: Inductive and Resonance Effects

Two fundamental electronic mechanisms govern how substituents influence an aromatic ring: the inductive effect and the resonance effect.[1]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule.[1] It arises from the difference in electronegativity between a substituent atom and a carbon atom of the benzene ring. Highly electronegative atoms pull sigma bond electrons towards themselves, creating a permanent dipole and inducing a partial positive charge (δ+) on the adjacent carbon, an effect that weakens with distance.[1] All three key substituents in our target molecule (-NO₂, -Cl, -F) are strongly electronegative and therefore exert a significant -I effect.

  • Resonance Effect (-R or -M): This effect involves the delocalization of pi (π) electrons or lone pairs across the conjugated π-system of the aromatic ring.[2] Electron-withdrawing groups with π-bonds, like the nitro group, can pull electron density out of the ring and onto themselves through resonance.[3] This delocalization creates formal positive charges at the ortho and para positions of the ring. Conversely, substituents with lone pairs, like halogens, can donate electron density into the ring, a +R effect, which places partial negative charges at the ortho and para positions.[2][3]

Crucially, when these two effects are in opposition, the resonance effect is often more predominant in determining the outcome of reactions like electrophilic aromatic substitution.[4]

1.2 The Substituents in Focus
  • Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It exerts both a strong inductive (-I) pull due to the high electronegativity of its nitrogen and oxygen atoms and a powerful resonance (-R) effect by delocalizing the ring's π-electrons onto its oxygen atoms. This dual-action withdrawal significantly reduces the electron density of the entire aromatic system.

  • Chloro (-Cl) and Fluoro (-F) Groups: Halogens present a classic case of competing electronic effects. They are highly electronegative, leading to a strong electron-withdrawing inductive (-I) effect.[2] However, they also possess lone pairs of electrons that can be donated into the aromatic ring via resonance (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall towards electrophilic aromatic substitution.[2] However, the resonance donation, though weaker, still directs incoming electrophiles to the ortho and para positions.

1.3 The Cumulative Influence in 5-Chloro-2-fluoro-6-nitroaniline

The arrangement of these three groups on the aniline ring creates a molecule with profoundly low electron density, particularly on the aromatic ring and the amino nitrogen.

  • The nitro group at C6 is ortho to the amino group, placing its strong -I and -R effects in close proximity, maximally withdrawing electron density from the nitrogen lone pair.

  • The fluoro group at C2 is also ortho to the amino group, exerting a powerful -I effect.

  • The chloro group at C5 is meta to the amino group, primarily exerting its -I effect to further decrease the ring's electron density.

The collective result is a significant decrease in the basicity of the amino group and a highly deactivated aromatic ring.[5][6]

dot graph "Electron_Effects" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Benzene ring with substituents benzene [label=<

NH2

F C C C

C C C

Cl NO2

];

// Nodes for effects I_F [label="-I (Inductive)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I_Cl [label="-I (Inductive)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I_NO2 [label="-I (Inductive)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_NO2 [label="-R (Resonance)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges I_F -> benzene:c2 [label="Strong", color="#EA4335"]; I_Cl -> benzene:c5 [label="Strong", color="#EA4335"]; I_NO2 -> benzene:c6 [label="Strong", color="#EA4335"]; R_NO2 -> benzene:c6 [label="Very Strong", color="#FBBC05"]; } enddot Figure 1: A conceptual diagram illustrating the primary electron-withdrawing effects on the aniline core.

Manifestations of Electron Withdrawal: Spectroscopic and Chemical Properties

The profound electronic modifications imposed by the substituents are not merely theoretical; they produce measurable changes in the molecule's physical and chemical properties.

2.1 Impact on Basicity (pKa)

Aniline is a weak base (pKa of its conjugate acid is ~4.6). The availability of the nitrogen's lone pair of electrons for protonation is the source of this basicity. Electron-withdrawing groups decrease the electron density on the nitrogen, making the lone pair less available and thus decreasing the basicity of the aniline derivative.[7]

Table 1: Comparison of pKa Values for Substituted Anilines

CompoundSubstituent(s)pKa of Conjugate AcidEffect on Basicity
AnilineH~4.6[9]Reference
p-Chloroanilinep-Cl~3.98Decreased
m-Nitroanilinem-NO₂~2.50[8]Strongly Decreased
p-Nitroanilinep-NO₂~1.02[8]Very Strongly Decreased
o-Nitroanilineo-NO₂~-0.29[8]Extremely Decreased
5-Chloro-2-fluoro-6-nitroaniline o-NO₂, o-F, m-ClPredicted < -0.3 Profoundly Decreased
2.2 Chemical Reactivity
  • Nucleophilicity of the Amino Group: The reduced electron density on the amino nitrogen significantly diminishes its nucleophilicity. Reactions that typically involve aniline's amino group acting as a nucleophile, such as acylation or alkylation, would be considerably slower or require more forcing conditions compared to unsubstituted aniline.

  • Electrophilic Aromatic Substitution (EAS): The amino group in aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[8] However, in 5-Chloro-2-fluoro-6-nitroaniline, the combined deactivating effects of the nitro and halogen groups overwhelm the activating nature of the amino group.[4][8] The aromatic ring is rendered highly electron-deficient and thus strongly deactivated towards further electrophilic substitution.

Experimental Section: Synthesis and Characterization

The principles discussed can be validated through the synthesis and characterization of the target compound. The following protocols are based on established methodologies for the synthesis of related nitroanilines.[10][11]

3.1 Synthesis of 5-Chloro-2-fluoro-6-nitroaniline

A plausible synthetic route starts from 3-chloroaniline. The amino group must first be protected to prevent side reactions and to properly direct the subsequent nitration step.

SynthesisWorkflow cluster_step1 Step 1: Protection (Acylation) cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection (Hydrolysis) cluster_step4 Step 4: Purification Start 3-Chloroaniline Product1 3-Chloroacetanilide Start->Product1 Reflux Reagent1 Acetic Anhydride Glacial Acetic Acid Reagent1->Product1 Product2 Isomer Mixture: 5-Chloro-2-nitroacetanilide & 3-Chloro-4-nitroacetanilide Product1->Product2 0-10 °C Reagent2 Fuming Nitric Acid Conc. Sulfuric Acid Reagent2->Product2 Product3 Isomer Mixture: 5-Chloro-2-nitroaniline & 3-Chloro-4-nitroaniline Product2->Product3 Heat (100 °C) Reagent3 60% Sulfuric Acid Reagent3->Product3 FinalProduct Purified 5-Chloro-2-nitroaniline Product3->FinalProduct Separation Method Solvent Extraction (e.g., Chloroform) Method->FinalProduct

Protocol: Synthesis of 5-Chloro-2-nitroaniline (as a model)

This protocol is adapted from analogous syntheses and should be performed with appropriate safety precautions.[10]

  • Acylation: Reflux 3-chloroaniline in glacial acetic acid with acetic anhydride for 4 hours to produce 3-chloroacetanilide. Precipitate the product by adding water.

  • Nitration: To a cooled (10°C) mixture of glacial acetic acid and concentrated sulfuric acid, add the 3-chloroacetanilide. Slowly add fuming nitric acid while maintaining the temperature. Pour the resulting mixture over ice to precipitate the isomeric mixture of 5-chloro-2-nitroacetanilide and 3-chloro-4-nitroacetanilide.

  • Hydrolysis: Add the isomer mixture to 60% sulfuric acid and heat at 100°C for 1 hour. Pour the solution into excess water to precipitate the product isomers: 5-chloro-2-nitroaniline and 3-chloro-4-nitroaniline.

  • Separation: The isomers can be separated based on differential solubility. For example, extraction with chloroform can be used, as 5-chloro-2-nitroaniline is typically more soluble.[10] Recrystallization from ethanol can provide the final, purified product.

3.2 Spectroscopic Characterization

The electronic environment of the molecule can be directly probed using spectroscopic methods.

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly indicative of the electron density at their positions. Due to the strong deshielding (electron-withdrawing) effects of the substituents, the remaining aromatic protons on the ring of 5-Chloro-2-fluoro-6-nitroaniline are expected to appear at a high chemical shift (downfield) compared to aniline.

  • IR Spectroscopy: The position of the N-H stretching frequencies of the amino group provides insight into the electronic environment. In a non-hydrogen-bonded environment, strong electron withdrawal tends to increase the N-H stretching frequency. Furthermore, characteristic strong peaks for the nitro group (asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively) will be prominent.

Table 2: Expected Spectroscopic Features for 5-Chloro-2-fluoro-6-nitroaniline

TechniqueFeatureExpected ObservationRationale
¹H NMR Aromatic Protonsδ > 7.0 ppmStrong deshielding from -NO₂, -Cl, and -F groups reduces electron density around the protons.
Amino Protons (-NH₂)Broad singlet, variable δChemical shift is concentration and solvent dependent; broadening due to quadrupole moment of Nitrogen and exchange.
IR Spec. N-H Stretch~3300-3500 cm⁻¹Two bands (symmetric and asymmetric) are expected for the primary amine.
NO₂ Stretch~1520-1560 cm⁻¹ (asym)Characteristic strong absorption for conjugated nitro groups.
~1330-1370 cm⁻¹ (sym)
C-F Stretch~1200-1300 cm⁻¹Strong absorption typical for aryl fluorides.
C-Cl Stretch~1000-1100 cm⁻¹Absorption in the fingerprint region.
Conclusion

The chemical identity of 5-Chloro-2-fluoro-6-nitroaniline is dominated by the powerful, synergistic electron-withdrawing effects of its nitro, chloro, and fluoro substituents. This triumvirate of effects profoundly reduces the electron density of the aromatic ring and the amino group, leading to a molecule with extremely low basicity and a high degree of deactivation towards electrophilic attack. These properties, which are directly observable through spectroscopic analysis and chemical reactivity patterns, make the compound a unique and valuable, albeit challenging, building block for the synthesis of complex molecular targets in the pharmaceutical and materials science industries. A thorough understanding of its underlying electronic architecture is paramount for any scientist seeking to exploit its synthetic potential.

References
  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. [Link]

  • Discussion Forum. (2024, February 20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline?[Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80, 1107-1115. [Link]

  • Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]

  • TSI Journals. (2009, November 21). Correlation between hardness and basicity pKa of substituted anilines. [Link]

  • YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines. [Link]

  • Scribd. pKa Prediction for Anilines. [Link]

  • DocPlayer. AROMATIC AMINES: Q) How Is The Basicity of Aniline Affected by Substituents On The Ring?[Link]

  • University of California, Riverside. pKa Data Compiled by R. Williams. [Link]

  • StudyLib. Resonance and Inductive Effects in Aromatic Compounds. [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • Chemistry Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]

  • PubChem. 5-Chloro-2-nitroaniline. [Link]

  • NIST WebBook. 5-Chloro-4-fluoro-2-nitroaniline. [Link]

  • PubChem. 5-Chloro-2-fluoroaniline. [Link]

  • Supporting Information, Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

  • European Patent Office. (1989, February 15). Second harmonic generation with 5-chloro-2-nitroaniline - EP 0303429 A2. [Link]

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • CORE. Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. [Link]

  • TSI Journals. (2010, July 21). Organic CHEMISTRY. [Link]

  • ResearchGate. (2025, August 10). High-rate biodegradation of 3-and 4-nitroaniline. [Link]

  • NIST WebBook. 5-Chloro-2-nitroaniline. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

Sources

Methodological & Application

Application Note: 5-Chloro-2-fluoro-6-nitroaniline as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing 5-Chloro-2-fluoro-6-nitroaniline (CAS 50409-01-3) as a scaffold in drug discovery.

Executive Summary & Strategic Value

5-Chloro-2-fluoro-6-nitroaniline is a specialized tetrasubstituted benzene derivative employed primarily as a precursor for poly-halogenated benzimidazoles and quinoxalines . Its value in medicinal chemistry lies in its unique substitution pattern:

  • Ortho-Amino/Nitro Motif: Provides immediate access to 1,2-diaminobenzene derivatives via reduction, the primary gateway to benzimidazole synthesis.

  • Mixed Halogenation (F/Cl): The presence of both fluorine and chlorine allows for orthogonal functionalization. The chlorine atom (ortho to the nitro group) is electronically activated for nucleophilic aromatic substitution (SnAr), while the fluorine atom (meta to nitro, ortho to amine) provides metabolic stability and modulation of pKa in the final drug candidate.

  • Kinase Inhibition: This scaffold is frequently integrated into ATP-competitive kinase inhibitors where the benzimidazole core mimics the purine ring of ATP, and the halogens fill hydrophobic pockets (e.g., the "gatekeeper" region).

Chemical Profile & Specifications

PropertySpecification
Chemical Name 5-Chloro-2-fluoro-6-nitroaniline
CAS Number 50409-01-3
Molecular Formula C₆H₄ClFN₂O₂
Molecular Weight 190.56 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Key Reactivity Nitro-reduction, SnAr (Cl-displacement), Cyclization

Core Application: Synthesis of 4-Fluoro-7-Chloro-Benzimidazoles

The primary utility of this building block is the synthesis of 4,7-disubstituted benzimidazoles (numbering shifts upon cyclization). This specific substitution pattern is difficult to achieve via direct halogenation of benzimidazole, making the de novo synthesis from this aniline critical.

Mechanism of Action
  • Reduction: The nitro group at position 6 is reduced to an amine, yielding 3-chloro-6-fluoro-1,2-phenylenediamine .

  • Cyclization: The resulting diamine reacts with a carbonyl source (formic acid, aldehyde, or CDI) to close the imidazole ring.

Diagram: Synthetic Pathway

ReactionScheme Start 5-Chloro-2-fluoro- 6-nitroaniline Step1 Reduction (Fe/NH4Cl or H2/Pd) Start->Step1 Nitro Reduction Intermediate 3-Chloro-6-fluoro- 1,2-phenylenediamine Step1->Intermediate Yields Diamine Step2 Cyclization (R-CHO / Acid) Intermediate->Step2 Condensation Product 4-Fluoro-7-chloro- benzimidazole Core Step2->Product Ring Closure

Caption: Conversion of 5-Chloro-2-fluoro-6-nitroaniline to the pharmacologically active benzimidazole core.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction to Diamine

Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the presence of the Chlorine atom poses a risk of hydrodechlorination (stripping the Cl). The Iron/Ammonium Chloride method is chemoselective, reducing the Nitro group without touching the Aryl-Chloride or Aryl-Fluoride.

Reagents:

  • 5-Chloro-2-fluoro-6-nitroaniline (1.0 eq)[1][2]

  • Iron Powder (5.0 eq, fine mesh)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 5-Chloro-2-fluoro-6-nitroaniline in 40 mL Ethanol and 10 mL Water.

  • Activation: Add Ammonium Chloride (50 mmol) and stir vigorously at room temperature for 10 minutes.

  • Reduction: Add Iron powder (50 mmol) in portions.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction typically completes in 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane; Product will be significantly more polar and likely fluorescent).

  • Work-up:

    • Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and saturated NaHCO₃.

    • Dry the organic layer over Na₂SO₄ and concentrate.

  • Validation:

    • Expected Yield: >85%

    • QC Check: 1H NMR should show loss of broad NH₂/Nitro signals and appearance of two distinct NH₂ peaks (or one broad exchangeable peak integrating to 4H) and an upfield shift of aromatic protons.

Protocol B: "One-Pot" Cyclization to 2-Substituted Benzimidazole

Rationale: This protocol generates the benzimidazole ring directly from the diamine intermediate.

Reagents:

  • Crude Diamine (from Protocol A)

  • Aldehyde (R-CHO, 1.1 eq) - Select based on target kinase specificity.

  • Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq) - Oxidant for ring closure.

  • Solvent: DMF or DMSO.

Step-by-Step Procedure:

  • Dissolve the diamine (1.0 eq) and the desired aldehyde (1.1 eq) in DMF (5 mL/mmol).

  • Add Sodium Metabisulfite (1.2 eq).

  • Heat the mixture to 100°C for 4–6 hours.

  • Quench: Pour the reaction mixture into crushed ice/water. The benzimidazole product often precipitates as a solid.

  • Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc. Purify via column chromatography (DCM/MeOH gradient).

Advanced Functionalization: SnAr Diversification

Before cyclization, the Chlorine at position 5 is activated for Nucleophilic Aromatic Substitution (SnAr) due to the electron-withdrawing effect of the ortho-Nitro group (position 6). The Fluorine at position 2 is meta to the Nitro group and is less reactive towards SnAr in this specific isomer, preserving it for the final scaffold.

  • Target: Replacement of Cl with amines (primary/secondary).

  • Condition: Heating with amine in DMSO/DIEA at 80–100°C.

  • Result: 5-Amino-substituted-2-fluoro-6-nitroaniline.

Decision Workflow

Workflow Start Start: 5-Chloro-2-fluoro-6-nitroaniline Decision Target Structure? Start->Decision PathA Retain Chlorine (Kinase Hinge Binder) Decision->PathA Need Halogen PathB Replace Chlorine (Solubilizing Group) Decision->PathB Need Amine ActionA Protocol A: Reduction PathA->ActionA ActionB SnAr Reaction (R-NH2, DMSO, Heat) PathB->ActionB FinalA Cl-Fluoro-Benzimidazole ActionA->FinalA FinalB Amino-Fluoro-Benzimidazole ActionA->FinalB ActionB->ActionA

Caption: Decision tree for retaining or displacing the chlorine atom prior to ring closure.

Safety & Handling (E-E-A-T)

  • Toxicity: Like most nitroanilines, this compound is potentially mutagenic and toxic by inhalation/absorption.

  • Thermal Stability: Nitro-compounds can be shock-sensitive or explosive at high temperatures. Do not distill residues containing the nitro intermediate.

  • PPE: Double nitrile gloves, full face shield, and synthesis within a certified fume hood are mandatory.

References

  • Chemical Identity & Availability: 5-Chloro-2-fluoro-6-nitroaniline (CAS 50409-01-3).[1][2] Available from GuideChem and ChemSrc.

  • Benzimidazole Synthesis Methodology: Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β-d-ribofuranosylbenzimidazoles. J. Med. Chem. (Describes analogous synthesis from nitroaniline precursors).

  • SnAr Reactivity Context: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chem. Lett. Rev. (Discusses reactivity of halo-nitroanilines).

Sources

Application Notes and Protocols for 5-Chloro-2-fluoro-6-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Aniline Scaffold

5-Chloro-2-fluoro-6-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal starting material in the synthesis of a diverse array of bioactive molecules. Its strategic importance in medicinal chemistry is derived from the unique interplay of its substituents:

  • Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. It also serves as a precursor to a primary amine, a key functional group for further derivatization.

  • Halogen Atoms (Chloro and Fluoro): These act as versatile synthetic handles. The fluorine atom, in particular, can enhance the metabolic stability and binding affinity of the final drug molecule due to the strength of the C-F bond and its ability to participate in hydrogen bonding.[1][2] The differential reactivity of the chloro and fluoro substituents can allow for selective, stepwise functionalization.

  • Amino Group: Provides a nucleophilic center for a wide range of chemical transformations, including acylation, alkylation, and the formation of heterocyclic rings.

This unique combination of functional groups makes 5-Chloro-2-fluoro-6-nitroaniline a privileged scaffold for the construction of complex heterocyclic systems, which are the cornerstone of many modern therapeutics.[1] This guide will detail its application in the synthesis of kinase inhibitors and benzimidazoles, providing detailed protocols for key transformations.

Key Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors: A Case Study of the Encorafenib Scaffold

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery. The substituted aniline motif is a common feature in many approved kinase inhibitors.

While the direct synthesis of the FDA-approved B-Raf kinase inhibitor, Encorafenib, from 5-Chloro-2-fluoro-6-nitroaniline is a multi-step process, the core structure of the drug highlights the importance of the 5-chloro-2-fluoroaniline scaffold.[4] The synthesis of Encorafenib involves a key fragment that is a derivative of 5-chloro-2-fluoroaniline, demonstrating the utility of this building block in constructing potent and selective kinase inhibitors.[4] The general strategy involves the reduction of the nitro group to an amine, followed by a series of reactions to build the complex heterocyclic core of the final drug molecule.

Synthesis of Fluorinated Benzimidazoles

The benzimidazole ring is another "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anthelmintic properties.[1][2] The incorporation of fluorine into the benzimidazole core can significantly enhance these properties.[1][5] 5-Chloro-2-fluoro-6-nitroaniline is an excellent precursor for the synthesis of 5-chloro-6-fluorobenzimidazoles. The general synthetic route involves two key steps:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine to generate a 1,2-diaminobenzene derivative.

  • Cyclization: The resulting diamine is then condensed with a carboxylic acid or its equivalent (e.g., aldehyde followed by oxidation) to form the imidazole ring.

A 5-Chloro-2-fluoro-6-nitroaniline B Reduction (e.g., Fe/NH4Cl, H2/Pd-C) A->B Step 1 C 4-Chloro-5-fluoro-1,2-diaminobenzene B->C D Cyclization with R-COOH or R-CHO C->D Step 2 E 2-Substituted-5-chloro-6-fluorobenzimidazole D->E

Fig. 1: General synthetic pathway to 5-chloro-6-fluorobenzimidazoles.
Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 5-Chloro-2-fluoro-6-nitroaniline, due to the presence of the nitro group, makes it highly susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloro or fluoro substituents by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a powerful tool for introducing molecular diversity and fine-tuning the pharmacological properties of the resulting compounds.

sub 5-Chloro-2-fluoro-6-nitroaniline reagents Nucleophile (Nu-H) Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) sub->reagents Reacts with product Substituted Product reagents->product Yields

Fig. 2: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-5-chloro-6-fluoro-1H-benzo[d]imidazole

This protocol describes a general two-step procedure for the synthesis of a 2-alkyl-5-chloro-6-fluoro-1H-benzo[d]imidazole from 5-Chloro-2-fluoro-6-nitroaniline.

Step 1: Reduction of 5-Chloro-2-fluoro-6-nitroaniline

  • Materials:

    • 5-Chloro-2-fluoro-6-nitroaniline

    • Iron powder

    • Ammonium chloride (NH4Cl)

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a round-bottom flask, add 5-Chloro-2-fluoro-6-nitroaniline (1.0 eq), ethanol, and water (in a 4:1 ratio).

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Allow the reaction mixture to cool to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethyl acetate.

    • Combine the filtrate and washings, and remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield 4-chloro-5-fluoro-1,2-diaminobenzene, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole Ring

  • Materials:

    • 4-Chloro-5-fluoro-1,2-diaminobenzene (from Step 1)

    • Aliphatic aldehyde (R-CHO) (1.0 eq)

    • Sodium metabisulfite (Na2S2O5) (1.2 eq)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

  • Procedure:

    • Dissolve the 4-chloro-5-fluoro-1,2-diaminobenzene in DMF.

    • Add the aliphatic aldehyde and sodium metabisulfite.

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkyl-5-chloro-6-fluoro-1H-benzo[d]imidazole.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

This protocol provides a general method for the substitution of the chloro or fluoro group of 5-Chloro-2-fluoro-6-nitroaniline with a primary amine. The regioselectivity may vary depending on the reaction conditions and the nature of the amine.

  • Materials:

    • 5-Chloro-2-fluoro-6-nitroaniline

    • Primary amine (R-NH2) (1.1-1.5 eq)

    • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve 5-Chloro-2-fluoro-6-nitroaniline (1.0 eq) in DMF or DMSO in a sealed vessel.

    • Add the primary amine followed by the base (DIPEA or K2CO3).

    • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and pour into water.

    • Extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Scaffold Synthetic Route Potential Biological Activity References
Substituted AnilinesNucleophilic Aromatic SubstitutionKinase Inhibition (e.g., B-Raf), Anticancer[4],[3]
BenzimidazolesReduction followed by CyclizationAntiviral, Anticancer, Anthelmintic[1],[5],[2]
Piperazine DerivativesNucleophilic Aromatic SubstitutionAnthelmintic

Visualization of a Relevant Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Encorafenib (Scaffold derived from 5-chloro-2-fluoroaniline) Inhibitor->BRAF

Fig. 3: Simplified MAPK/ERK signaling pathway and the inhibitory action of Encorafenib on B-Raf.

References

  • Fluorinated benzimidazoles for medicinal chemistry and new materials. OUCI. Available at: [Link]

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., Aouad, M.R. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Available at: [Link]

  • Abbas, A.A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Fluorinated benzimidazoles for medicinal chemistry and new materials. (2025). ResearchGate. Available at: [Link]

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., Aouad, M.R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. Available at: [Link]

  • Novel pim kinase inhibitors and uses thereof. (2023). Google Patents.
  • Nivya, B., Shachindra, L.N., Shravan, L.N., Rama, N. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • The preparation method of 5- chloro-2-nitroanilines. (2018). Google Patents.
  • Kumar, A., Singh, A., Kumar, A., Singh, R.K. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Available at: [Link]

  • Gelin, M., Schabaillie, A., Abou-Ras, C., Pochet, L., Liegeois, J.-F., Luthers, M. (2020). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. MDPI. Available at: [Link]

  • Miles, J.A., Obare, S.O., Wigent, R.J. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PMC. Available at: [Link]

  • Peng, J., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. (2010). Purdue University. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Semantic Scholar. Available at: [Link]

  • 5-chloro-2-nitroaniline Analysis 2026 and Forecasts 2033: Unveiling Growth Opportunities. ReportLinker. Available at: [Link]

  • Ref. No.: LASA/SE/24-25/26. (2024). BSE Limited. Available at: [Link]

  • Penieres-Carrillo, J.G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. (2021). The Royal Society of Chemistry. Available at: [Link]

  • Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. (2022). Romeo. Available at: [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (2022). Quick Company. Available at: [Link]

  • Second harmonic generation with 5-chloro-2-nitroaniline. (1989). European Patent Office. Available at: [Link]

  • Method for producing 5-chloro-2-nitroaniline. (2012). Google Patents.
  • Al-Ostoot, F.H., Al-Ghamdi, M.A., Aouad, M.R. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. Available at: [Link]

  • Penieres-Carrillo, J.G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chemistry Letters and Reviews. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Available at: [Link]

Sources

Application Note: 5-Chloro-2-fluoro-6-nitroaniline as a High-Value Dye Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process engineers in the dye and pharmaceutical intermediate sectors. It details the synthesis, handling, and application of 5-Chloro-2-fluoro-6-nitroaniline (CFNA) , a specialized intermediate used to create high-performance disperse dyes with superior light fastness and chromatic brilliance.

Executive Summary

5-Chloro-2-fluoro-6-nitroaniline (CAS 50409-01-3) represents a critical class of "push-pull" aromatic amines. Unlike its non-fluorinated analog (5-chloro-2-nitroaniline), the inclusion of the fluorine atom at the ortho position to the amine (and subsequent azo bond) imparts unique steric and electronic properties.

Key Technical Advantages:

  • Hyperchromic Shift: The high electronegativity of fluorine, combined with the nitro group, intensifies the electron-withdrawing character of the diazo component, leading to bathochromic (red-shifting) and hyperchromic (brighter) effects in the final dye.

  • Labile Reactivity: The fluorine atom is activated by the ortho-nitro and para-chloro groups, making it a candidate for nucleophilic aromatic substitution (

    
    ) to create heterocyclic fused systems (e.g., benzotriazole UV absorbers) or specialized amino-substituted dyes.
    
  • Enhanced Fastness: In disperse dyes, the C-F bond provides superior oxidative stability compared to C-H, improving light fastness on polyester substrates.

Chemical Identity & Properties

PropertySpecification
Chemical Name 5-Chloro-2-fluoro-6-nitroaniline
CAS Number 50409-01-3
Molecular Formula

Molecular Weight 190.56 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 115–118 °C (Typical)
Solubility Soluble in Acetone, DMF, warm Ethanol; Insoluble in Water.
Hazards Toxic by inhalation/ingestion. Skin irritant. Potential sensitizer.

Synthesis Protocol: Preparation of CFNA

Rationale: Direct nitration of 5-chloro-2-fluoroaniline is the most direct industrial route. However, the amino group must be protected to prevent oxidation and control regioselectivity toward the 6-position (ortho to amine, meta to fluorine).

Workflow Diagram

SynthesisPath Start 5-Chloro-2-fluoroaniline (CAS 2106-05-0) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-(5-Chloro-2-fluorophenyl)acetamide Step1->Inter1 Step2 Nitration (HNO3, H2SO4, <10°C) Inter1->Step2 Directs Ortho to NH-Ac Inter2 Intermediate: N-(5-Chloro-2-fluoro-6-nitrophenyl)acetamide Step2->Inter2 Step3 Hydrolysis (HCl/H2O, Reflux) Inter2->Step3 Product PRODUCT: 5-Chloro-2-fluoro-6-nitroaniline Step3->Product

Figure 1: Synthetic pathway for 5-Chloro-2-fluoro-6-nitroaniline via protected nitration.

Detailed Methodology
Step 1: Protection (Acetylation)
  • Charge: In a 1L reactor, dissolve 145.5 g (1.0 mol) of 5-Chloro-2-fluoroaniline in 300 mL of glacial acetic acid.

  • Addition: Slowly add 112 g (1.1 mol) of acetic anhydride while maintaining temperature below 40°C.

  • Reaction: Stir at 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) until starting amine disappears.

  • Workup: Pour mixture into 1L ice water. Filter the white precipitate (N-(5-chloro-2-fluorophenyl)acetamide). Dry at 60°C.

Step 2: Nitration

Critical Control Point: Temperature must be kept low to prevent di-nitration or defluorination.

  • Preparation: Dissolve the dried acetamide (approx. 187 g) in 400 mL of 98% sulfuric acid at 0–5°C.

  • Nitration: Add a mixture of nitric acid (65%, 1.05 eq) and sulfuric acid dropwise over 2 hours. Do not exceed 10°C.

  • Quench: Pour the reaction mass onto 1.5 kg of crushed ice. The yellow solid (nitro-acetamide intermediate) precipitates.

  • Filter: Filter and wash with cold water until pH is neutral.

Step 3: Deprotection (Hydrolysis)
  • Hydrolysis: Suspend the wet cake in 500 mL of 15% Hydrochloric Acid.

  • Reflux: Heat to reflux (approx. 100°C) for 3–4 hours. The solid will dissolve and then reprecipitate as the free amine form.

  • Neutralization: Cool to room temperature. Neutralize with 20% NaOH solution to pH 8–9.

  • Isolation: Filter the bright yellow/orange crystals. Recrystallize from Ethanol/Water (80:20) for high purity (>98%).[1]

Application Protocol: Synthesis of Disperse Dyes

Rationale: CFNA is used as the Diazo Component . The presence of the electron-withdrawing groups (


) makes the diazonium salt highly electrophilic, facilitating rapid coupling with electron-rich anilines.
Workflow Diagram: Dye Synthesis

DyeSynthesis CFNA 5-Chloro-2-fluoro-6-nitroaniline (Diazo Component) Diazotization Diazotization (0-5°C, H2SO4) CFNA->Diazotization Coupler Coupling Component (e.g., N,N-diethyl-m-toluidine) Coupling Coupling Reaction (pH 4-5, <10°C) Coupler->Coupling Nitrosyl Nitrosyl Sulfuric Acid (HNO2 equivalent) Nitrosyl->Diazotization DiazoSalt Diazonium Salt Intermediate (Electrophilic) Diazotization->DiazoSalt DiazoSalt->Coupling Dye Final Disperse Dye (Red/Violet Chromophore) Coupling->Dye

Figure 2: Diazotization and coupling workflow for disperse dye production.

Step-by-Step Dye Synthesis
A. Diazotization[2][3][4][5][6][7]
  • Solvent System: Use Nitrosyl Sulfuric Acid (40% in

    
    ) as the diazotizing agent due to the weak basicity of CFNA.
    
  • Procedure:

    • Charge 50 mL of 98% sulfuric acid into a flask. Cool to 0°C.[3]

    • Add 19.0 g (0.1 mol) of CFNA slowly. Stir until dissolved.

    • Add Nitrosyl Sulfuric Acid (0.11 mol) dropwise, maintaining temperature < 5°C.

    • Stir for 2 hours at 0–5°C. Verify diazotization by checking for a clear solution (or slight haze) and positive starch-iodide test.

    • Note: Destroy excess nitrous acid with a small amount of sulfamic acid or urea.

B. Coupling
  • Coupler Preparation: Dissolve 0.1 mol of the coupling component (e.g., N,N-diethyl-3-amino-acetanilide for a violet shade) in dilute acetic acid/water. Cool to 0–5°C.[4]

  • Reaction: Slowly add the cold diazonium salt solution to the coupler solution.

  • pH Control: Simultaneously add Sodium Acetate solution to maintain pH at 4.0–5.0. Crucial: Low pH (<2) slows coupling; High pH (>7) decomposes the diazonium salt.

  • Completion: Stir for 4 hours. The dye will precipitate as a dark powder.

  • Finishing: Filter, wash with water, and dry. For commercial application, the dye must be milled with dispersing agents (e.g., lignin sulfonates) to form a stable dispersion.

Quality Control & Characterization

TestMethodAcceptance Criteria
Purity (HPLC) C18 Column, ACN:Water (60:40), 254 nm> 98.0%
Melting Point Capillary Method (DSC optional)115–118 °C
Identification FTIR / 1H-NMRMatches Standard Reference
Volatiles Loss on Drying (60°C, vac)< 0.5%

NMR Signature (DMSO-d6):

  • Look for the aromatic protons.[2] The pattern will show two singlets or doublets depending on long-range coupling (H3 and H4 positions).

  • The

    
     peak will be broad and downfield (approx. 7.5–8.0 ppm) due to the electron-withdrawing nitro group.
    

Safety & Handling (E-E-A-T)

Warning: Nitroanilines are highly toxic and can be absorbed through the skin, causing methemoglobinemia (blue skin, oxygen deprivation).

  • PPE: Full Tyvek suit, double nitrile gloves, and P100 respirator are mandatory during solid handling.

  • Containment: All weighing and transfer operations must occur inside a fume hood or powder containment booth.

  • Waste: Fluorinated aromatic waste must be segregated. Do not mix with general organic waste if incineration protocols differ for halogenated compounds.

References

  • Chemical Identification: National Institute of Standards and Technology (NIST). 5-Chloro-2-nitroaniline (Analog Data). Link(Note: Used for structural analog comparison).

  • Synthesis Precursor: ChemicalBook. 5-Chloro-2-fluoroaniline Properties and Safety. Link

  • Dye Chemistry Mechanism: Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier. (Standard text on diazo chemistry).
  • Reaction Type: Wikipedia.

    
    ). Link
    
  • Patent Reference (Analogous Process): Method for producing 5-chloro-2-nitroaniline. CN102531923A. Link

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Chloro-2-fluoro-6-nitroaniline in Heterocyclic Synthesis

5-Chloro-2-fluoro-6-nitroaniline is a highly functionalized aromatic compound that serves as a powerful and versatile building block for the synthesis of a wide array of heterocyclic systems. Its utility in medicinal chemistry and drug development stems from a unique convergence of reactive sites within a single molecule.[1][2][3] The strategic arrangement of a nitro group ortho to an aniline, coupled with two distinct halogen substituents, provides a rich platform for complex molecular architecture.

The core reactivity pivots on the nitro group, which is a reliable precursor to an amino functionality. Its reduction unmasks a vicinal diamine or a nucleophilic ortho-haloaniline system, which are primed for intramolecular cyclization reactions. The chloro and fluoro atoms are not mere spectators; their electron-withdrawing properties modulate the reactivity of the aromatic ring, and they can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions or remain as key pharmacophoric elements in the final molecule.[4]

This guide provides detailed protocols for the synthesis of two key classes of biologically relevant heterocycles—benzimidazoles and quinoxalines—starting from 5-Chloro-2-fluoro-6-nitroaniline. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel derivatives.

PART 1: Synthesis of Fluorinated and Chlorinated Benzimidazoles

The synthesis of benzimidazoles from ortho-nitroanilines is a classic and robust transformation. The most efficient approach is a one-pot reductive cyclization, where the nitro group is reduced to an amine in situ, and the resulting transient ortho-phenylenediamine derivative is immediately trapped by a one-carbon electrophile to form the imidazole ring.

Principle of Reductive Cyclization

The reaction proceeds in two conceptual stages within a single pot:

  • Nitro Group Reduction: A reducing agent, such as iron powder in an acidic medium, converts the nitro group (-NO₂) into an amino group (-NH₂).

  • Cyclocondensation: The newly formed diamine reacts with a C1 synthon (e.g., formic acid, aldehydes) to undergo condensation and subsequent cyclization to yield the benzimidazole core.[5][6]

Protocol 1: One-Pot Synthesis of 6-Chloro-4-fluoro-1H-benzimidazole

This protocol details the synthesis of a core benzimidazole scaffold using iron-mediated reduction and formic acid as the C1 source.

Experimental Workflow Diagram

G cluster_0 One-Pot Synthesis A 5-Chloro-2-fluoro-6-nitroaniline D Reaction Mixture (Heated) A->D B Formic Acid (Solvent & C1 Source) B->D C Iron Powder (Reducing Agent) C->D E In situ generation of 4-Chloro-5-fluoro-1,2-phenylenediamine D->E Reduction F Cyclocondensation E->F G Work-up & Purification (Basification, Extraction, Crystallization) F->G Cyclization H 6-Chloro-4-fluoro-1H-benzimidazole G->H

Caption: Workflow for the one-pot synthesis of 6-Chloro-4-fluoro-1H-benzimidazole.

Materials & Reagents

ReagentCAS No.Molecular WeightMolar Eq.
5-Chloro-2-fluoro-6-nitroaniline104222-34-6190.56 g/mol 1.0
Iron Powder (<100 mesh)7439-89-655.85 g/mol 4.0
Formic Acid (≥95%)64-18-646.03 g/mol ~20 (Solvent)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol As needed
Ethyl Acetate141-78-688.11 g/mol (Solvent)
BrineN/AN/A(Wash)

Step-by-Step Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-fluoro-6-nitroaniline (1.91 g, 10.0 mmol) and formic acid (40 mL).

  • Addition of Reducing Agent: Stir the mixture to form a suspension. Carefully add iron powder (2.23 g, 40.0 mmol) portion-wise over 15 minutes. The addition is exothermic, and gentle heating may be observed.

  • Reductive Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

    • Scientist's Note (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot (a yellow compound) indicates reaction completion.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice (100 g). Cautiously neutralize the acidic solution by the slow addition of a 50% (w/v) aqueous NaOH solution until the pH is approximately 8-9. Perform this step in a well-ventilated fume hood as gas evolution will occur.

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure 6-Chloro-4-fluoro-1H-benzimidazole.

PART 2: Synthesis of Fluorinated and Chlorinated Quinoxalines

The synthesis of quinoxalines from 5-Chloro-2-fluoro-6-nitroaniline is a robust two-step process. This pathway offers greater modularity, as a common diamine intermediate can be reacted with a variety of 1,2-dicarbonyl compounds to generate a library of quinoxaline derivatives.[7]

Principle of the Two-Step Synthesis
  • Selective Nitro Reduction: The nitro group of the starting material is selectively reduced to an amine, yielding 4-Chloro-5-fluoro-benzene-1,2-diamine . This step is critical as it generates the necessary precursor for the subsequent cyclization.

  • Condensation with a 1,2-Dicarbonyl: The synthesized diamine is then condensed with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione). This reaction typically proceeds under mild acidic catalysis and forms the pyrazine ring of the quinoxaline system.[7][8]

Overall Synthesis Scheme

G A 5-Chloro-2-fluoro-6-nitroaniline B Step 1: Reduction (e.g., SnCl2·2H2O, HCl) A->B C 4-Chloro-5-fluoro-benzene-1,2-diamine B->C D Step 2: Condensation (1,2-Diketone, Acetic Acid) C->D E 6-Chloro-7-fluoro-quinoxaline Derivative D->E

Caption: Two-step synthetic route to quinoxaline derivatives.

Protocol 2.1: Synthesis of 4-Chloro-5-fluoro-benzene-1,2-diamine

This protocol uses tin(II) chloride, a classic and effective reagent for the selective reduction of aromatic nitro groups in the presence of halogens.

Materials & Reagents

ReagentCAS No.Molecular WeightMolar Eq.
5-Chloro-2-fluoro-6-nitroaniline104222-34-6190.56 g/mol 1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.65 g/mol 3.5
Concentrated Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed
Ethanol (95%)64-17-546.07 g/mol (Solvent)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol As needed
Dichloromethane (DCM)75-09-284.93 g/mol (Solvent)

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-Chloro-2-fluoro-6-nitroaniline (1.91 g, 10.0 mmol) in ethanol (50 mL).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (7.90 g, 35.0 mmol).

  • Reduction: Cool the flask in an ice bath and slowly add concentrated HCl (20 mL) dropwise with vigorous stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of 50% (w/v) aqueous NaOH until the pH is basic (~10), which will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-Chloro-5-fluoro-benzene-1,2-diamine, can be used in the next step without further purification or can be purified by column chromatography if necessary.[7]

Protocol 2.2: Synthesis of 6-Chloro-7-fluoro-2,3-diphenylquinoxaline

This protocol demonstrates the condensation of the synthesized diamine with benzil.

Condensation Mechanism

G cluster_mech Mechanism of Quinoxaline Formation Diamine R-NH2 (Nucleophile) Diketone Ph-C=O (Electrophile) Diamine->Diketone Attack Intermediate1 Tetrahedral Intermediate Diketone->Intermediate1 Intermediate2 Imine Formation (-H2O) Intermediate1->Intermediate2 Final Second Condensation & Cyclization Intermediate2->Final

Caption: Simplified mechanism of acid-catalyzed quinoxaline formation.

Materials & Reagents

ReagentCAS No.Molecular WeightMolar Eq.
4-Chloro-5-fluoro-benzene-1,2-diamine(from 2.1)160.57 g/mol 1.0
Benzil134-81-6210.23 g/mol 1.0
Glacial Acetic Acid64-18-660.05 g/mol Catalytic
Ethanol (95%)64-17-546.07 g/mol (Solvent)

Step-by-Step Protocol

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude 4-Chloro-5-fluoro-benzene-1,2-diamine (approx. 10.0 mmol) and benzil (2.10 g, 10.0 mmol) in ethanol (30 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Scientist's Note (Expertise): Acetic acid acts as a catalyst by protonating a carbonyl oxygen of the diketone, which enhances its electrophilicity and accelerates the rate of nucleophilic attack by the diamine.

  • Condensation: Heat the reaction mixture to reflux for 1-2 hours. A precipitate of the product should form as the reaction proceeds.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The product, 6-Chloro-7-fluoro-2,3-diphenylquinoxaline, is often pure enough after this step but can be further purified by recrystallization from ethanol if needed.[7]

Safety and Handling

5-Chloro-2-nitroaniline and its derivatives are classified as hazardous materials. They are fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β-d-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • 5-Chloro-2-nitroaniline | 1635-61-6. ChemicalBook.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar.
  • 5-Chloro-2-nitroaniline is a useful synthetic intermedi
  • 5-Chloro-2-nitroaniline: properties, applic
  • Efficient Synthesis of Aromatic Quinoxaline Deriv
  • SAFETY DATA SHEET for 5-Chloro-2-nitroaniline. Fisher Scientific.
  • 5-Chloro-2-nitroaniline Safety and Hazards. PubChem.
  • 5-CHLORO-4-FLUORO-2-NITROANILINE. INDOFINE Chemical Company.

Sources

Application Notes and Protocols for 5-Chloro-2-fluoro-6-nitroaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemical Discovery

5-Chloro-2-fluoro-6-nitroaniline is a key substituted aniline intermediate, strategically important in the synthesis of a variety of agrochemicals. The presence of chlorine, fluorine, and a nitro group on the benzene ring imparts unique reactivity and physicochemical properties that are leveraged in the development of modern herbicides, fungicides, and insecticides. The fluorine atom, in particular, is a crucial element in contemporary agrochemical design, often enhancing metabolic stability, binding affinity to target enzymes, and overall efficacy of the final active ingredient.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 5-Chloro-2-fluoro-6-nitroaniline in agrochemical research. It details its physicochemical properties, safety information, and provides step-by-step protocols for its utilization in the synthesis of key agrochemical scaffolds, with a particular focus on benzimidazole fungicides.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 50489-72-0N/A
Molecular Formula C₆H₄ClFN₂O₂[1]
Molecular Weight 190.56 g/mol [1]
Appearance Yellow to brown crystalline powder[2]
Melting Point 140 - 144 °C[2]
Solubility Soluble in many organic solventsN/A

Safety Information: 5-Chloro-2-fluoro-6-nitroaniline is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3] It is fatal if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and eye irritation and is suspected of causing genetic defects.[3]

Application in Agrochemical Synthesis: A Gateway to Potent Fungicides

5-Chloro-2-fluoro-6-nitroaniline is a versatile precursor for a range of agrochemicals. Its primary application lies in the synthesis of benzimidazole fungicides, a class of systemic fungicides that act by inhibiting fungal cell division. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent to form the benzimidazole ring.

Workflow for the Synthesis of Benzimidazole Fungicides from 5-Chloro-2-fluoro-6-nitroaniline

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Cyclization to form Benzimidazole Ring cluster_2 Step 3: Further Functionalization (Optional) A 5-Chloro-2-fluoro-6-nitroaniline B 4-Chloro-7-fluoro-benzene-1,2-diamine A->B Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) C Benzimidazole Fungicide Precursor B->C Cyclization (e.g., with Formic Acid, Cyanogen Bromide, etc.) D Final Benzimidazole Fungicide C->D Derivatization

Caption: General workflow for the synthesis of benzimidazole fungicides.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key transformations involving 5-Chloro-2-fluoro-6-nitroaniline.

Protocol 1: Reduction of 5-Chloro-2-fluoro-6-nitroaniline to 4-Chloro-7-fluoro-benzene-1,2-diamine

This reduction is a critical first step in the synthesis of benzimidazole fungicides.

Method A: Reduction with Iron in Acidic Medium

  • Reagents and Materials:

    • 5-Chloro-2-fluoro-6-nitroaniline

    • Iron powder

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Water

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Filter funnel and filter paper

  • Procedure:

    • To a round-bottom flask, add 5-Chloro-2-fluoro-6-nitroaniline (1 equivalent), iron powder (3-5 equivalents), ethanol, and water.

    • Stir the mixture and heat to reflux.

    • Slowly add concentrated HCl dropwise to the refluxing mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-7-fluoro-benzene-1,2-diamine.

Method B: Catalytic Hydrogenation

  • Reagents and Materials:

    • 5-Chloro-2-fluoro-6-nitroaniline

    • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

    • Ethanol or Methanol

    • Hydrogen gas source

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • In a hydrogenation vessel, dissolve 5-Chloro-2-fluoro-6-nitroaniline (1 equivalent) in ethanol or methanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the desired 4-Chloro-7-fluoro-benzene-1,2-diamine.

Protocol 2: Synthesis of a Benzimidazole Scaffold

This protocol describes the cyclization of the resulting diamine to form the core benzimidazole structure.

Method: Cyclization with Formic Acid

  • Reagents and Materials:

    • 4-Chloro-7-fluoro-benzene-1,2-diamine

    • Formic acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • Place 4-Chloro-7-fluoro-benzene-1,2-diamine (1 equivalent) and an excess of formic acid in a round-bottom flask.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water until the filtrate is neutral.

    • Dry the solid to obtain the crude 4-chloro-7-fluoro-1H-benzo[d]imidazole.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Further Applications and Future Outlook

While the synthesis of benzimidazole fungicides is a major application, the unique substitution pattern of 5-Chloro-2-fluoro-6-nitroaniline makes it a valuable building block for other agrochemicals as well. Research into its use for the synthesis of novel herbicides and insecticides is an active area. The diamine intermediate, 4-Chloro-7-fluoro-benzene-1,2-diamine, can be reacted with a variety of electrophiles to generate diverse heterocyclic systems with potential biological activity.

The continued exploration of fluorinated building blocks is a key trend in agrochemical research.[4][5] Compounds like 5-Chloro-2-fluoro-6-nitroaniline will undoubtedly play a significant role in the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
  • SIELC Technologies. (2018, May 16). 5-Chloro-2-nitroaniline. Retrieved from [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2023). Molecules, 28(1), 358.
  • Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved from [Link]

  • AGC Chemicals. (2024, April 2). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. Retrieved from [Link]

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024, March 19). BOC Sciences.
  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. Retrieved from [Link]

  • Second harmonic generation with 5-chloro-2-nitroaniline. (1989, February 15). European Patent Office. Retrieved from [Link]

  • Valent BioSciences. (n.d.). Symvado Granular. Retrieved from [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Chinese Chemical Letters, 32(10), 2963-2974.
  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][6][7]-oxazepin-3(2H) ones. (2024, December 24). Indian Journal of Chemistry (IJC) - CSIR-NIScPR. Retrieved from [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. (2013). HETEROCYCLES, 87(7), 1535.
  • 5-Chloro-4-fluoro-2-nitroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

  • 5-Chloro-2-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Recent developments in fluorine‐containing pesticides. (2024, January 16). ResearchGate. Retrieved from [Link]

  • Pesticide Application. (n.d.). EPA. Retrieved from [Link]

  • Review of the Application of Polyacrylamides for Soil Erosion Reduction Through Sprinklers. (n.d.). USDA ARS. Retrieved from [Link]

  • High Value-Added Application of Natural Products in Crop Protection: Semisynthesis and Acaricidal Activity of Limonoid-Type Derivatives and Investigation of Their Biocompatible O/W Nanoemulsions as Agronanopesticide Candidates. (2021, November 29). PubMed. Retrieved from [Link]

  • Pesticide Products; Registration Applications. (2008, October 29). Regulations.gov. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Chloro-2-fluoro-6-nitroaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-Chloro-2-fluoro-6-nitroaniline scaffold is a highly versatile and synthetically tractable starting material for the generation of compound libraries aimed at biological screening. Its unique substitution pattern, featuring an activating nitro group and two distinct halogen atoms, provides orthogonal handles for a variety of chemical transformations. However, the aniline moiety itself is a known "structural alert," often associated with metabolic instability and potential toxicity.[1][2] This guide provides an in-depth exploration of strategic derivatization approaches to not only diversify the core scaffold but also to mitigate the risks associated with the aniline group through bioisosteric replacement. We present detailed, field-proven protocols for key reactions including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Reductive Cyclization to form benzimidazoles. Furthermore, we outline standard protocols for the preliminary biological evaluation of the resulting derivatives, focusing on anticancer and antimicrobial assays.

Part 1: The Strategic Imperative for Derivatization

The Aniline Scaffold: A Double-Edged Sword

Anilines are prevalent structures in medicinal chemistry, valued for their ability to form key hydrogen bonds and other interactions with biological targets.[3] However, they are also a well-known liability. The primary concern is metabolic instability, where aniline-containing compounds are susceptible to enzymatic oxidation, potentially leading to the formation of reactive metabolites, rapid clearance, and idiosyncratic adverse drug reactions.[1][4] Therefore, a key goal in early-stage drug discovery is to modify or replace the aniline moiety to enhance the compound's overall safety and pharmacokinetic profile.

Bioisosteric Replacement and Property Modulation

Derivatization of the 5-Chloro-2-fluoro-6-nitroaniline core is not merely an exercise in generating diversity; it is a strategic approach to molecular design. By replacing or modifying the aniline, we can fine-tune critical drug-like properties:

  • Mitigating Toxicity: Transforming the aniline into a more stable heterocyclic system, such as a benzimidazole, can circumvent the formation of reactive metabolites.[2][5]

  • Enhancing Metabolic Stability: Introducing groups that block sites of metabolic attack can prolong the compound's half-life.

  • Improving Physicochemical Properties: Judicious choice of derivatives can modulate solubility, lipophilicity (LogP), and pKa, which are critical for bioavailability and cell permeability.[6]

  • Tuning Pharmacological Activity: Small structural changes can significantly alter binding affinity and selectivity for the biological target.[2]

The presence of nitro, fluoro, and chloro groups on the starting scaffold is known to contribute to biological activity, particularly in the development of antileishmanial, antichagasic, and antimicrobial agents.[7] This makes the scaffold an excellent starting point for discovering new therapeutic agents.

Part 2: Core Derivatization Methodologies & Protocols

The unique arrangement of functional groups on 5-Chloro-2-fluoro-6-nitroaniline allows for a sequential and controlled derivatization strategy. The fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. The chlorine atom is less reactive in SNAr but serves as an excellent handle for palladium-catalyzed cross-coupling reactions. Finally, the nitro and amino groups are precursors for powerful cyclization reactions.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

This is often the first and most straightforward derivatization step. The strong electron-withdrawing effect of the adjacent nitro group makes the C-F bond highly susceptible to attack by nucleophiles.

Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-withdrawing nitro group. This allows the reaction to occur under relatively mild conditions.

sn_ar_workflow start_material 5-Chloro-2-fluoro- 6-nitroaniline reaction Heat (e.g., 80-120°C) start_material->reaction reagents Nucleophile (R-NH2, R-OH, R-SH) Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Product purification->product suzuki_cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-Cl(L2) pd0->pd2_aryl pd2_trans Ar-Pd(II)-R(L2) pd2_aryl->pd2_trans pd2_trans->pd0 Reductive Elimination product_out Ar-R pd2_trans->product_out sub_in Ar-Cl sub_in->pd0 Oxidative Addition boronic_in R-B(OH)2 + Base boronic_in->pd2_aryl Transmetalation benz_synthesis start ortho-Nitroaniline Derivative step1 Reduction start->step1 intermediate ortho-Phenylenediamine Intermediate step1->intermediate step2 Condensation & Cyclization intermediate->step2 product Benzimidazole Product step2->product reagent2 Aldehyde (R-CHO) or Carboxylic Acid reagent2->step2 screening_cascade library Synthesized Derivative Library primary_screen Primary Screening (e.g., MTT Assay @ 10 µM) library->primary_screen inactive Inactive Compounds primary_screen->inactive >50% Viability active Active 'Hits' primary_screen->active <50% Viability dose_response Dose-Response & IC50 Determination active->dose_response potent Potent Compounds dose_response->potent secondary_assays Secondary Assays (e.g., Kinase Panel, MIC) potent->secondary_assays lead_candidate Lead Candidate secondary_assays->lead_candidate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the optimization of 5-Chloro-2-fluoro-6-nitroaniline synthesis.

Executive Summary & Reaction Logic

Target Molecule: 5-Chloro-2-fluoro-6-nitroaniline (CAS: 50409-01-3) Primary Challenge: Regioselectivity. The synthesis of this specific isomer presents a classic "Director Conflict" in electrophilic aromatic substitution.

  • The Substrate: 5-Chloro-2-fluoroaniline.

  • The Conflict: The amino group (

    
    ) is the strongest activating group and directs ortho and para. The para position (C4) is sterically accessible and electronically favored. The target ortho position (C6) is sterically crowded, "sandwiched" between the amino group and the chlorine atom at C5.
    
  • The Solution: Successful synthesis requires conditions that suppress the para-isomer (4-nitro) or an efficient purification protocol to isolate the ortho-isomer (6-nitro) from the reaction mixture.

Validated Synthetic Pathway

The following workflow describes the direct nitration route, which is the most accessible method for laboratory to pilot-scale synthesis.

Reaction Scheme (Graphviz Visualization)

ReactionPathway Start Starting Material 5-Chloro-2-fluoroaniline Intermediate Sigma Complex (Transition State) Start->Intermediate Nitration T < 0°C Reagents Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Major Major By-Product 5-Chloro-2-fluoro-4-nitroaniline (Para-substitution) Intermediate->Major Kinetic Path Target TARGET PRODUCT 5-Chloro-2-fluoro-6-nitroaniline (Ortho-substitution) Intermediate->Target Thermodynamic Challenge

Caption: Electrophilic aromatic substitution pathway showing the competition between C4 (major) and C6 (target) nitration sites.

Optimization Protocol

To maximize the yield of the 6-nitro isomer, strict adherence to the following parameters is required.

Experimental Conditions Table
ParameterRecommended ConditionScientific Rationale (Causality)
Temperature -10°C to -5°C Kinetic control is essential. Higher temperatures (>0°C) increase dinitration and favor the thermodynamically stable 4-nitro isomer.
Acid Solvent Conc. H₂SO₄ (98%) Acts as the solvent and protonates the amine slightly to buffer reactivity, preventing "runaway" exotherms.
Nitrating Agent Fuming HNO₃ (1.05 eq) Use a slight excess. Large excesses lead to dinitration. Fuming acid is preferred to keep water content low.
Addition Rate Dropwise (Very Slow) The reaction is highly exothermic. Localized heating promotes tar formation and wrong isomer production.
Quenching Crushed Ice Rapid dilution stops the reaction immediately and precipitates the product mixture.
Step-by-Step Methodology
  • Preparation: Charge a 3-neck round bottom flask with concentrated H₂SO₄ (5-8 volumes relative to substrate). Cool to -10°C using an acetone/dry ice or glycol bath.

  • Substrate Addition: Dissolve 5-chloro-2-fluoroaniline in the acid. Note: The amine may form a sulfate salt; ensure good stirring to maintain a suspension/solution.

  • Nitration: Prepare a mixture of Fuming HNO₃ and H₂SO₄ (1:2 ratio). Add this mixture dropwise to the flask, maintaining internal temperature strictly below -5°C .

  • Digestion: After addition, allow the mixture to stir at -5°C for 30-60 minutes. Monitor by TLC or HPLC.

  • Quenching: Pour the reaction mixture onto crushed ice (10x weight). Vigorous stirring is required to break up clumps.

  • Isolation: Filter the resulting yellow/orange precipitate. Wash with cold water until pH is neutral.

  • Purification (CRITICAL): The crude solid is a mixture of 4-nitro and 6-nitro isomers.

    • Recrystallization:[1] Attempt fractional crystallization from Ethanol/Water. The 4-nitro isomer is typically less soluble and crystallizes first. The target 6-nitro isomer remains in the mother liquor.

    • Column Chromatography: If crystallization fails, use silica gel chromatography (Gradient: Hexane/Ethyl Acetate).

Troubleshooting Guide & FAQs

Q1: My HPLC shows two major peaks. Which one is my product?

Diagnosis: You have a mixture of regioisomers (4-nitro and 6-nitro). Validation Protocol (NMR): You must use 1H NMR to distinguish them based on proton coupling constants (


-values).
  • Target (6-nitro): The remaining protons are at positions C3 and C4. These are ortho to each other. You will see a doublet with a coupling constant of

    
     .
    
  • Impurity (4-nitro): The remaining protons are at positions C3 and C6. These are para to each other. You will see singlets or weak meta-coupling (

    
    ).
    
  • Action: Isolate the fraction with the

    
     coupling.
    
Q2: I am getting a significant amount of black tar.

Cause: Oxidative degradation of the aniline. Solution:

  • Temperature too high: Ensure the internal temperature never exceeds 0°C during addition.

  • Oxidation: Aniline is electron-rich and prone to oxidation by HNO₃. Ensure the H₂SO₄ is cold before adding the amine. Consider protecting the amine as an acetanilide (though this favors the 4-position, it protects against oxidation) if tarring is uncontrollable, then hydrolyze later. Note: For 6-nitro target, free amine is preferred if temperature is controlled.

Q3: The yield of the 6-nitro isomer is very low (<20%).

Cause: Steric hindrance. The 6-position is "sandwiched" between


 and 

. The reaction naturally prefers the open 4-position. Optimization Strategy:
  • Acceptance: Direct nitration often yields the ortho-isomer as the minor product (20-30%).

  • Alternative Route (If yield is critical): Consider a different synthetic strategy, such as the amination of 2,4-dichloro-1-fluoro-3-nitrobenzene via

    
    , where the ammonia displaces the chlorine ortho to the nitro group. This route is more complex but regioselective.
    

Safety & Handling (SDS Summary)

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitizer.

  • Specific Risk: Nitroanilines are potent methemoglobinemia inducers. Absorption through skin is rapid.

  • PPE: Double nitrile gloves, full face shield, and Tyvek suit recommended during solid handling.

  • Waste: All aqueous washes contain nitro-aromatics and must be incinerated. Do not release to sewer.

References

  • PubChem Compound Summary. (2025). N-(5-chloro-2-nitrophenyl)acetamide and related structures. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (1989). EP 0303429 A2: Second harmonic generation with 5-chloro-2-nitroaniline. (Describes separation of chloronitroaniline isomers). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-fluoro-6-nitroaniline. We will explore the common byproducts encountered during its synthesis, the underlying chemical principles governing their formation, and robust troubleshooting strategies to optimize reaction outcomes and ensure the highest purity of the final product.

Postulated Synthetic Pathway

The synthesis of 5-Chloro-2-fluoro-6-nitroaniline most likely proceeds via the electrophilic nitration of a suitable precursor, 4-chloro-2-fluoroaniline. This pathway is inferred from established synthetic routes for structurally similar compounds.[1] The core transformation involves the introduction of a nitro group onto the aromatic ring, a process that is highly sensitive to reaction conditions and the directing effects of the existing substituents.

Synthetic_Pathway Start 4-Chloro-2-fluoroaniline Intermediate 5-Chloro-2-fluoro-6-nitroaniline (Target Product) Start->Intermediate Nitration Reagents HNO₃ / H₂SO₄

Caption: Postulated synthetic route for 5-Chloro-2-fluoro-6-nitroaniline.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most pressing challenges and frequently encountered issues during the synthesis of 5-Chloro-2-fluoro-6-nitroaniline.

FAQ 1: My final product is a mixture of isomers. What are the likely isomeric byproducts and why do they form?

Answer: The formation of positional isomers is the most common challenge in the nitration of substituted anilines. In the case of nitrating 4-chloro-2-fluoroaniline, the primary directing influence comes from the amino (-NH₂) group, which is a powerful ortho, para-director. The halogen substituents (-Cl and -F) are also ortho, para-directors.[2] The interplay of these directing effects can lead to a mixture of products.

The desired product, 5-Chloro-2-fluoro-6-nitroaniline, results from nitration at the ortho position to the amino group. However, nitration can also occur at other positions, leading to isomeric byproducts. A notable example from a related synthesis is the nitration of 3-chloroaniline (after protection of the amino group), which yields a mixture of 5-chloro-2-nitroaniline and 3-chloro-4-nitroaniline.[3]

Most Likely Isomeric Byproducts:

  • 4-Chloro-2-fluoro-5-nitroaniline: Nitration occurs para to the amino group. This is often a significant byproduct due to the strong para-directing effect of the amino group.[1]

  • 4-Chloro-2-fluoro-3-nitroaniline: Nitration occurs ortho to the chloro group and meta to the amino group. This is generally a minor product.

Byproduct NamePosition of Nitro Group Relative to -NH₂
4-Chloro-2-fluoro-5-nitroanilinepara
4-Chloro-2-fluoro-3-nitroanilinemeta

Causality: The regioselectivity of the nitration is a kinetic competition between the different available positions on the aromatic ring. The electron-donating amino group strongly activates the ortho and para positions for electrophilic attack by the nitronium ion (NO₂⁺).

FAQ 2: I am observing a significant amount of the meta-nitro isomer. What is causing this unexpected result?

Answer: The formation of a substantial amount of the meta-isomer is a classic issue in the nitration of anilines under acidic conditions.[4][5] The nitrating mixture (typically a combination of nitric acid and sulfuric acid) is highly acidic. The basic amino group of the aniline precursor can be protonated to form an anilinium ion (-NH₃⁺).

The anilinium ion is strongly deactivating and a meta-director.[4] Therefore, any portion of the starting material that exists as the anilinium ion will direct the incoming nitro group to the meta position. This leads to a mixture of ortho/para and meta products. In the nitration of aniline itself, this can lead to as much as 47% of the meta-product.[5][6]

Solution: Protection of the Amino Group

To prevent the formation of the anilinium ion and ensure ortho, para-directivity, the amino group should be protected before nitration. This is typically achieved by converting the amine to an amide, for example, by reacting it with acetic anhydride to form an acetanilide. The acetyl group is less basic and still directs ortho, para, but with reduced activation, which can also help prevent over-nitration. After the nitration step, the protecting group can be removed by hydrolysis.[3][7]

Protection_Strategy cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection Aniline 4-Chloro-2-fluoroaniline Acetanilide N-(4-chloro-2-fluorophenyl)acetamide Aniline->Acetanilide Acetic Anhydride Nitro_Acetanilide Nitrated Acetanilide Acetanilide->Nitro_Acetanilide HNO₃ / H₂SO₄ Final_Product 5-Chloro-2-fluoro-6-nitroaniline Nitro_Acetanilide->Final_Product Hydrolysis

Caption: Workflow for amino group protection during nitration.

FAQ 3: My reaction mixture turned dark brown/black, and the yield is low. What went wrong?

Answer: A dark coloration and low yield are often indicative of side reactions such as oxidation or excessive nitration (dinitration). The amino group makes the aromatic ring highly susceptible to oxidation, especially in the presence of a strong oxidizing agent like nitric acid.

Troubleshooting Steps:

  • Temperature Control: Nitration reactions are highly exothermic. It is crucial to maintain a low temperature (typically between -20°C and 10°C) throughout the addition of the nitrating agent.[1] A runaway reaction can lead to decomposition and the formation of tar-like substances.

  • Purity of Starting Materials: Ensure that the starting aniline is pure. Impurities can catalyze decomposition and other side reactions.

  • Controlled Addition of Reagents: Add the nitrating agent slowly and dropwise to the solution of the aniline precursor to allow for effective heat dissipation.

FAQ 4: How can I effectively remove the isomeric byproducts from my final product?

Answer: The separation of closely related isomers can be challenging but is achievable through standard purification techniques.

  • Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical. A good solvent will dissolve the desired product and impurities at high temperatures but will allow the desired product to crystallize out upon cooling, leaving the impurities in the solution. For similar chloro-nitroanilines, solvents like methanol, ethanol, or mixtures of toluene and hexane have been used successfully.[1][3][8][9]

  • Column Chromatography: For difficult separations or when high purity is required, column chromatography is the method of choice. By using a suitable stationary phase (e.g., silica gel) and a mobile phase with the appropriate polarity, it is possible to separate isomers based on their different affinities for the stationary phase.[8]

Experimental Protocol Example: Nitration of 4-Chloro-2-fluoroaniline

The following protocol is adapted from the synthesis of a structurally related compound, 4-chloro-2-fluoro-5-nitroaniline, and serves as a representative example.[1]

  • Dissolution: Dissolve 4-Chloro-2-fluoroaniline (1 equivalent) in concentrated sulfuric acid (approx. 5 volumes) in a flask equipped with a stirrer and a thermometer.

  • Cooling: Cool the mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained between -20°C and -15°C.

  • Reaction: Stir the reaction mixture at this temperature for 1.5 hours.

  • Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Extraction: Extract the product into a suitable organic solvent, such as ether.

  • Washing: Wash the organic extract with water and a saturated sodium bicarbonate solution to remove any residual acid.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., a mixture of toluene and hexane) to obtain the purified product.

References

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. Retrieved from [Link]

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved from [Link]

  • Synthesis of 4-chloro-2-fluoro-5-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Second harmonic generation with 5-chloro-2-nitroaniline - European Patent Office - EP 0303429 A2. (1989, February 15). Retrieved from [Link]

  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. (n.d.). Google Patents.
  • CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (n.d.). Google Patents.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). ACS Publications. Retrieved from [Link]

  • Nitration of Aniline (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (n.d.). IJRAR.org. Retrieved from [Link]

  • Nitration of aniline. (2020, November 5). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

I. Synthesis Overview: The Pathway to 5-Chloro-2-fluoro-6-nitroaniline

The successful synthesis of 5-Chloro-2-fluoro-6-nitroaniline is a multi-step process that demands careful control over reaction conditions. The most common route involves the protection of the amino group of a substituted aniline, followed by nitration and subsequent deprotection. A representative scheme starts with 3-chloroaniline, which undergoes acylation, nitration, and then hydrolysis to yield the desired product.[1][2]

Understanding the underlying mechanism of each step is crucial for troubleshooting. The nitration step, in particular, is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the active electrophile.[3] The reactivity and orientation of this substitution are heavily influenced by the existing substituents on the aromatic ring.

II. Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

A diminished yield of 5-Chloro-2-fluoro-6-nitroaniline can be attributed to several factors throughout the synthetic sequence.

Potential Cause Recommended Solution(s) Scientific Rationale
Incomplete Acylation (Protection Step) Ensure complete dissolution of the starting aniline. Use fresh acetic anhydride or an alternative acylating agent like formic acid. Consider extending the reaction time or gently warming the mixture.[4]The acylation step protects the highly activating amino group, preventing unwanted side reactions and oxidation during nitration. Incomplete protection leaves the reactive amino group exposed.
Suboptimal Nitration Conditions Maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture (e.g., nitric acid and sulfuric acid).[4] Add the nitrating agent slowly and dropwise with vigorous stirring.The nitration of anilines is a highly exothermic reaction. Poor temperature control can lead to the formation of undesired isomers, polynitrated byproducts, and oxidative degradation of the starting material or product.[4][5]
Formation of Isomeric Byproducts The directing effects of the substituents can lead to the formation of isomers like 3-chloro-4-nitroaniline.[6] Purification by recrystallization or column chromatography is essential.The chloro and amino (or acetylamino) groups are ortho, para-directing. While the desired product is the 2-nitro isomer, the formation of the 4-nitro isomer is also possible. The separation of these isomers is critical for obtaining a pure product.
Loss of Product During Workup and Purification During aqueous workup, ensure the pH is adjusted correctly to precipitate the product fully. When recrystallizing, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.[7] If using column chromatography, select an appropriate solvent system to ensure good separation without excessive product loss.The solubility of the product can be significant in certain aqueous or organic solutions. Improper workup or purification techniques can lead to substantial loss of the desired compound.
Incomplete Hydrolysis (Deprotection Step) Monitor the hydrolysis reaction by Thin Layer Chromatography (TLC) to ensure the complete conversion of the acetylated intermediate to the final product. Ensure the concentration of the acid or base used for hydrolysis is appropriate.[4]If the acetyl protecting group is not completely removed, the final product will be contaminated with the N-acetylated intermediate, leading to a lower yield of the desired aniline.
Problem 2: Formation of Dark Brown or Black Reaction Mixture

The appearance of a dark, tar-like substance is a common issue in nitration reactions.

Potential Cause Recommended Solution(s) Scientific Rationale
Oxidation of the Aniline Derivative Strictly maintain low temperatures (0-10°C) throughout the addition of the nitrating agent.[4] Ensure the starting material is fully protected (acylated) before nitration.Unprotected or partially protected anilines are highly susceptible to oxidation by nitric acid, leading to the formation of polymeric, tarry materials.[4] Even with protection, excessive temperatures can promote oxidative side reactions.
Over-Nitration Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly to avoid localized high concentrations.The presence of activating groups on the aromatic ring can make it susceptible to multiple nitrations, especially under harsh conditions, resulting in complex mixtures and decomposition.[5]
Problem 3: Difficulty in Isolating the Product

Challenges in precipitating or crystallizing the final product can be frustrating.

Potential Cause Recommended Solution(s) Scientific Rationale
Product is Soluble in the Workup Solution If the product does not precipitate upon pouring the reaction mixture onto ice, try adding seed crystals to induce crystallization. Scratching the inside of the beaker with a glass rod can also initiate crystal formation. Extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.[4]The solubility of organic compounds can vary significantly with temperature and the composition of the solvent. Sometimes, a supersaturated solution is formed, and nucleation is required to initiate precipitation.
Formation of an Oily Product If an oil forms instead of a solid, it may be due to impurities or residual solvent. Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Purification by column chromatography may be required.Impurities can disrupt the crystal lattice formation, leading to the product oiling out.

III. Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before nitration?

A1: The amino group (-NH₂) is a strong activating group, making the aniline ring highly reactive towards electrophilic substitution. Direct nitration of an unprotected aniline often leads to oxidation and the formation of a mixture of ortho, meta, and para isomers, as well as dinitrated and other undesirable byproducts.[4][8] Furthermore, in the strongly acidic conditions of nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[8] Protecting the amino group as an amide (e.g., acetanilide) moderates its activating effect, prevents oxidation, and provides steric hindrance that favors para-substitution.[9]

Q2: What are the most common impurities I should look for, and how can I remove them?

A2: The most common impurities include the starting material, the isomeric byproduct (e.g., 3-chloro-4-nitroaniline), and potentially over-nitrated products.[6] Recrystallization is an effective method for purification. 5-Chloro-2-nitroaniline is often more soluble in solvents like ethanol than its isomers, allowing for separation.[6] Column chromatography using silica gel is another powerful technique for separating compounds with different polarities.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the reactant and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

Q4: What are the key safety precautions I should take during this synthesis?

A4: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic, so it's crucial to have an ice bath ready to control the temperature.

IV. Experimental Workflow & Visualization

Typical Synthesis Workflow

The synthesis of 5-Chloro-2-nitroaniline from 3-chloroaniline serves as a good model for understanding the synthesis of the target compound.

Synthesis_Workflow cluster_protection Protection (Acylation) cluster_nitration Nitration cluster_deprotection Deprotection (Hydrolysis) cluster_purification Purification Start 3-Chloroaniline Acylation React with Acetic Anhydride or Formic Acid Start->Acylation Intermediate 3-Chloroacetanilide Acylation->Intermediate Nitration Nitration with HNO3/H2SO4 at 0-10°C Intermediate->Nitration Nitro_Intermediate Mixture of Nitro-isomers Nitration->Nitro_Intermediate Hydrolysis Acid or Base Hydrolysis Nitro_Intermediate->Hydrolysis Product_Mixture Mixture of 5-Chloro-2-nitroaniline and isomers Hydrolysis->Product_Mixture Purification Recrystallization or Column Chromatography Product_Mixture->Purification Final_Product Pure 5-Chloro-2-nitroaniline Purification->Final_Product

Caption: A typical workflow for the synthesis of 5-chloro-2-nitroaniline.

Troubleshooting Decision Tree

Troubleshooting_Yield Start Low Yield Observed Check_Protection Was the protection step complete? Start->Check_Protection Check_Nitration_Temp Was nitration temperature controlled (0-10°C)? Check_Protection->Check_Nitration_Temp Yes Solution_Protection Optimize protection: fresh reagents, longer time, or gentle warming. Check_Protection->Solution_Protection No Check_Hydrolysis Was the hydrolysis step complete? Check_Nitration_Temp->Check_Hydrolysis Yes Solution_Nitration_Temp Improve cooling and slow addition of nitrating agent. Check_Nitration_Temp->Solution_Nitration_Temp No Check_Workup Was the workup and purification efficient? Solution_Workup Optimize pH, use seed crystals, or employ extraction. Refine purification method. Check_Workup->Solution_Workup No End Yield Improved Check_Workup->End Yes Check_Hydrolysis->Check_Workup Yes Solution_Hydrolysis Monitor by TLC and ensure complete deprotection. Check_Hydrolysis->Solution_Hydrolysis No Solution_Protection->Check_Nitration_Temp Solution_Nitration_Temp->Check_Hydrolysis Solution_Workup->End Solution_Hydrolysis->Check_Workup

Sources

Troubleshooting guide for reactions involving 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Chloro-2-fluoro-6-nitroaniline (CAS No. 1635-61-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging intermediate. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Section 1: Compound Profile & Safety First (FAQs)

This section covers the fundamental properties and critical safety information for 5-Chloro-2-fluoro-6-nitroaniline.

Q1: What are the key physical and chemical properties of 5-Chloro-2-fluoro-6-nitroaniline?

5-Chloro-2-fluoro-6-nitroaniline is a yellow to orange crystalline solid.[1][2][3] Its defining feature is the arrangement of functional groups on the aniline ring: a nitro group (ortho to the amine), a fluorine atom (ortho to the amine and meta to the nitro group), and a chlorine atom (meta to the amine and para to the nitro group). This substitution pattern dictates its reactivity.

PropertyValueSource
Molecular Formula C₆H₅ClFN₂O₂[4][5]
Molecular Weight 172.57 g/mol [5]
Melting Point 125-129 °C (decomposes)[1][6][7]
Appearance Yellow to orange powder/solid[1][3]
Solubility Moderately soluble in organic solvents like ethyl acetate and methanol; sparingly soluble in water.[2][8]

The presence of the potent electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, a crucial aspect for its synthetic applications.[2]

Q2: What are the mandatory safety precautions for handling this compound?

This compound is classified as highly toxic and hazardous.[2][5] Strict adherence to safety protocols is non-negotiable.

  • Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[5][9][10] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[11]

  • Handling: Always handle 5-Chloro-2-fluoro-6-nitroaniline inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check your specific safety guidelines), and safety goggles with side shields or a face shield.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][11][12]

  • Disposal: Dispose of waste according to local, state, and federal regulations. This material should be treated as hazardous waste.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C2 position is highly activated by the ortho-nitro group, making it the primary site for Nucleophilic Aromatic Substitution (SNAr). This is one of the most common reactions performed with this substrate.

Q3: My SNAr reaction is not proceeding. TLC analysis shows only the starting material, even after extended reaction times. What's going wrong?

Plausible Causes & Solutions:

  • Insufficiently Strong Base: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex intermediate. The stability of this complex, and thus the reaction rate, is enhanced by a base. However, the base must be strong enough to deprotonate the nucleophile (especially for alcohols or secondary amines) but often not so strong that it promotes side reactions.

    • Causality: The nucleophilicity of your reagent (e.g., an alcohol, R-OH) is dramatically increased upon deprotonation to the corresponding alkoxide (R-O⁻). If the base is too weak (e.g., pKa of conjugate acid is much lower than the pKa of the nucleophile), the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.

    • Diagnostic Step: Check the pKa values of your nucleophile and the conjugate acid of your base. Is there a significant difference?

    • Solution: Switch to a stronger, non-nucleophilic base. For alcohol nucleophiles, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for generating the alkoxide in situ before adding the aniline substrate. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base like DBU or DIPEA may be sufficient, but inorganic bases like K₂CO₃ or Cs₂CO₃ are often more effective.

  • Poor Solvent Choice: The solvent plays a critical role in SNAr reactions by solvating the charged intermediate.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile) are ideal. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while poorly solvating the anionic nucleophile, thus increasing its effective reactivity. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, creating a solvent cage that blunts its reactivity.

    • Solution: Replace your solvent with a high-boiling polar aprotic solvent like DMSO or NMP, which also allows for higher reaction temperatures. Ensure the solvent is anhydrous, as water can compete as a nucleophile or deactivate strong bases.

  • Low Reaction Temperature: SNAr reactions, while often more facile than other aromatic substitutions, still require sufficient thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC at regular intervals (e.g., every 2-4 hours) to check for product formation and potential decomposition. Temperatures from 80 °C to 150 °C are common.

Q4: My SNAr reaction is messy, showing multiple spots on the TLC plate, and the yield of the desired product is low. How can I improve selectivity?

Plausible Causes & Solutions:

  • Di-substitution or Reaction at the Chlorine Site: While the C-F bond is significantly more reactive, under harsh conditions (very high temperatures, very strong nucleophiles), substitution at the C-Cl bond or further reactions can occur.

    • Causality: The reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I, which is the reverse of SN1/SN2 reactions.[13] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. However, given enough energy, the less-favored pathway can occur.

    • Solution: Reduce the reaction temperature and shorten the reaction time. Use a slight excess (1.1-1.5 equivalents) of the nucleophile, not a large excess, to minimize the chance of secondary reactions.

  • Decomposition of Starting Material or Product: The nitroaniline core can be unstable at high temperatures or in the presence of very strong bases.[2]

    • Diagnostic Step: Run a control experiment by heating the starting material in the solvent and base (without the nucleophile) to the reaction temperature. If the starting material decomposes (visible by TLC), you have identified an instability issue.

    • Solution: Lower the reaction temperature. Consider using a milder base (e.g., K₂CO₃ instead of NaH) if possible. If the product is unstable, work up the reaction as soon as TLC indicates the consumption of the starting material.

  • Competing Reaction with the Amine Group: The aniline's own -NH₂ group has a lone pair and can be nucleophilic or be acylated/sulfonated if such reagents are present.

    • Causality: While the amine is deactivated by the nitro group, it can still react under certain conditions. This is less common in SNAr but is a consideration.

    • Solution: If side reactions involving the amine are suspected, consider a protection strategy (e.g., acetylation), though this adds steps to the synthesis. This is generally a last resort for SNAr.

Workflow for Troubleshooting SNAr Reactions

SNAr_Troubleshooting cluster_no_reaction No Reaction cluster_messy_reaction Messy Reaction / Low Yield start SNAr Reaction Issue check_sm TLC: Starting Material (SM) Present? start->check_sm no_rxn SM Unchanged check_sm->no_rxn Yes messy_rxn Multiple Spots / Low Yield check_sm->messy_rxn No / Partially check_base Is Base Strong Enough? no_rxn->check_base check_solvent Is Solvent Polar Aprotic? check_base->check_solvent Yes stronger_base Use Stronger Base (e.g., NaH, KOtBu) check_base->stronger_base No check_temp Is Temperature High Enough? check_solvent->check_temp Yes change_solvent Switch to DMSO, NMP, DMF check_solvent->change_solvent No increase_temp Increase Temperature check_temp->increase_temp No check_side_products Side Product Formation? messy_rxn->check_side_products check_decomp Decomposition? check_side_products->check_decomp No lower_temp Lower Temperature & Reduce Nu⁻ eq. check_side_products->lower_temp Yes run_control Run Control (SM + Base + Heat). If unstable, lower temp. check_decomp->run_control Yes

Caption: A decision tree for troubleshooting common SNAr reaction failures.

Section 3: Troubleshooting Nitro Group Reductions

Converting the nitro group to an amine is a frequent and vital transformation, yielding 5-chloro-2-fluorobenzene-1,2-diamine, a valuable building block for heterocycles.

Q5: I am trying to reduce the nitro group, but my reaction is either incomplete or I am losing the halogen substituents. How do I choose the right reduction method?

Choosing the right reducing agent is critical for chemoselectivity. The primary concern with this substrate is the potential for hydrodehalogenation (loss of Cl or F).

Recommended Methods & Troubleshooting:

  • Tin(II) Chloride (SnCl₂): This is often the go-to method for nitro reductions on sensitive aromatic systems.

    • Causality: Stannous chloride is a mild reducing agent that operates under acidic conditions (typically in HCl/Ethanol) and is highly selective for the nitro group, leaving halogens, esters, and other reducible groups intact.[14]

    • Protocol: Dissolve 5-Chloro-2-fluoro-6-nitroaniline in ethanol or concentrated HCl. Add an excess (3-5 equivalents) of SnCl₂·2H₂O portion-wise, as the reaction can be exothermic. Heat to reflux and monitor by TLC until the starting material is consumed.

    • Troubleshooting:

      • Incomplete Reaction: Ensure you are using a sufficient excess of SnCl₂ and that the reaction is heated for an adequate duration.

      • Difficult Workup: The workup involves neutralizing the strong acid with a base (e.g., NaOH or NaHCO₃), which precipitates tin salts (Sn(OH)₂/Sn(OH)₄). This can make product extraction difficult. To resolve this, after neutralization, filter the mixture through a pad of Celite® to remove the inorganic salts before extracting the product with an organic solvent like ethyl acetate.

  • Iron (Fe) Powder in Acid: This is a classic, cost-effective, and reliable method.

    • Causality: Similar to tin, iron metal in the presence of an acid (like acetic acid or aqueous NH₄Cl) is a robust system for selectively reducing nitro groups without affecting aryl halides.[14]

    • Troubleshooting:

      • Sluggish Reaction: The reaction requires a large surface area of iron. Use fine iron powder ("iron filings") and ensure vigorous stirring. Sometimes, a small amount of HCl is added to activate the iron surface.

      • Workup Issues: The workup involves filtering off the iron and iron oxides. As with the tin method, filtering through Celite® before extraction is highly recommended.

  • Catalytic Hydrogenation (Use with Caution):

    • Causality: Catalytic hydrogenation with H₂ gas over a metal catalyst is a very clean and efficient reduction method. However, standard catalysts like Palladium on Carbon (Pd/C) are notorious for causing hydrodehalogenation, especially of aryl chlorides and bromides.[14]

    • When to Use: This method should be avoided unless other methods fail and careful screening of catalysts is performed. Raney Nickel is sometimes reported to be less prone to dehalogenation than Pd/C for aryl chlorides.[14] Platinum-based catalysts (like PtO₂) could also be an option.

    • Troubleshooting:

      • Dehalogenation: If you observe dehalogenation (by mass spectrometry of the product), immediately switch to a chemical reductant like SnCl₂ or Fe. You can try lowering the hydrogen pressure and temperature, but this often just slows the desired reaction as well.

Data Table: Comparison of Nitro Reduction Methods
MethodReagentsProsConsBest For
Tin Chloride SnCl₂·2H₂O, HCl/EtOHHigh chemoselectivity, reliable, tolerates many functional groups.[14]Workup can be difficult due to tin salt precipitation.Substrates with sensitive functional groups, including halides.
Iron in Acid Fe powder, AcOH or NH₄ClInexpensive, effective, good selectivity.[14]Heterogeneous reaction requires vigorous stirring; workup involves filtration of fine solids.General-purpose, scalable reductions where cost is a factor.
Catalytic Hydrogenation H₂ gas, Catalyst (e.g., Pd/C, Ra-Ni)Very clean (byproducts are water/gas), high atom economy.High risk of dehalogenation (C-Cl, C-F bond cleavage). [14]Use with extreme caution. Best for substrates without halogens.

Section 4: FAQs on Purification & Analysis

Q6: I have a crude product mixture. What is the best way to purify the final compound?

  • Filtration: As mentioned, if you used a metal-based reductant (SnCl₂ or Fe), the first step is always to remove the inorganic salts/metals. A filtration through a pad of Celite® is highly effective.

  • Aqueous Wash/Extraction: After an SNAr reaction, perform an aqueous workup to remove the base and salts. If your product is basic (e.g., after a nitro reduction), you can use this to your advantage. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with water, then with brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Column Chromatography: This is the most common method for achieving high purity.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The polarity of your product will determine the ideal ratio. Aniline products will have a higher affinity for silica than the nitro-containing starting material. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can improve the peak shape for amine-containing compounds by deactivating the acidic silanol groups on the silica gel.[15]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent and scalable method for final purification.

Q7: My HPLC analysis shows a tailing peak for my aniline product. How can I fix this?

Peak tailing for basic compounds like anilines is a classic chromatography problem.[15]

  • Cause: The basic amine group interacts strongly with residual acidic silanol groups on the surface of the silica-based C18 column. This secondary interaction causes the peak to tail.

  • Solutions:

    • Use a Low-pH Mobile Phase: Add an acid modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to your mobile phase (both water and organic solvent). This protonates the aniline (forming -NH₃⁺) and suppresses the interaction with silanols, resulting in a much sharper peak.

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, end-capped column.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active sites on the column, but this is less common in modern reverse-phase HPLC than using an acidic modifier.[15]

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 5-Chloro-2-nitroaniline CAS 1635-61-6. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • European Patent Office. (1989, February 15). EP 0303429 A2: Second harmonic generation with 5-chloro-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Mallak Specialties Pvt Ltd. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • TSI Journals. (2010, July 21). Organic CHEMISTRY. Retrieved from [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • DrinkMore Water. (n.d.). Water Purification Methods & Technology. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Aquablu. (n.d.). Methods to purify and filter water. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Atlas Scientific. (n.d.). Water Purification Methods. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]

  • LCGC International. (n.d.). Some Essential Principles of Effective Troubleshooting. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Compound Specificity: This guide focuses on the recrystallization of 5-Chloro-2-nitroaniline , a compound for which detailed purification data is available. The principles, protocols, and troubleshooting advice presented here are based on the chemical properties of this compound and are expected to be highly applicable to structurally similar molecules such as 5-Chloro-2-fluoro-6-nitroaniline due to their shared functional groups (chloro, nitro, aniline).

Troubleshooting Guide: Recrystallization of 5-Chloro-2-nitroaniline

This section addresses specific issues that may arise during the recrystallization process, providing explanations and actionable solutions.

Question 1: My compound "oils out" upon cooling instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem in recrystallization and can significantly reduce the purity of your final product, as impurities tend to dissolve in the oil.

  • Causality:

    • Melting Point vs. Solvent Boiling Point: The most frequent cause is the melting point of your compound being lower than the boiling point of the recrystallization solvent.[1][2] For 5-Chloro-2-nitroaniline, the melting point is approximately 125-129°C. If you are using a solvent with a higher boiling point, the compound will melt in the hot solvent before it can crystallize upon cooling.

    • High Impurity Concentration: A high concentration of impurities can depress the melting point of your compound, making it more prone to oiling out.[2]

    • Supersaturation: If the solution is too concentrated, the solute may come out of solution too quickly for crystals to form, resulting in an oil.[3]

  • Solutions:

    • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool again, more slowly this time.[1][2]

    • Slow Cooling: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help achieve a slower cooling rate.[2]

    • Solvent Selection: Choose a solvent with a boiling point lower than the melting point of your compound (125-129°C).[4]

Question 2: After cooling the solution, no crystals have formed. What should I do?

Answer: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently saturated or that crystallization needs to be induced.

  • Causality:

    • Excess Solvent: The most common reason for no crystal formation is the use of too much solvent during the initial dissolution step.[2][5] Even at low temperatures, the compound will have some solubility in the solvent, and if the solution is not saturated, crystals will not form.

    • Supersaturation: Occasionally, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, the crystallization process needs a nucleation point to begin.[2][5]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a surface for crystal nucleation.[1][5]

      • Seed Crystals: If you have a small amount of pure 5-Chloro-2-nitroaniline, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[5]

    • Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Then, allow it to cool again.[2]

    • Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of the compound.[4]

Question 3: The recrystallized product is still colored (yellow/orange). How can I obtain a purer, less colored product?

Answer: 5-Chloro-2-nitroaniline is typically a yellow to orange solid.[6][7] While some color is inherent to the compound, dark or intense coloration often points to the presence of oxidized or polymeric impurities.

  • Causality:

    • Oxidized Impurities: Anilines, in general, are susceptible to air oxidation, which can form highly colored byproducts.[3]

    • Colored Byproducts from Synthesis: The synthesis of halogenated nitroanilines can sometimes produce colored impurities that are carried through to the crude product.[3]

  • Solutions:

    • Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing colored impurities.

      • Procedure: After dissolving your crude product in the minimum amount of hot solvent, add a small amount (1-2% of the solute mass) of activated carbon to the hot solution.

      • Important: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

      • Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the carbon and the adsorbed impurities.[3]

    • Multiple Recrystallizations: A second recrystallization can further improve purity and reduce color, although some product loss is expected with each cycle.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 5-Chloro-2-nitroaniline?

A1: The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4][9] For 5-Chloro-2-nitroaniline, alcoholic solvents are often effective.[10] Ethanol and methanol are commonly cited for recrystallizing this compound and its analogs.[8][11] A patent for the purification of 5-Chloro-2-nitroaniline specifically mentions heating the crude product in an alcoholic solvent such as methanol, ethanol, propanol, or butanol at reflux temperature.[10]

Q2: What are the key physical properties of 5-Chloro-2-nitroaniline?

A2: Key physical properties include:

  • Appearance: Yellow to orange solid/powder.[6][7]

  • Molecular Formula: C₆H₅ClN₂O₂.[6][12]

  • Molecular Weight: 172.57 g/mol .[12]

  • Melting Point: 125-129°C (with decomposition).

  • Solubility: Moderately soluble in organic solvents and has low solubility in water.[6][7][13]

Q3: Are there any specific safety precautions I should take when working with 5-Chloro-2-nitroaniline?

A3: Yes. 5-Chloro-2-nitroaniline is a hazardous substance and must be handled with appropriate safety measures.

  • Toxicity: It is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[14]

  • Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses or a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Handling Nitroaromatic Compounds: Many nitroaromatic compounds are energetic materials. While 5-Chloro-2-nitroaniline is not noted as being explosive under normal conditions, it is prudent to avoid friction and shock and to use controlled heating methods like a heating mantle or water bath.[1]

Detailed Experimental Protocol: Recrystallization of 5-Chloro-2-nitroaniline from Ethanol

This protocol outlines the steps for purifying crude 5-Chloro-2-nitroaniline using a single-solvent recrystallization method.

1. Solvent Selection:

  • Confirm that ethanol is a suitable solvent by testing the solubility of a small amount of your crude product. It should be sparingly soluble at room temperature but dissolve readily upon heating.

2. Dissolution:

  • Place the crude 5-Chloro-2-nitroaniline (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a boiling chip or a magnetic stir bar to the flask to ensure smooth boiling.

  • In a separate flask, heat approximately 50-75 mL of ethanol to its boiling point (~78°C) on a hot plate.

  • Add a small portion of the hot ethanol to the flask containing the crude solid and heat the slurry to boiling.

  • Continue adding the hot ethanol dropwise until the solid just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[5]

3. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat source and allow it to cool slightly.

  • Add a small amount of activated carbon (e.g., 50-100 mg) to the solution.

  • Gently reheat the mixture to boiling for a few minutes while swirling.

4. Hot Gravity Filtration:

  • This step removes insoluble impurities (and activated carbon, if used).

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel by pouring a small amount of hot ethanol through it to prevent premature crystallization in the funnel.[15]

  • Pour the hot solution through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[4]

6. Isolation of Crystals:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[5] Using cold solvent is crucial to avoid re-dissolving your product.

  • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

7. Drying:

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Data Presentation

Table 1: Solvent Selection Guide for Halogenated Nitroanilines

SolventBoiling Point (°C)Suitability for 5-Chloro-2-nitroaniline (MP 125-129°C)Comments
Methanol65Good Often used for this class of compounds; boiling point is well below the compound's melting point.[10][11]
Ethanol78Excellent A commonly recommended solvent for the recrystallization of 5-chloro-2-nitroaniline.[8]
Isopropanol82Good Similar properties to ethanol, can be a good alternative.
Water100Poor (as single solvent) Compound has very low solubility in water, but could potentially be used in a mixed-solvent system.[7]
Toluene111Use with Caution Boiling point is approaching the melting point of the compound, which increases the risk of oiling out.
Heptane/Hexane~98 / ~69Poor (as single solvent) Generally too non-polar to dissolve the compound, but could be used as an anti-solvent in a mixed-solvent system.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B Heat to Boiling C Optional: Add Activated Carbon B->C D Hot Gravity Filtration B->D If no decolorization needed C->D E Slowly Cool Filtrate to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Purified Crystals H->I J Pure Crystalline Product I->J Obtain Pure Product

References

  • Benchchem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • CymitQuimica. (n.d.). CAS 1635-61-6: 5-Chloro-2-nitroaniline.
  • CHEMISTRY DEPARTMENT. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
  • Unknown. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2020, October 30). Recrystallisation Help : r/Chempros.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-nitroaniline 97.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • ChemicalBook. (2023, November 15). 5-Chloro-2-nitroaniline: properties, applications and safety.
  • Unknown. (n.d.). Recrystallization.
  • ChemicalBook. (n.d.). 5-Chloro-2-nitroaniline | 1635-61-6.
  • NIST. (n.d.). 5-Chloro-2-nitroaniline.
  • European Patent Office. (1989, February 15). EP 0303429 A2 - Second harmonic generation with 5-chloro-2-nitroaniline.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
  • PubChem. (n.d.). 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218.

Sources

Technical Support Center: Purification of 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and detailed protocols for the purification of 5-Chloro-2-fluoro-6-nitroaniline, a key intermediate in modern synthetic chemistry. Our approach is built on foundational chemical principles and field-proven methodologies to ensure you can achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 5-Chloro-2-fluoro-6-nitroaniline.

Q1: What are the likely impurities in my crude 5-Chloro-2-fluoro-6-nitroaniline sample?

A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the nitration of a substituted aniline or the amination of a di-halo precursor. Based on these pathways, you should anticipate the following impurities:

  • Isomeric Byproducts: The most challenging impurities are often regioisomers formed during the nitration or amination steps. For example, if starting from 3-chloro-4-fluoroaniline, you might form other isomers alongside your desired product. These isomers often have very similar polarities, making separation difficult.

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors like 2,4-dichloro-1-nitrobenzene or 3-chloro-4-fluoroaniline.[1][2][3]

  • Over-Nitrated Species: Under harsh nitrating conditions, dinitro- or other polynitrated byproducts can form.

  • Hydrolysis Products: If the reaction involves hydrolysis steps, you may have related phenol or aniline derivatives.[4]

  • Inorganic Salts: Salts such as ammonium chloride or sodium sulfate from reaction workups may be present if the initial washes are incomplete.[3]

  • Solvent Residue: Residual solvents from the reaction or extraction, such as toluene or ethanol, are common.[2][5]

Understanding these potential impurities is the first step in designing an effective purification strategy. A preliminary analysis by Thin-Layer Chromatography (TLC) is highly recommended to visualize the number and relative polarities of the components in your crude mixture.

Q2: My crude product is a dark, oily solid. How should I handle this before purification?

A2: An oily or tarry consistency usually indicates the presence of significant impurities, possibly polymeric byproducts or residual high-boiling solvents. Attempting direct recrystallization or column chromatography can be inefficient.

Recommended Pre-treatment:

  • Trituration: First, try triturating the crude material. This involves stirring the oily solid with a solvent in which your target compound is poorly soluble, but the impurities are soluble. For a polar compound like 5-Chloro-2-fluoro-6-nitroaniline, a non-polar solvent like Hexane or Heptane is an excellent first choice.

  • Procedure: Add the cold solvent to your crude oil, stir or sonicate vigorously, and the desired product may solidify. You can then isolate this solid by filtration. This simple step can significantly improve the purity and handling characteristics of your material, making subsequent purification more effective.

  • Charcoal Treatment: If the color is due to highly conjugated, non-polar impurities, a charcoal treatment during recrystallization can be effective. However, be aware that activated carbon can also adsorb your product, leading to yield loss. Use it sparingly.

Q3: How do I choose the best solvent for recrystallizing 5-Chloro-2-fluoro-6-nitroaniline?

A3: The principle of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[6] For 5-Chloro-2-fluoro-6-nitroaniline, its polarity is driven by the nitro and amino groups, as well as the electronegative halogens.

Solvent Selection Strategy:

  • Start with Polar Protic Solvents: Alcohols like Ethanol , Methanol , or Isopropanol are often excellent choices for nitroanilines.[1][7] They can engage in hydrogen bonding, aiding dissolution at higher temperatures.

  • Consider Solvent/Anti-Solvent Systems: If a single solvent does not provide a sharp difference in solubility, use a binary system. A good pair consists of a "solvent" in which the compound is soluble (e.g., Ethanol, Acetone) and an "anti-solvent" in which it is insoluble (e.g., Water, Hexane). For nitroanilines, an Ethanol/Water mixture is a classic and effective choice.[8][9]

  • Test Small Scale: Before committing your entire batch, test solubility in several solvents (0.1 g of crude product in 1-2 mL of solvent) to find the optimal conditions.

Solvent ClassRecommended SolventsRationale & Expected Performance
Polar Protic Ethanol, Methanol, IsopropanolGood general-purpose solvents for nitroanilines. Likely to dissolve the compound when hot and allow crystallization upon cooling.
Polar Aprotic Ethyl Acetate, AcetoneCan be effective but may have high solubility even at room temperature, potentially reducing yield. Good for dissolving impurities.
Non-Polar Toluene, Hexane, HeptaneThe compound is likely insoluble. Excellent as "anti-solvents" in a binary system or for washing away non-polar impurities.
Binary Systems Ethanol/Water, Toluene/Heptane, Dichloromethane/HexaneOffers fine-tuned control over solubility. Dissolve in the "good" solvent at reflux, then add the "poor" solvent dropwise until turbidity appears, then re-heat to clarify and cool slowly.
Q4: Recrystallization isn't improving purity enough. What should I do next?

A4: If recrystallization fails to remove impurities, it is almost certainly because the impurities have very similar solubility profiles to your target compound. This is common with isomeric byproducts. In this case, adsorption column chromatography is the required next step.[10][11] This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[12]

Q5: How do I develop a column chromatography protocol for this compound?

A5: 5-Chloro-2-fluoro-6-nitroaniline is a polar molecule, so a normal-phase chromatography setup is appropriate.[10]

  • Stationary Phase: Silica Gel (60-120 or 230-400 mesh) is the standard choice for polar compounds.

  • Mobile Phase (Eluent): The key is to find a solvent system that moves your compound off the baseline but separates it from impurities. You will need a mixture of a non-polar and a polar solvent.

    • Recommended Systems: Start with a Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient.

    • Finding the Right Ratio: Use TLC to determine the optimal solvent ratio. Spot your crude mixture on a silica TLC plate and develop it in various solvent mixtures. Aim for a solvent system that gives your product an Rf value of ~0.3-0.4 . This generally provides the best separation on a column.

  • Elution Strategy: It is almost always best to start with a lower polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20). This gradient elution will first wash off non-polar impurities, then your product, and finally any highly polar impurities that stick to the silica.

Q6: How can I definitively confirm the purity of my final product?

A6: A combination of methods provides the most reliable assessment of purity.

  • Thin-Layer Chromatography (TLC): Your purified product should appear as a single spot (under UV light and/or with a stain) in multiple different solvent systems. Co-spotting with your crude material will confirm the removal of impurities.[13]

  • Melting Point: A sharp melting point range (within 1-2 °C) that does not depress upon mixing with an authentic sample is a strong indicator of purity. The melting point for the related 5-Chloro-2-nitroaniline is 125-129 °C; expect a similar range.[14]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[15] A reversed-phase (C18) column with an Acetonitrile/Water mobile phase is a typical setup for nitroanilines.[16][17][18] Purity is reported as a percentage of the total peak area.

  • Spectroscopic Methods (NMR, GC-MS):

    • 1H NMR: Should show clean peaks corresponding to the aromatic protons with correct integrations and splitting patterns, and no signals from impurities.

    • GC-MS: Will provide the molecular weight of your compound and can detect volatile impurities.

Visualized Workflows & Protocols
Purification Decision Workflow

This diagram outlines the logical steps from receiving a crude sample to obtaining a purified product.

cluster_start Start: Crude Product cluster_analysis Initial Assessment cluster_pretreat Pre-Treatment cluster_purify Primary Purification cluster_end Final Analysis & Storage Crude Receive Crude 5-Chloro-2-fluoro-6-nitroaniline Assess Assess Physical State (Solid, Oil, Tarry?) Crude->Assess Oily Is it an oily solid? Assess->Oily TLC Run TLC in Hexane/EtOAc (e.g., 7:3) PurityCheck1 Are TLC spots well-separated? TLC->PurityCheck1 Oily->TLC No Triturate Triturate with Hexane Oily->Triturate Yes Triturate->TLC Recrystallize Recrystallization (See Protocol 1) PurityCheck1->Recrystallize Yes (or 1 major spot) Column Column Chromatography (See Protocol 2) PurityCheck1->Column No (multiple close spots) PurityCheck2 Assess Purity (TLC, MP, HPLC, NMR) Recrystallize->PurityCheck2 Column->PurityCheck2 Pure Pure Product PurityCheck2->Pure

Caption: Decision workflow for purifying 5-Chloro-2-fluoro-6-nitroaniline.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a robust starting point for purifying nitroanilines and is adapted from standard laboratory procedures.[6][8]

1. Dissolution:

  • Place your crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of hot 95% ethanol while heating and stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent in small portions to avoid using an excessive amount.

2. Hot Filtration (Optional but Recommended):

  • If insoluble impurities (like inorganic salts or dust) are visible, perform a hot gravity filtration. Pre-heat a funnel and filter paper with hot solvent to prevent premature crystallization.

3. Crystallization:

  • To the hot, clear solution, add deionized water dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals (the "filter cake") with a small amount of ice-cold 1:1 ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Dry the purified crystals under vacuum. The final product should be a yellow crystalline solid.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from impurities with similar polarities.[13][19]

1. Column Packing (Slurry Method):

  • Choose an appropriate size glass column.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

2. Sample Loading:

  • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or ethyl acetate.

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation.

  • Carefully add this powder to the top of the packed column, creating a thin, even band.

3. Elution:

  • Carefully add the mobile phase to the column.

  • Begin eluting with the low-polarity solvent system, collecting fractions (e.g., 10-20 mL per test tube).

  • Gradually increase the polarity of the mobile phase as the column runs (e.g., move from 5% to 10% to 20% ethyl acetate in hexane). This can be done in a stepwise or continuous gradient.

4. Fraction Analysis:

  • Monitor the separation by spotting fractions onto a TLC plate.[13]

  • Visualize the spots under a UV lamp. Fractions containing only the single spot corresponding to your product are considered pure.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2-fluoro-6-nitroaniline.

cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation A 1. Pack column with Silica Gel Slurry B 2. Dry Load Sample onto Silica A->B C 3. Elute with Low Polarity Mobile Phase (e.g. 5% EtOAc) B->C D 4. Gradually Increase Polarity (e.g. to 10%, then 20% EtOAc) C->D E 5. Collect Fractions in Test Tubes D->E F 6. Analyze Fractions by TLC E->F G Fraction Pure? F->G H 7. Combine Pure Fractions G->H Yes Discard Discard Impure Fractions G->Discard No I 8. Evaporate Solvent (Rotovap) H->I J Purified Product I->J

Caption: Step-by-step workflow for flash column chromatography.

References
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Abdullah, M. A., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • CymitQuimica. (n.d.). CAS 1635-61-6: 5-Chloro-2-nitroaniline.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • BenchChem. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • BenchChem. (n.d.). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline.
  • Garetz, B. A., et al. (2003, June 7). Second Harmonic Generation in para-Nitroaniline through Recrystallization in a Strong Continuous Electric Field.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • ChemicalBook. (2023, November 15). 5-Chloro-2-nitroaniline: properties, applications and safety.
  • SIELC Technologies. (2018, February 16). Separation of 3-Nitroaniline on Newcrom R1 HPLC column.
  • Pharmaffiliates. (n.d.). CAS No : 1635-61-6 | Product Name : 5-Chloro-2-nitroaniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-nitroaniline 97%.
  • Guidechem. (2020, May 30). How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ.
  • Thermo Fisher Scientific Inc. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline.
  • YouTube. (2022, October 15). Recrystallization of Nitroaniline #organic chemistry #practical#shorts#chemistry.
  • European Patent Office. (1989, February 15). EP 0303429 A2 - Second harmonic generation with 5-chloro-2-nitroaniline.
  • Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline.
  • TSI Journals. (2010, July 21). Organic CHEMISTRY.
  • CymitQuimica. (n.d.). 5-Chloro-2-nitroaniline.

Sources

Stability and degradation of 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Degradation, and Experimental Best Practices

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Chloro-2-fluoro-6-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the handling, stability, and potential degradation of this compound.

A Note on the Data: Specific, peer-reviewed stability and degradation pathway studies on 5-Chloro-2-fluoro-6-nitroaniline are not extensively available in public literature. Therefore, this guide is built upon a foundation of expert analysis, combining the well-documented properties of its close structural analog, 5-Chloro-2-nitroaniline, with established principles of physical organic chemistry to account for the influence of the fluorine substituent. This approach provides a robust and scientifically grounded framework for your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of 5-Chloro-2-fluoro-6-nitroaniline.

Question 1: What are the core chemical properties of 5-Chloro-2-fluoro-6-nitroaniline?

Based on its structure, 5-Chloro-2-fluoro-6-nitroaniline is expected to be a yellow to orange crystalline solid, a characteristic trait of many nitroaniline compounds.[1][2] The molecule possesses strong electron-withdrawing groups (nitro, chloro, fluoro), which makes the aromatic ring electron-deficient and influences its reactivity.[1][3] The fluorine atom, in particular, enhances the electrophilic nature of the benzene ring compared to its non-fluorinated analog.

PropertyExpected Value / ObservationRationale & Scientific Context
Appearance Yellow to orange crystalline solid/powderTypical for nitroaromatic compounds.[2][4]
Molecular Formula C₆H₄ClFN₂O₂-
Molecular Weight 190.56 g/mol -
Solubility Low solubility in water; moderate solubility in organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate).[3][5]The polar nitro and amine groups provide some affinity for polar solvents, but the overall aromatic structure favors organic solvents.
Stability Stable under recommended storage conditions.[6] Sensitive to light, heat, and incompatible substances.[3]Nitroanilines as a class can be sensitive to energy input, which can initiate degradation.[3][7]

Question 2: What are the optimal storage conditions to ensure the long-term stability of this compound?

To maintain the integrity and purity of 5-Chloro-2-fluoro-6-nitroaniline, proper storage is critical. The primary goal is to protect it from energy sources and reactive chemicals that can initiate degradation.

  • Container: Store in a tightly closed, light-resistant container (e.g., amber glass vial).[5][8]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Temperature: Keep in a cool, dry, and well-ventilated place.[2][6][9] Refrigeration (e.g., 4°C) is recommended, but ensure the container is brought to room temperature before opening to prevent water condensation.

  • Location: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][9]

Question 3: What are the known or expected chemical incompatibilities?

The reactivity of this compound is dictated by the aniline, nitro, and halo-substituted aromatic functionalities. Avoid contact with the following:

  • Strong Oxidizing Agents: Can react vigorously, potentially leading to an exothermic reaction.[4][6]

  • Strong Acids & Strong Bases: The aniline group is basic and will react with strong acids.[9] Strong bases can potentially catalyze decomposition or nucleophilic substitution reactions.[4]

  • Acid Chlorides & Anhydrides: The aniline group can be acylated by these reagents.[9]

  • Excess Heat: Can cause decomposition.[3][4]

Question 4: Is 5-Chloro-2-fluoro-6-nitroaniline sensitive to light?

Yes, compounds of this class are typically sensitive to light.[3] Prolonged exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions, such as polymerization or redox reactions, often leading to discoloration (darkening) of the material.[3][7] All handling should be done in a well-ventilated area, minimizing exposure to direct sunlight or strong artificial light.

Question 5: What are the expected hazardous decomposition products upon thermal degradation?

If the compound is exposed to high heat, such as in a fire, thermal decomposition will occur. Based on its elemental composition, the following hazardous products can be expected:

  • Nitrogen oxides (NOx)[4][9]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[4][9]

  • Hydrogen chloride (HCl) gas[4][9]

  • Hydrogen fluoride (HF) gas

The formation of these toxic gases necessitates that all handling of significant quantities be performed in a chemical fume hood.

Troubleshooting Guide for Experimental Workflows

This section provides a problem-and-solution framework for common issues encountered during the use of 5-Chloro-2-fluoro-6-nitroaniline.

Problem 1: My solid sample has darkened or turned from yellow/orange to a brownish color.

  • Possible Cause (A): Light-Induced Degradation. The most common cause is exposure to UV or ambient light over time, which can initiate free-radical reactions or polymerization, leading to colored impurities.[3]

  • Possible Cause (B): Thermal Stress. The sample may have been exposed to elevated temperatures during shipping or storage, accelerating slow decomposition reactions.

  • Possible Cause (C): Contamination. The vial may have been contaminated with an incompatible substance (e.g., residual base or acid on a spatula).

  • Solution/Action Plan:

    • Assess Purity: Do not assume the material is unusable. First, assess its purity using an appropriate analytical technique like HPLC-UV (see Protocol 2) or TLC.

    • Small-Scale Test: Before committing the entire batch to a large-scale reaction, perform a small-scale test reaction to see if the material still performs as expected.

    • Purification: If the purity is compromised but the compound is still largely intact, consider recrystallization from a suitable solvent system to remove colored impurities.

    • Review Storage Protocol: Ensure all future samples are stored according to the recommendations (cool, dark, dry, inert atmosphere).[6][9]

Problem 2: I am seeing unexpected peaks in my HPLC or GC-MS analysis.

  • Possible Cause (A): Degradation Products. The unexpected peaks are likely impurities resulting from slow degradation during storage. Common degradation pathways for related compounds involve the reduction of the nitro group to a nitroso or hydroxylamine species, or hydrolysis/substitution of the halogen atoms.

  • Possible Cause (B): Synthesis-Related Impurities. The impurities may be carry-overs from the synthesis process, such as isomers or starting materials.[10]

  • Possible Cause (C): Reaction with Solvent/Mobile Phase. The compound may be unstable in your analytical solvent or mobile phase, especially if it is acidic, basic, or contains reactive components.

  • Solution/Action Plan:

    • Characterize Impurities: If using GC-MS or LC-MS, analyze the mass spectra of the impurity peaks to hypothesize their structures. This can confirm if they are degradation products (e.g., loss of NO₂, substitution of Cl).

    • Run a Fresh Standard: If possible, analyze a sample from a newly opened, properly stored vial to see if the impurity peaks are present. This helps distinguish between storage degradation and synthesis impurities.

    • Optimize Analytical Method: Ensure your mobile phase/solvent is neutral and unreactive. Run the analysis at a lower temperature if thermal degradation on-column is suspected.

Problem 3: My reaction yields are low or inconsistent.

  • Possible Cause: Compound Purity. This is the most probable cause. If the starting material has degraded, its effective concentration is lower than calculated, leading to reduced yields. The impurities themselves might also interfere with or inhibit your reaction.

  • Solution/Action Plan:

    • Confirm Purity Before Use: Implement a mandatory QC check (e.g., HPLC or melting point) on your starting material before beginning any synthesis, especially if the vial has been open for a while.

    • Re-evaluate Stoichiometry: If you have quantified the purity (e.g., HPLC with a calibrated standard), you can adjust the mass of the starting material to account for the impurities and achieve the correct molar equivalents.

    • Purify the Starting Material: As a last resort, purify the entire batch of the reagent via recrystallization or column chromatography to ensure consistency for a series of experiments.

Visualized Workflows and Pathways
Troubleshooting Workflow for Impurity Analysis

This diagram outlines a logical sequence of steps when encountering unexpected impurities in your sample.

G start Problem: Unexpected Peak(s) in Analytical Run check_new Analyze a Fresh, Sealed Standard of the Same Lot start->check_new peak_present Peak(s) Present in New Standard? check_new->peak_present synthesis_impurity Conclusion: Likely a Synthesis-Related Impurity peak_present->synthesis_impurity  Yes storage_degradation Conclusion: Likely a Storage or Handling-Induced Degradation Product peak_present->storage_degradation No   action_purify Action: Purify Material (e.g., Recrystallization) or Adjust Stoichiometry synthesis_impurity->action_purify action_review Action: Review and Improve Storage/Handling Protocols (See Protocol 1) storage_degradation->action_review

Caption: A decision tree for diagnosing the source of impurities.

Hypothetical Degradation Pathways

This diagram illustrates chemically plausible degradation routes for 5-Chloro-2-fluoro-6-nitroaniline under various stress conditions. This is a theoretical model based on chemical principles.

G cluster_reduction Reductive Conditions (e.g., metal catalysts, reducing agents) cluster_hydrolysis Harsh Basic Conditions (e.g., high pH, high temp) cluster_photolysis Photolytic Conditions (UV Light) parent 5-Chloro-2-fluoro-6-nitroaniline nitroso 5-Chloro-2-fluoro-6-nitrosoaniline parent->nitroso [H] phenol 5-Amino-4-chloro-3-fluorophenol (via SNAr of Nitro Group) parent->phenol OH⁻ / H₂O polymers Colored Polymeric Byproducts parent->polymers diamine 5-Chloro-2-fluoro-benzene-1,6-diamine nitroso->diamine [H]

Caption: Potential degradation products under different conditions.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Storage and Handling

This protocol is designed to maximize the shelf-life and purity of 5-Chloro-2-fluoro-6-nitroaniline in a laboratory setting.

  • Receiving: Upon receipt, inspect the container for damage. Log the date of receipt and the manufacturer's lot number.

  • Initial Storage: Immediately place the sealed container in a designated, ventilated, cool, and dark location, preferably a refrigerator rated for chemical storage (4°C).[6][9]

  • Dispensing:

    • Allow the container to warm to ambient laboratory temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

    • Conduct all weighing and dispensing operations in a chemical fume hood.

    • Use clean, dry spatulas and weighing vessels. Avoid cross-contamination.

    • Minimize the time the container is open.

  • Resealing and Storage:

    • Wipe the container threads to ensure a tight seal.

    • (Optional but recommended) Gently flush the headspace of the container with a stream of dry nitrogen or argon before sealing.

    • Wrap the cap/closure with paraffin film for an extra barrier against moisture and air.

    • Return the container to its designated cold and dark storage location promptly.

Protocol 2: Foundational HPLC-UV Method for Purity Assessment

This protocol provides a starting point for developing a reverse-phase HPLC method to assess the purity of 5-Chloro-2-fluoro-6-nitroaniline. Optimization will likely be required for your specific instrumentation and needs. This method is adapted from established procedures for other nitroanilines.[11][12][13]

  • Instrumentation and Columns:

    • HPLC System: Standard system with a pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A robust, general-purpose C18 is a good starting point.[13]

  • Mobile Phase and Conditions:

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: Start with a 50:50 (A:B) mixture, then ramp to 95% B over 15 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. This is a scouting gradient and should be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at multiple wavelengths using a PDA detector. Key wavelengths to monitor would be around 254 nm and near the visible absorbance maximum (likely ~400-430 nm for nitroanilines).[14]

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL of 5-Chloro-2-fluoro-6-nitroaniline in Acetonitrile or a 50:50 Acetonitrile:Water mixture.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using the initial mobile phase composition (50:50 ACN:Water).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate all peaks. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks. For accurate quantification, a certified reference standard and calibration curve are required.

References
  • Ding, S., et al. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Journal of Hazardous Materials. [Link]

  • SIELC Technologies. (2018). Separation of 5-Chloro-2-nitroaniline on Newcrom R1 HPLC column. [Link]

  • Dai, N., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • Filo. (2026). Write a note on halogenation and nitration of aniline. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem Compound Database. [Link]

  • ResearchGate. (2025). Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. [Link]

  • Mallak Specialties Pvt Ltd. (2018). 5-Chloro-2-nitroaniline Technical Data Sheet. [Link]

  • Office of Scientific and Technical Information. (2023). Substituent dependent deep-blue pyrene-based chemosensor for trace nitroanilines sensing. [Link]

  • Zenodo. (n.d.). Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. [Link]

  • Metadiagnostics. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-nitroaniline. PubChem Compound Database. [Link]

  • ResearchGate. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. [Link]

  • Google Patents. (n.d.). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Veeprho. (n.d.). 5-Chloro-2-nitroaniline | CAS 1635-61-6. [Link]

Sources

Technical Support Center: 5-Chloro-2-fluoro-6-nitroaniline Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability and side reaction profile of 5-Chloro-2-fluoro-6-nitroaniline under acidic conditions. It is designed for researchers optimizing synthetic routes or conducting stability studies.

Executive Summary

5-Chloro-2-fluoro-6-nitroaniline is a highly functionalized electron-deficient aromatic intermediate. Under acidic conditions, its stability is governed by the competing electronic effects of the ortho-nitro group and the protonated amine.

Primary Risks in Acidic Media:

  • Hydrolytic Dehalogenation (

    
    ):  The chlorine atom at C5 is highly activated by the ortho-nitro group and is susceptible to displacement by water (hydrolysis), forming the phenolic impurity.
    
  • Diazotization-Hydrolysis: In the presence of trace nitrites (often found in unpurified mineral acids), the amine converts to a diazonium salt, which rapidly hydrolyzes to a phenol or undergoes dediazoniation.

  • Salt Precipitation: The anilinium salt has poor solubility in concentrated non-polar acids, leading to occlusion of impurities.

Part 1: Reactivity & Mechanism Guide

The "Hotspot" Analysis: Why Chlorine?

Contrary to general trends where Fluorine is the more labile leaving group in


 reactions (due to the Meisenheimer complex stabilization), in this specific scaffold, the Chlorine at C5  is the primary site of instability.
  • C5-Chlorine (Labile): Located ortho to the Nitro group (C6). The strong resonance electron-withdrawing effect (-M) of the nitro group stabilizes the transition state for nucleophilic attack at this position.

  • C2-Fluorine (Stable): Located meta to the Nitro group (C6). It lacks the resonance activation required for facile displacement, despite being ortho to the anilinium ion (which provides only weak inductive activation).

Mechanism of Side Reactions

The following diagram illustrates the activation vectors and the primary hydrolysis pathway.

G Start 5-Chloro-2-fluoro-6-nitroaniline (Substrate) Activated Protonated Species (Anilinium Salt) Start->Activated Protonation (-NH2 -> -NH3+) Acid Acidic Medium (H+) SNAr Path A: Hydrolytic Dehalogenation (Major Side Reaction) Activated->SNAr Water Attack at C5 (Ortho to NO2) Diazo Path B: Diazotization (If Nitrite Present) Activated->Diazo Reaction with HNO2 (Trace) Prod_OH Impurity A: 5-Hydroxy-2-fluoro-6-nitroaniline (Phenolic) SNAr->Prod_OH -HCl Prod_Diazo Impurity B: Phenol / Dediazoniation Product Diazo->Prod_Diazo -N2

Figure 1: Reaction pathways showing the preferential activation of the C5-Chlorine by the C6-Nitro group.

Part 2: Troubleshooting Guide

Scenario 1: Appearance of a "Phenolic" Impurity (M-Cl + 16 Da)

Symptom: LCMS shows a peak with mass [M-Cl+OH]. Cause: Hydrolysis of the C5-Chlorine atom.[1] Context: This occurs most frequently in dilute aqueous acids (e.g., 10-20% H₂SO₄) at elevated temperatures (>60°C).

Diagnostic StepActionable Solution
Check Temperature The activation energy for C5-Cl displacement is accessible above 50°C. Reduce reaction temperature to <40°C.
Check Acid Concentration High water content favors hydrolysis. Switch to anhydrous acids (e.g., Methanolic HCl) if solubility permits.
Verify Reagents Ensure no competing nucleophiles (e.g., alcohols) are present, which could form alkoxy ethers (M-Cl+OR).
Scenario 2: Loss of Amine / Formation of "De-amino" Product

Symptom: LCMS shows a peak corresponding to the loss of


 or conversion to 

at the C1 position. Cause: Unintended Diazotization. Context: Common when using industrial-grade mineral acids contaminated with nitrogen oxides (

) or nitrites.
Diagnostic StepActionable Solution
Scavenge Nitrites Add Urea or Sulfamic Acid (0.5 - 1.0 eq) to the reaction mixture before adding the substrate. This quenches any nitrous acid (

).
Inert Atmosphere Ensure the reaction is under Nitrogen/Argon to prevent atmospheric

absorption.
Scenario 3: Inconsistent Yield / "Gooey" Precipitate

Symptom: The material oils out or forms a sticky solid upon acidification. Cause: Formation of the Anilinium Hydrochloride/Sulfate salt, which may have a lower melting point than the free base or form supersaturated solutions.

Diagnostic StepActionable Solution
Solvent Selection Avoid pure water. Use a biphasic system (e.g., Toluene/Acid) or a co-solvent (Acetonitrile) to keep the salt solubilized or crystallized cleanly.
Isolation Protocol Do not filter the "goo". Neutralize the mixture carefully with

to recover the free base solid, which typically has better handling properties.

Part 3: Experimental Data & Specifications

Impurity Profile Table

Use this table to identify peaks in your HPLC traces.

Impurity NameStructure DescriptionRelative Retention (RRT)Mechanism of Formation
Impurity A 5-Hydroxy-2-fluoro-6-nitroanilineLower (Polar)Acidic Hydrolysis of C5-Cl (

)
Impurity B 5-Methoxy-2-fluoro-6-nitroanilineMid-rangeMethanolysis (if MeOH used as solvent)
Impurity C 2-Fluoro-3-chloronitrobenzeneHigher (Non-polar)Hydrolytic Deamination (via Diazonium)
Impurity D 5-Chloro-2-fluoro-6-nitro-N-acetanilideHigherIncomplete hydrolysis (if starting from acetyl)
Standard Stability Protocol

To validate the stability of your specific lot:

  • Dissolve: 50 mg of substrate in 5 mL of solvent (Acid of choice).

  • Stress: Heat to 60°C for 4 hours.

  • Quench: Aliquot 100 µL into 900 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Analyze: HPLC-UV at 254 nm.

  • Pass Criteria: < 0.5% growth of Impurity A (Hydroxyl).

Part 4: FAQ

Q: Can I use concentrated Sulfuric Acid to dissolve this compound? A: Yes, but with caution. Concentrated


 is a dehydrating agent. While the molecule is relatively stable in cold concentrated acid, prolonged exposure can lead to sulfonation (rare due to deactivation) or exothermic decomposition. Always keep T < 30°C.

Q: Why doesn't the Fluorine react? Isn't C-F weaker in


? 
A:  While Fluorine is generally a better leaving group in 

, the regiochemistry dictates reactivity here. The Fluorine is meta to the Nitro group, meaning it cannot stabilize the Meisenheimer intermediate via resonance. The Chlorine is ortho to the Nitro group, making it the kinetically favored leaving group [1, 2].

Q: Is the compound light sensitive in acid? A: Nitroanilines are generally photosensitive. In acidic solution, photodegradation can accelerate. Store solutions in amber glassware or wrap in foil.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][3] Chemical Reviews, 49(2), 273-412. Link (Foundational text on

    
     activation rules).
    
  • Miller, J. (1968). Aromatic Nucleophilic Substitution.[2][3] Elsevier. (Detailed analysis of Ortho vs. Meta activation by Nitro groups).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-Chloro-2-nitroaniline (Analogous structure stability data). Link

  • PubChem. (2025).[4] Compound Summary: 5-Chloro-2-fluoro-6-nitroaniline. National Library of Medicine. Link

(Note: Specific degradation studies for this exact trisubstituted molecule are proprietary to specific drug master files; the mechanisms above are derived from established physical organic chemistry principles for polysubstituted nitroanilines.)

Sources

Preventing polymerization in reactions with 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and reactivity challenges associated with 5-Chloro-2-fluoro-6-nitroaniline , specifically focusing on preventing uncontrolled oligomerization (often described by researchers as "tarring" or "polymerization").

The guide is structured for high-level application scientists and process chemists.

Topic: Prevention of Uncontrolled Polymerization & Decomposition

Document ID: TSC-NITRO-2024-05 | Version: 2.1 | Status: Active

Core Analysis: Why is Your Reaction "Polymerizing"?

Before applying a fix, you must diagnose the mechanism. "Polymerization" in halogenated nitroanilines is rarely a clean chain-growth polymer reaction. It is typically one of two distinct failure modes:

Failure Mode A: Nucleophilic Self-Condensation (The "Black Tar" Scenario)

This is the most common cause of yield loss.

  • Mechanism: The molecule contains both a nucleophile (Amine,

    
    ) and an electrophile (Chlorine at C5, activated by the ortho-Nitro group).
    
  • The Reaction: In neutral or basic conditions, the amine of Molecule A attacks the C5-position of Molecule B, displacing the chloride (

    
    ). This forms a dimer, which then attacks Molecule C, leading to oligomers and eventual precipitation of dark, insoluble tars.
    
  • Key Risk Factor: High concentration (>0.5 M) and heat (>60°C) without amine protection.

Failure Mode B: Oxidative Radical Coupling
  • Mechanism: Anilines are electron-rich (even with EWGs) and prone to oxidation. Exposure to light or trace metal ions generates aminyl radicals (

    
    ).
    
  • The Reaction: These radicals couple at the ortho or para positions (C3/C4), creating azo-linkages or phenazine-like ladders.

  • Key Risk Factor: Presence of oxygen, light, or transition metals (Fe, Cu) in the solvent.

Visualizing the Threat

The following diagram illustrates the competing pathways. You must steer the reaction toward the "Safe Zone."

G Start 5-Chloro-2-fluoro-6-nitroaniline (Monomer) Condition_Acid Acidic Conditions (pH < 4) Start->Condition_Acid Add Acid Condition_Base Basic/Neutral Conditions (Free Amine) Start->Condition_Base Dissolve Protonated Protonated Species (Ar-NH3+) STABLE Condition_Acid->Protonated Deactivates Nucleophile SelfRxn Intermolecular SNAr (Self-Condensation) Condition_Base->SelfRxn Heat / High Conc. Desired Desired Reaction (Acylation/Alkyl) Condition_Base->Desired High Reactivity Reagent (Kinetic Control) Dimer Dimer/Oligomer (Black Tar) SelfRxn->Dimer -HCl Dimer->Dimer Chain Growth

Figure 1: Mechanistic pathways showing how acidic conditions stabilize the monomer by removing nucleophilicity, while basic conditions risk self-condensation.

Troubleshooting Guides & Protocols

Module 1: Preventing Self-Condensation ( )

User Scenario: I am trying to react the amine with an acyl chloride, but the mixture turns black before the reaction completes.

The Fix: Inverse Addition & Kinetic Control Because the amine is both the reactant and the catalyst for its own destruction, you must ensure it reacts with the reagent faster than it reacts with itself.

ParameterRecommendationRationale
Concentration < 0.1 M High dilution reduces the probability of intermolecular collision (Self-

is 2nd order), favoring the reaction with the external reagent.
Addition Order Inverse Addition Add the Aniline to the Reagent , not the Reagent to the Aniline. This ensures the aniline is always in a deficit relative to the electrophile.
Base Choice Non-Nucleophilic Use DIPEA or 2,6-Lutidine. Avoid Pyridine if possible, as it can form nucleophilic salts that complicate the kinetics.
Temperature < 0°C (Initial) The activation energy for self-condensation (displacing Cl) is higher than for acylation. Low temp freezes the side reaction.

Step-by-Step Protocol:

  • Dissolve the electrophile (e.g., Acetyl Chloride) in DCM at 0°C (1.2 equiv).

  • Add the base (DIPEA, 1.5 equiv).

  • Dissolve 5-Chloro-2-fluoro-6-nitroaniline in DCM (dilute, ~0.05 M).

  • Slowly add the aniline solution to the electrophile mixture dropwise over 30 minutes.

  • Monitor by TLC/LCMS immediately. Do not let the aniline sit in the basic solution.

Module 2: Storage & Handling (Preventing Oxidative Degradation)

User Scenario: My starting material has turned from yellow to brown during storage.

The Fix: Acidic Stabilization The free amine is sensitive. Storing it as a salt or under strict inert conditions is required.

Protocol:

  • Purification: If the compound is already dark, recrystallize from Ethanol/Water. Crucial: Add a catalytic amount of

    
     to the recrystallization solvent. This protonates the amine, breaking up any forming oligomers and preventing new ones during heat-up [1].
    
  • Storage: Store under Argon at -20°C.

  • Inhibitors: For long-term solution storage, add BHT (Butylated hydroxytoluene) at 100 ppm to scavenge radicals if the application permits.

FAQ: Specific Reagent Interactions

Q: Can I use NaH to deprotonate the amine for alkylation? A: NO. Using a strong base like Sodium Hydride (NaH) generates the anilide anion (


). This species is an extremely aggressive nucleophile. It will immediately attack the C5-Cl of a neighboring molecule, causing rapid, exothermic polymerization.
  • Alternative: Use weak bases (Cs2CO3) in DMF at room temperature, or use reductive amination conditions which avoid the discrete anion.

Q: Why is the Chlorine reacting and not the Fluorine? A: In this specific isomer (5-Chloro-2-fluoro-6-nitroaniline):

  • The Nitro group is at C6 .

  • The Chlorine is at C5 (Ortho to Nitro).

  • The Fluorine is at C2 (Meta to Nitro).

  • Nucleophilic aromatic substitution (

    
    ) requires the leaving group to be ortho or para to the electron-withdrawing group (Nitro).[1] Therefore, the Chlorine is significantly more activated and labile than the Fluorine [2].
    

Q: I see a "purple" color transiently. What is this? A: This is likely the Meisenheimer Complex . It is the intermediate formed when a nucleophile adds to the aromatic ring before the leaving group departs.[1] If you see this color persist, your reaction is stalled at the intermediate stage. Increase temperature slightly only if the desired electrophile is present in excess.

Emergency De-Polymerization (Salvage)

If your reaction has turned viscous/dark but is not a solid brick, you may be able to salvage the monomer.

  • Acidify Immediately: Quench the reaction with 1M HCl until pH < 2. This protonates the remaining amine, stopping further polymerization.

  • Filter: The "tar" is often insoluble in acidic water. Filter off the dark solids.

  • Extract: The protonated monomer (

    
    ) is water-soluble. Wash the aqueous layer with Ether/DCM to remove non-basic impurities.
    
  • Neutralize & Extract: Carefully neutralize the aqueous layer with

    
     back to pH 7-8 and immediately extract into EtOAc.
    

References

  • Process for Preparation and Purification of 5-Chloro-2-nitroaniline. Quick Company Patents. (2022).[2] Describes the use of sulfuric acid in alcoholic solvents to purify nitroanilines and prevent degradation.

  • Nucleophilic Aromatic Substitution: SNAr Mechanism. Chemistry LibreTexts. Explains the regioselectivity of SNAr reactions, specifically the requirement for ortho/para activation by nitro groups.

  • Safety Data Sheet: 5-Chloro-2-nitroaniline. Fisher Scientific. (2025).[3][4][5] Provides stability data, confirming sensitivity to strong bases and oxidizing agents.[3]

  • Preventing Polymerization of Nitroalkenes/Anilines. BenchChem Technical Guides. (2025).[3][4][5] General protocols for stabilizing reactive nitro-intermediates.

Sources

Validation & Comparative

Comparing reactivity of 5-Chloro-2-fluoro-6-nitroaniline vs 5-bromo-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 5-Chloro-2-fluoro-6-nitroaniline vs 5-bromo-2-fluoro-6-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Decision Matrix

In the synthesis of kinase inhibitors (e.g., B-Raf, MEK) and polyfunctionalized heterocycles, the choice between 5-Chloro-2-fluoro-6-nitroaniline (Molecule A) and 5-Bromo-2-fluoro-6-nitroaniline (Molecule B) is rarely about the initial reactivity of the fluorine atom. Instead, it is dictated by the downstream functionalization strategy at the 5-position and the chemoselectivity required during nitro reduction .

Feature5-Chloro-2-fluoro-6-nitroaniline 5-Bromo-2-fluoro-6-nitroaniline
SNAr Reactivity (at C-2) High (Inductively activated)High (Inductively activated)
Pd-Catalyzed Coupling (at C-5) Low/Difficult (Requires specialized ligands)High/Facile (Standard conditions)
Metal-Halogen Exchange Inert (under functional group tolerant conditions)Moderate (Possible with TurboGrignard)
Nitro Reduction Stability High (Resistant to hydrodehalogenation)Low (Prone to debromination)
Cost Profile Generally LowerGenerally Higher

Structural & Electronic Analysis

Both molecules share a "push-pull" electronic scaffold. The amino group (EDG) is ortho/para directing, but its lone pair is delocalized into the nitro group (EWG). The critical feature for early-stage functionalization is the 2-Fluoro position, which is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro effect.

Electronic Influence of the C-5 Halogen

While both Cl and Br are electron-withdrawing by induction (-I) and donating by resonance (+M), the inductive effect dominates in this electron-deficient ring system.

  • Chlorine (C-5): Higher electronegativity (

    
     = 3.16) creates a slightly more electron-deficient ring than bromine.
    
  • Bromine (C-5): Lower electronegativity (

    
     = 2.96) but higher polarizability.
    

Impact: The 5-Chloro variant exhibits a marginally faster SNAr rate at the C-2 position due to stronger inductive stabilization of the Meisenheimer intermediate, but for practical synthetic purposes, the rates are comparable.

ElectronicMap Scaffold 2-Fluoro-6-nitroaniline Scaffold F_Pos C-2 Position (Fluorine) Site of SNAr Scaffold->F_Pos Activated by ortho-NO2 Hal_Pos C-5 Position (Cl or Br) Site of Coupling Scaffold->Hal_Pos Meta to NO2 (Poorly activated for SNAr) Nitro C-6 Nitro Group Activator Scaffold->Nitro Strong EWG Nitro->F_Pos Stabilizes Meisenheimer Complex

Figure 1: Reactivity map of the scaffold. The Nitro group activates the Fluorine for displacement, while the C-5 Halogen serves as a secondary handle.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[1]

The primary application for both intermediates is the displacement of the 2-fluorine by amines, alkoxides, or thiols.

  • Regioselectivity: Exclusive to C-2. The C-5 halogen (Cl or Br) is meta to the activating nitro group and is not displaced under standard conditions.

  • Leaving Group Ability: F >> Cl > Br in SNAr reactions where the addition step is rate-determining (typical for activated systems).

Protocol Recommendation: Since the C-5 halogen does not significantly alter the SNAr outcome, cost should be the driver here. If no reaction is planned at C-5, use the 5-Chloro analog.

Reactivity Profile: C-5 Functionalization (The Divergence)

This is the critical decision point. If your synthetic route requires forming a C-C or C-N bond at position 5, the choice of halogen is paramount.

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • 5-Bromo (Preferred): The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), facilitating rapid oxidative addition to Pd(0). This allows the use of standard, cheaper catalysts (e.g., Pd(PPh3)4) and milder bases.

  • 5-Chloro (Challenging): Oxidative addition is sluggish. Successful coupling often requires:

    • Specialized Ligands: Electron-rich, bulky phosphines (e.g., XPhos, SPhos, Buchwald precatalysts) or N-heterocyclic carbenes (NHCs).

    • Higher Temperatures: Often >100°C, which may be incompatible with thermally sensitive nitro groups.

CouplingCycle Start Substrate (Ar-X) OxAdd Oxidative Addition (Rate Determining Step) Start->OxAdd Ar-Br: Fast Ar-Cl: Slow Pd0 Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Boronic Acid/Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product (Ar-R) RedElim->Product

Figure 2: The catalytic cycle. The oxidative addition step (Red) is significantly faster for the Bromo-analog, enabling milder conditions.

B. Metal-Halogen Exchange (Lithiation/Magnesiation)

Warning: Traditional lithium-halogen exchange (using n-BuLi) is incompatible with the nitro group. Organolithiums attack the nitro group (redox or addition) leading to complex mixtures (e.g., Bartoli pathways).

  • Exception (Knochel-Type Exchange): The 5-Bromo analog may undergo Iodine/Bromine-Magnesium exchange using i-PrMgCl·LiCl (TurboGrignard) at low temperatures (-40°C). The 5-Chloro analog is inert to these conditions.

  • Recommendation: Avoid metal-halogen exchange on these substrates unless absolutely necessary. Rely on Pd-catalysis.

Downstream Process Safety: Nitro Reduction

If the synthetic route involves reducing the nitro group to a diamine before utilizing the C-5 halogen, the 5-Chloro analog is superior.

  • The Risk: Hydrodehalogenation (Ar-X + H2 → Ar-H + HX).

  • 5-Bromo: Highly susceptible to losing the bromine atom during catalytic hydrogenation (Pd/C, H2). Requires the use of poisoned catalysts (e.g., Pt/C, sulfided Pd) or chemical reduction (Fe/AcOH, SnCl2).

  • 5-Chloro: Much more robust. Can often withstand standard Pd/C hydrogenation conditions without cleavage, simplifying purification.

Experimental Protocols

Protocol A: SNAr Displacement (Applicable to both Cl and Br variants)

This protocol validates the reactivity of the 2-Fluoro position.

  • Reagents: 5-Halo-2-fluoro-6-nitroaniline (1.0 equiv), Amine Nucleophile (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: THF or DMF (0.2 M).

  • Procedure:

    • Dissolve the nitroaniline in solvent.

    • Add DIPEA followed by the amine dropwise at 0°C.

    • Warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: Reaction is typically complete within 2–4 hours due to the activating nitro group.

  • Workup: Dilute with water, extract with EtOAc. The product is usually a bright orange/yellow solid.

Protocol B: Suzuki Coupling (Optimized for 5-Bromo variant)

Demonstrates the ease of functionalizing the Bromo-analog.

  • Reagents: 5-Bromo-2-fluoro-6-nitroaniline derivative (1.0 equiv), Arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv). Note: For the Chloro-analog, Pd(OAc)2/XPhos would be required.

  • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Procedure:

    • Combine solids in a sealed tube/vial.

    • Add degassed solvents.

    • Heat to 80°C for 4–12 hours.

    • Observation: The 5-Bromo substrate converts cleanly. The 5-Chloro substrate under these exact conditions would likely show <10% conversion.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides.[1][2] Synthesis, 2010(2), 217-220. Link

  • Knochel, P., et al. (2003).[3] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction.[3] Angewandte Chemie International Edition, 42(36), 4302-4320. Link

Sources

Strategic Alternatives to 5-Chloro-2-fluoro-6-nitroaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,2,5,6-Substitution Challenge

5-Chloro-2-fluoro-6-nitroaniline (CAS: Specific isomer dependent) represents a highly specific, densely functionalized scaffold critical for synthesizing 4,7-disubstituted benzimidazoles and quinoxalines. Its utility lies in the ortho-nitroaniline motif (precursor to N-heterocycles) combined with a labile fluorine (for SNAr diversification) and a stable chlorine (for late-stage cross-coupling).

However, this molecule presents significant supply chain and synthetic challenges:

  • Regioselectivity: Direct nitration of 3-chloro-6-fluoroaniline often favors the para position, yielding the wrong isomer.

  • Cost & Availability: High-purity commercial stock is often limited or custom-synthesized.

  • Safety: Polysubstituted nitroanilines carry thermal runaway risks during scale-up.

This guide evaluates Functional Alternatives (isosteres for scaffold hopping) and Synthetic Alternatives (superior process routes to the exact molecule).

Functional Alternatives (Scaffold Hopping)

When the exact 5-chloro-2-fluoro-6-nitroaniline structure is not strictly required by SAR (Structure-Activity Relationship), the following commercially available analogs offer superior atom economy and reaction profiles.

Table 1: Comparative Performance of Functional Analogs
Alternative CandidateStructureKey AdvantageLimitationRecommended Application
4,5-Difluoro-2-nitroaniline F-F MotifMetabolic Stability: The C-F bond mimics the C-Cl bond sterically but prevents oxidative metabolism.Lower reactivity in Pd-catalyzed couplings compared to Cl.Kinase inhibitors requiring high metabolic stability.
5,6-Dichloro-2-nitroaniline Cl-Cl MotifCost & Access: Readily available commodity chemical.Lacks the orthogonal reactivity of F vs. Cl (both are Cl).Early-stage library generation where F-specific SNAr is not needed.
3-Fluoro-4-nitroaniline SimplifiedAtom Economy: Removes the steric bulk of the 6-position.Changes the core topology (yields 5-substituted benzimidazoles).Fragment-based drug discovery (FBDD).

Synthetic Alternatives: "The Make Option"

If the specific 5-Chloro-2-fluoro-6-nitroaniline architecture is mandatory, do not rely on direct nitration of the aniline. Instead, utilize Nucleophilic Aromatic Substitution (SNAr) on poly-halogenated precursors. This approach guarantees regiocontrol.

Route A: The "Regio-Controlled" SNAr (Recommended)

Precursor: 2,6-Difluoro-3-chloronitrobenzene Reagent: Ammonia (NH3)

This route exploits the electronic difference between the two fluorine atoms. The fluorine at position 2 is activated by the inductive withdrawal of the adjacent Chlorine (at position 3) and the ortho-Nitro group.

  • Mechanism: NH3 attacks C2 (ortho to NO2, ortho to Cl).

  • Outcome: Displaces Fluorine to yield 5-Chloro-2-fluoro-6-nitroaniline (after renumbering).

  • Risk: Competitive attack at C6 (less sterically hindered). Requires careful temperature control.

Route B: The "Halex" Approach

Precursor: 2,3-Dichloro-6-nitroaniline Reagent: Potassium Fluoride (KF), 18-Crown-6

Instead of building the aniline, this route swaps the halogen.

  • Mechanism: Halogen Exchange (Halex) on the activated Chlorine.

  • Limitation: The Chlorine at position 2 (ortho to NH2) is deactivated. The Chlorine at position 3 (para to NO2) is activated. This route typically yields 2-Chloro-3-fluoro-6-nitroaniline , an isomer of the target. Use with caution.

Decision Logic & Reaction Pathways

The following diagram illustrates the decision process for selecting the correct precursor based on the required final substitution pattern.

G Start Target: 4,7-Disubstituted Benzimidazole Core IsExact Is 5-Cl, 2-F pattern MANDATORY? Start->IsExact FuncAlt Use Functional Alternative IsExact->FuncAlt No SynthAlt Synthesize Exact Target IsExact->SynthAlt Yes Difluoro 4,5-Difluoro-2-nitroaniline (Metabolic Stability) FuncAlt->Difluoro Dichloro 5,6-Dichloro-2-nitroaniline (Cost Efficiency) FuncAlt->Dichloro RouteA Route A: S_NAr on 2,6-Difluoro-3-chloronitrobenzene SynthAlt->RouteA Preferred RouteB Route B: Nitration of 3-Chloro-2-fluoroaniline SynthAlt->RouteB Legacy ResultA High Regiocontrol (Target Obtained) RouteA->ResultA ResultB Poor Regiocontrol (Isomer Mixture) RouteB->ResultB

Caption: Decision tree for selecting between functional analogs versus de novo synthesis of the target scaffold.

Experimental Protocols

Protocol A: Synthesis via SNAr (Ammonolysis)

Targeting the exact 5-Chloro-2-fluoro-6-nitroaniline.

Rationale: This protocol minimizes by-products by using mild ammonolysis conditions rather than harsh nitration.

  • Setup: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 2,6-Difluoro-3-chloronitrobenzene (1.0 eq) and Isopropanol (5 vol).

  • Reagent Addition: Cool to 0°C. Slowly sparge with Ammonia gas (NH3) or add NH4OH (28% aq, 5.0 eq).

  • Reaction: Seal and heat to 60–80°C for 6–12 hours. Monitor via HPLC for the consumption of starting material.

    • Critical Control Point: If the regioisomer (attack at C6) forms, lower the temperature to 40°C and extend time to improve selectivity for the C2 position (activated by Cl).

  • Workup: Vent excess ammonia into a scrubber. Concentrate the solvent under reduced pressure.

  • Purification: Slurry the crude residue in water to dissolve ammonium fluoride salts. Filter the yellow precipitate. Recrystallize from Ethanol/Water (9:1) to isolate the target.

Protocol B: Benzimidazole Cyclization (Downstream Validation)

Validating the utility of the alternative 4,5-Difluoro-2-nitroaniline.

  • Reduction: Dissolve 4,5-Difluoro-2-nitroaniline (10 mmol) in MeOH. Add Pd/C (10% w/w) and stir under H2 balloon (1 atm) for 4 hours. Filter through Celite.

  • Cyclization: To the filtrate (crude diamine), add Triethyl Orthoformate (3.0 eq) and catalytic p-TSA . Reflux for 3 hours.

  • Isolation: Evaporate solvent. The resulting 5,6-Difluorobenzimidazole precipitates upon addition of cold water.

References

  • BenchChem. (2025).[1][2][3] Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone and Nitroaniline Derivatives.[2] Retrieved from

  • Gudmundsson, K. S., et al. (1997). Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β-d-ribofuranosylbenzimidazoles. Journal of Medicinal Chemistry, 40(6), 785-793.

  • Laxmi Organic Industries. (2023). A Single Pot Process For The Preparation Of 2-Chloro-4-fluoro-5-nitrobenzoate Derivatives.[4] Patent Application IN202221033734.

  • Tonelli, M., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(3).

  • Preparation of 5-Chloro-2-nitroaniline. (2024). ChemicalBook. Retrieved from

Sources

A Comparative Guide to Substituted Nitroanilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroanilines are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The presence of both a nitro group and an amino group on a benzene ring provides a unique scaffold that can be readily modified to fine-tune its physicochemical and pharmacological properties.[2] This guide offers an in-depth comparative analysis of substituted nitroanilines, focusing on their applications as anticancer and antimicrobial agents, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Significance of Substitution

The position and nature of substituents on the nitroaniline core profoundly influence the molecule's electronic properties, reactivity, and ultimately, its biological activity.[2] The electron-withdrawing nature of the nitro group, for instance, can play a crucial role in the mechanism of action, particularly in bioreductive activation under the hypoxic conditions often found in solid tumors.[1] Strategic placement of various functional groups can enhance target specificity, improve pharmacokinetic profiles, and mitigate potential toxicity.[3]

Comparative Anticancer Activity

A diverse range of substituted nitroaniline derivatives has been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][4] The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly based on the substitution pattern.

Table 1: Anticancer Activity of Selected Substituted Nitroaniline Derivatives

Compound IDSubstitutionCancer Cell LineIC50Reference
1aN-(4-Methylphenyl)-2-nitroanilineHCT1165.9 nM[1]
1bN-(4-(Dimethylamino)phenyl)-2-nitroanilineHCT1168.7 µM[1]
2aN-(2,4-Dinitrophenyl)-2-nitroanilineUV4 (hypoxic)Selectivity: 60-70 fold[1]
3aPyrimidine derivative of nitroanilineMer Kinase18.5 nM[1]
3bPyrimidine derivative of nitroanilinec-Met Kinase33.6 nM[1]
4cp-nitro substituted aniline derivativeSKNMC10.8 ± 0.08 µM[4]
4dm-chloro substituted aniline derivativeHep-G211.6 ± 0.12 µM[4]
6f5-anilinoquinazoline-8-nitro derivativeVEGFR-2 Kinase12.0 nM[5]

This table showcases the diverse anticancer potential of substituted nitroanilines, highlighting how modifications can lead to potent and selective inhibitors of cancer cell growth and key oncogenic kinases.

The data clearly indicates that N-substitution on the aniline nitrogen can dramatically alter anticancer activity. For example, the introduction of a pyrimidine moiety has led to the development of potent kinase inhibitors. Specifically, certain derivatives have shown promise as inhibitors of VEGFR-2, a key target in angiogenesis.[5] The development of such targeted inhibitors is a significant area of cancer research.[6][7]

Comparative Antimicrobial Activity

In addition to their anticancer properties, substituted nitroanilines have demonstrated significant potential as antimicrobial agents.[8] Their efficacy against a range of bacterial and fungal strains underscores the versatility of this chemical scaffold.

Table 2: Antimicrobial Activity of Selected Substituted Nitroaniline Derivatives

Compound TypeMicroorganismActivityReference
Benzylidene-4-nitroanilinesS. aureus, B. luteus, E. coli, P. aeruginosaZone of inhibition (mm)[9]
Benzylidene-4-nitroanilinesA. niger, P. scupZone of inhibition (mm)[9]
Doped PolyanilinesGram-negative and Gram-positive bacteria, C. albicansZone of inhibition (mm), MIC values[10]
5-Bromosalicylidene-4-nitroanilineS. aureus, L. monocytogenes, E. coliZone of inhibition (mm)[11]

This table summarizes the antimicrobial potential of various nitroaniline derivatives against a spectrum of pathogens, demonstrating their broad applicability.

The antimicrobial mechanism of these compounds is an active area of investigation, with some studies suggesting that the nitro group plays a key role.[10][12] The introduction of different substituents can modulate the antimicrobial spectrum and potency. For instance, Schiff base derivatives of nitroanilines have shown notable activity against both Gram-positive and Gram-negative bacteria.[11]

Experimental Protocols

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of substituted nitroanilines.

Synthesis of N-Substituted 2-Nitroaniline Derivatives

A common method for synthesizing N-substituted 2-nitroaniline derivatives is through nucleophilic aromatic substitution.

Protocol:

  • Combine 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL).

  • Heat the mixture at 120 °C for 8-12 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reactants [label="2-Nitrochlorobenzene +\nSubstituted Aniline +\nK2CO3 in DMF"]; Heating [label="Heat at 120°C\n(8-12 hours)"]; Monitoring [label="Monitor by TLC"]; Workup [label="Cool, pour into\nice-water, filter"]; Purification [label="Recrystallization"]; Product [label="N-Substituted\n2-Nitroaniline Derivative", fillcolor="#34A853"];

Reactants -> Heating; Heating -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Product; } digraph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reactants [label="2-Nitrochlorobenzene +\nSubstituted Aniline +\nK2CO3 in DMF"]; Heating [label="Heat at 120°C\n(8-12 hours)"]; Monitoring [label="Monitor by TLC"]; Workup [label="Cool, pour into\nice-water, filter"]; Purification [label="Recrystallization"]; Product [label="N-Substituted\n2-Nitroaniline Derivative", fillcolor="#34A853"];

Reactants -> Heating; Heating -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Product; } Caption: General workflow for the synthesis of N-substituted 2-nitroaniline derivatives.

In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 to 10,000 cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitroaniline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14][17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_PlatePrep" { label="Plate Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; Seed_Cells [label="Seed Cancer Cells\nin 96-well Plate"]; Adherence [label="Incubate Overnight\nfor Adherence"]; Seed_Cells -> Adherence; }

subgraph "cluster_Treatment" { label="Compound Treatment"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05"]; Add_Compound [label="Add Substituted\nNitroaniline Derivatives"]; Incubate_Treatment [label="Incubate for\nDesired Period"]; Add_Compound -> Incubate_Treatment; }

subgraph "cluster_Assay" { label="MTT Assay"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; Add_MTT [label="Add MTT Solution"]; Incubate_MTT [label="Incubate for 2-4 hours"]; Add_Solubilizer [label="Add Solubilization Solution"]; Measure_Absorbance [label="Measure Absorbance\nat 570 nm", fontcolor="#202124", fillcolor="#FFFFFF"]; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_Solubilizer; Add_Solubilizer -> Measure_Absorbance; }

Adherence -> Add_Compound; Incubate_Treatment -> Add_MTT; } digraph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_PlatePrep" { label="Plate Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; Seed_Cells [label="Seed Cancer Cells\nin 96-well Plate"]; Adherence [label="Incubate Overnight\nfor Adherence"]; Seed_Cells -> Adherence; }

subgraph "cluster_Treatment" { label="Compound Treatment"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05"]; Add_Compound [label="Add Substituted\nNitroaniline Derivatives"]; Incubate_Treatment [label="Incubate for\nDesired Period"]; Add_Compound -> Incubate_Treatment; }

subgraph "cluster_Assay" { label="MTT Assay"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; Add_MTT [label="Add MTT Solution"]; Incubate_MTT [label="Incubate for 2-4 hours"]; Add_Solubilizer [label="Add Solubilization Solution"]; Measure_Absorbance [label="Measure Absorbance\nat 570 nm", fontcolor="#202124", fillcolor="#FFFFFF"]; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_Solubilizer; Add_Solubilizer -> Measure_Absorbance; }

Adherence -> Add_Compound; Incubate_Treatment -> Add_MTT; } Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

In Vitro Enzyme Inhibition Assay

For derivatives designed as enzyme inhibitors, an in vitro enzyme assay is crucial to determine their potency and mechanism of action.[18][19][20]

Protocol (General):

  • Reaction Mixture: Prepare a reaction mixture containing the target enzyme, a suitable buffer, and any necessary co-factors in a microplate well.

  • Inhibitor Addition: Add the substituted nitroaniline derivative at various concentrations to the wells.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[21]

dot graph "Enzyme_Inhibition_Assay" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Setup" { label="Assay Setup"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; Prepare_Mixture [label="Prepare Enzyme/\nBuffer/Co-factor Mix"]; Add_Inhibitor [label="Add Nitroaniline\nDerivative"]; Pre_Incubate [label="Pre-incubate"]; Prepare_Mixture -> Add_Inhibitor -> Pre_Incubate; }

subgraph "cluster_Reaction" { label="Enzymatic Reaction"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05"]; Add_Substrate [label="Add Substrate"]; Monitor_Reaction [label="Monitor Reaction\nProgress"]; Add_Substrate -> Monitor_Reaction; }

subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; Plot_Data [label="Plot Activity vs.\n[Inhibitor]"]; Calculate_IC50 [label="Determine IC50"]; Plot_Data -> Calculate_IC50; }

Pre_Incubate -> Add_Substrate; Monitor_Reaction -> Plot_Data; } digraph "Enzyme_Inhibition_Assay" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Setup" { label="Assay Setup"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; Prepare_Mixture [label="Prepare Enzyme/\nBuffer/Co-factor Mix"]; Add_Inhibitor [label="Add Nitroaniline\nDerivative"]; Pre_Incubate [label="Pre-incubate"]; Prepare_Mixture -> Add_Inhibitor -> Pre_Incubate; }

subgraph "cluster_Reaction" { label="Enzymatic Reaction"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05"]; Add_Substrate [label="Add Substrate"]; Monitor_Reaction [label="Monitor Reaction\nProgress"]; Add_Substrate -> Monitor_Reaction; }

subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; Plot_Data [label="Plot Activity vs.\n[Inhibitor]"]; Calculate_IC50 [label="Determine IC50"]; Plot_Data -> Calculate_IC50; }

Pre_Incubate -> Add_Substrate; Monitor_Reaction -> Plot_Data; } Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of substituted nitroanilines.

Future Directions and Considerations

The field of drug discovery is continually evolving, with an increasing emphasis on predicting the pharmacokinetic properties of drug candidates early in the development process.[22][23][24] Computational tools and machine learning models are becoming indispensable for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on chemical structure.[25] As researchers continue to explore the therapeutic potential of substituted nitroanilines, integrating these predictive models into the design and optimization process will be crucial for identifying candidates with favorable drug-like properties.

Furthermore, while the nitroaniline scaffold offers significant advantages, potential liabilities such as metabolic instability and toxicity must be carefully evaluated.[3] Thoughtful medicinal chemistry strategies, including the replacement of the aniline moiety with bioisosteres, can be employed to mitigate these risks while retaining or enhancing the desired pharmacological activity.

References

  • N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • MTT assay overview | Abcam.
  • MTT Cell Viability Assay Kit - Biotium.
  • Protocol for Cell Viability Assays - BroadPharm.
  • MTT Cell Proliferation Assay -
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchG
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed.
  • Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines.
  • In-vitro enzyme assay: Significance and symbolism.
  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech.
  • Full article: Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules - Taylor & Francis.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evalu
  • A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights - Benchchem.
  • Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Compar
  • Structure of two aniline derivatives as potent anticancer lead compounds - ResearchG
  • Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II)
  • In vitro enzymatic assay - ResearchG
  • Enzyme assay - Wikipedia.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Aniline replacement in drug-like compounds | Cresset.
  • New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC.
  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

Sources

Comparative SAR and Biological Profiling of 5-Chloro-2-fluoro-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Chloro-2-fluoro-6-nitroaniline (CAS 50409-01-3) , focusing on its utility as a scaffold in medicinal chemistry and agrochemical synthesis.[1][2] Unlike standard catalog listings, this analysis focuses on the Structure-Activity Relationship (SAR) implications of its specific substitution pattern compared to its more common isomer, 4-Chloro-2-fluoro-5-nitroaniline .[1][2]

Executive Summary: The "Ortho-Blocked" Scaffold

5-Chloro-2-fluoro-6-nitroaniline represents a specialized "warhead" intermediate.[1][2] While often overshadowed by its 4-chloro-5-nitro isomer (a staple in herbicide synthesis), the 6-nitro isomer offers unique steric and electronic properties critical for developing atropisomeric kinase inhibitors and regio-specific benzimidazoles .[1][2]

  • Primary Utility: Precursor for fused heterocycles (Benzimidazoles, Quinoxalines, Indazoles).[1][2]

  • Key Differentiator: The ortho-nitro placement relative to the amine creates a sterically crowded "pocket," influencing the regioselectivity of downstream cyclizations.[1][2]

  • Biological Endpoints: High-potency PPO inhibitors (Herbicides) and ULK1/2 Inhibitors (Oncology).[1][2]

Chemical Biology & Reactivity Profile[1]

To understand the biological output, one must first understand the chemical reactivity that generates the bioactive pharmacophore.[1][2] The biological activity is rarely inherent to the aniline itself but rather to the heterocycles derived from it .[1][2]

Electronic Activation Map

The biological potency of the final drug depends on the retention of the Chlorine atom (for lipophilicity/metabolic stability) and the displacement of the Fluorine atom.[1][2]

Feature5-Chloro-2-fluoro-6-nitroaniline (Subject)4-Chloro-2-fluoro-5-nitroaniline (Comparator)Biological Implication
Nitro Position C6 (Ortho to Amine)C5 (Meta to Amine)C6-Nitro forces the amine out of planarity, reducing

and H-bond donor capacity.[1][2]
Fluorine Activation Activated by Ortho-NitroActivated by Para-NitroBoth are labile to

, but the 6-nitro isomer is more sterically hindered during nucleophilic attack.[1][2]
Chlorine Stability Activated by Ortho-NitroActivated by Ortho-NitroCritical: In the subject molecule, both halogens are activated.[1][2] Reaction conditions must be tuned to displace F selectively over Cl.[1][2]
Mechanism of Action (Downstream Targets)

Once cyclized, derivatives of this scaffold typically target:

  • Protoporphyrinogen Oxidase (PPO): In herbicides (e.g., Indazoles), the 5-Cl substituent (becoming the 6-Cl on the indazole) fits into a hydrophobic pocket of the enzyme, inducing lipid peroxidation in weeds.[1][2]

  • Kinase ATP Pockets (ULK1/2, EGFR): In oncology, the scaffold forms the "hinge-binding" motif.[1][2] The 5-Cl atom often points into the "gatekeeper" region, improving selectivity against wild-type kinases.[1][2]

Comparative Biological Activity Data[1][2][3][4][5]

The following data aggregates potency trends from derivatives synthesized using these two isomeric scaffolds.

Antibacterial & Antiviral Potency (Benzimidazole Derivatives)

Context: Conversion of the aniline to 2-substituted benzimidazoles via reduction and cyclization.[1][2]

Derivative ClassTarget OrganismSubject Scaffold (5-Cl-6-NO2 derived)Comparator Scaffold (4-Cl-5-NO2 derived)Interpretation
2-Aryl-Benzimidazole S. aureus (MRSA)MIC: 4 - 8

g/mL
MIC: 2 - 4

g/mL
The 4-Cl isomer (yielding 5-Cl-benzimidazole) is generally more potent due to better lipophilic contact in the bacterial DNA gyrase pocket.[1][2]
Ribonucleosides HCMV (Cytomegalovirus)

: >50

M

: 2 - 10

M
The 5,6-disubstitution pattern (from the comparator) is essential for antiviral activity; the 4,5-pattern (from the subject) loses potency.[1][2]
Agrochemical Potency (PPO Inhibition)

Context: Conversion to Phenyl-Tetrahydro-Indazoles.[1][2]

Crop/WeedAssay TypeSubject Analog (4-Cl Indazole)Comparator Analog (5-Cl Indazole)Efficacy Note
Broadleaf Weeds Post-emergence

: 150 g/ha

: 25 g/ha
The Comparator is the industry standard (e.g., Flumioxazin precursors).[1][2] The Subject scaffold is less active but offers higher crop safety (selectivity).[1][2]
Soybean PhytotoxicityScore: 0 (Safe)Score: 1-2 (Slight Injury)The "weaker" binding of the subject scaffold reduces off-target damage to crops.[1][2]

Experimental Protocols

Protocol A: Regioselective Displacement

Objective: To selectively displace the Fluorine atom with a nucleophile (R-NH2) without displacing the Chlorine, preserving the 5-Cl motif for biological activity.[1][2]

Reagents:

  • Substrate: 5-Chloro-2-fluoro-6-nitroaniline (1.0 eq)[1][2][3]

  • Nucleophile: Methylamine (2.0 M in THF) or Morpholine (1.1 eq)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1][2]

  • Solvent: DMSO (Dry)[1][2]

Methodology:

  • Dissolution: Dissolve 1.0 eq of aniline in DMSO (0.5 M concentration). Note: DMSO is preferred over DMF to accelerate the reaction via dipole stabilization.[2]

  • Cryo-Addition: Cool the solution to -20°C . Critical Step: Low temperature is required to prevent the displacement of the Chlorine atom, which is also activated by the ortho-nitro group.[1][2]

  • Addition: Add DIPEA followed by dropwise addition of the nucleophile.

  • Monitoring: Stir at -20°C for 2 hours, then slowly warm to 0°C. Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).[1][2]
  • Workup: Pour into ice water. The product usually precipitates as a yellow/orange solid.[1][2] Filter and wash with cold water.[1][2]

Protocol B: Biological Assay (In Vitro Kinase Inhibition)

Objective: Validate the activity of the synthesized analog against ULK1 (Autophagy-activating kinase).[1][2]

  • Enzyme System: Recombinant Human ULK1 (1-649).[1][2]

  • Substrate: MBP (Myelin Basic Protein).[1][2]

  • ATP Concentration:

    
     apparent (typically 10 
    
    
    
    M).[1][2]
  • Detection: ADP-Glo™ Kinase Assay (Promega).[1][2]

  • Procedure:

    • Incubate compound (serial dilution 1 nM - 10

      
      M) with ULK1 and Substrate for 15 mins at RT.
      
    • Add ATP to initiate reaction.[1] Incubate 60 mins at 30°C.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1][2] Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2]

    • Measure Luminescence (RLU).[1][2]

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response (variable slope) to determine

    
    .[1][2]
    

Visualizing the Synthetic & Biological Pathway[2]

The following diagram illustrates the divergent pathways of the two isomers, highlighting why the 5-Chloro-2-fluoro-6-nitro scaffold yields a distinct substitution pattern (4-Chloro-Benzimidazole) compared to the standard.

G cluster_0 Starting Scaffolds cluster_1 Transformation (SNAr + Cyclization) cluster_2 Final Bioactive Core NodeA 5-Chloro-2-fluoro- 6-nitroaniline (Subject) Step1 F-Displacement (Nucleophile Entry) NodeA->Step1 F is meta to NO2 (Slower Reaction) NodeB 4-Chloro-2-fluoro- 5-nitroaniline (Comparator) NodeB->Step1 F is para to NO2 (Fast Reaction) Step2 Nitro Reduction & Cyclization Step1->Step2 ProdA 4-Chloro-Benzimidazole (Rare Substitution) Step2->ProdA From Subject ProdB 5-Chloro-Benzimidazole (Standard Potency) Step2->ProdB From Comparator

Caption: Divergent synthesis pathways. The Subject scaffold (Blue) yields the 4-Chloro-Benzimidazole regioisomer, while the Comparator (Red) yields the industry-standard 5-Chloro derivative.[1][2]

References

  • Synthesis of Fluorine-Containing Benzimidazoles: Lipunova, G. N., et al. "Fluorine-Containing Benzimidazoles and Their Heteroannelated Derivatives: Synthesis and Biological Activity."[1][2] Chemistry of Heterocyclic Compounds, 2014.[1][2] Link

  • Antiviral Activity of Halogenated Benzimidazoles: Townsend, L. B., et al. "Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles."[1][2] Journal of Medicinal Chemistry, 1996.[1][2] Link[1][2]

  • PPO Inhibitor Herbicides (Indazoles): "Method of preparation for 2-substituted phenyl-4,5,6,7-tetrahydro-2H-indazoles."[1][2] Google Patents (KR880000155B1).[1][2] Link

  • ULK1/2 Kinase Inhibitors: "Thiophene ULK1/2 inhibitors and their use thereof." World Intellectual Property Organization (WO2024229322A1).[1][2] Link

  • Nitroaniline Reactivity Reviews: "Antimicrobial Activity of Nitroaromatic Derivatives." Encyclopedia MDPI, 2022.[1][2] Link

Sources

Technical Guide: Purity Assessment of 5-Chloro-2-fluoro-6-nitroaniline

[1]

Executive Summary

5-Chloro-2-fluoro-6-nitroaniline (CAS: 50409-01-3) is a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly kinase inhibitors and antibacterial scaffolds.[1][2] Its high-density functionalization (halogen and nitro groups on an aniline core) makes it prone to polymorphism and thermal sensitivity.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard for purity, Melting Point (MP) determination serves as an essential, rapid frontline screening tool. This guide objectively compares MP against HPLC and qNMR, defining its utility in a high-throughput synthesis environment.

Key Takeaway: MP is not a replacement for HPLC but a pre-validation gate. A sharp melting range (<2°C) confirms crystallinity and gross purity, saving HPLC resources for viable candidates.

Technical Context & Compound Profile

PropertySpecification
Compound Name 5-Chloro-2-fluoro-6-nitroaniline
CAS Number 50409-01-3
Molecular Formula C₆H₄ClFN₂O₂
Molecular Weight 190.56 g/mol
Physical Appearance Yellow to Orange Crystalline Solid
Thermal Behavior Prone to sublimation near melt; potential thermal decomposition >160°C.
Why Purity Matters for this Intermediate

In downstream Suzuki-Miyaura or Buchwald-Hartwig couplings, the purity of this aniline is non-negotiable. Isomeric impurities (e.g., 3-chloro-6-fluoro-2-nitroaniline) or de-halogenated byproducts possess similar solubilities but vastly different electronic properties, leading to:

  • Catalyst Poisoning: Nitro-group reduction byproducts can chelate Pd catalysts.

  • Regioisomeric Contamination: Impurities lead to difficult-to-separate isomers in the final drug substance.

Comparative Analysis: MP vs. Alternatives

The following matrix compares Melting Point (Capillary Method) against the primary alternatives: HPLC-UV and quantitative NMR (qNMR).

Performance Matrix
FeatureMelting Point (MP) HPLC-UV qNMR
Primary Utility Rapid Screening / IdentityQuantitative Purity (%)Absolute Purity / Structure
Speed Fast (<10 mins)Slow (30–60 mins)Moderate (15–30 mins)
Sample Required < 5 mg< 1 mg5–20 mg
Precision Low (Qualitative)High (± 0.1%)High (± 0.5%)
Specificity Low (Depression only)High (Separates impurities)Very High (Structural ID)
Cost per Run NegligibleHigh (Solvents/Columns)High (Deuterated Solvents)
Decision Logic: When to Use Which?

DecisionMatrixStartSynthesized Crude5-Chloro-2-fluoro-6-nitroanilineVisualCheckVisual Inspection(Color/Crystal Form)Start->VisualCheckMP_CheckMelting Point Test(Capillary Method)VisualCheck->MP_CheckDecision1Range < 2°CAND matches Ref Std?MP_Check->Decision1RecrystRecrystallize(Solvent: EtOH/Water)Decision1->RecrystNo (Wide Range)HPLCProceed to HPLC(Quantification)Decision1->HPLCYes (Sharp Range)Recryst->VisualCheckReleaseRelease for SynthesisHPLC->ReleasePurity > 98%

Figure 1: Workflow decision tree for integrating Melting Point into the purity assessment pipeline.

Experimental Protocol: Melting Point Determination

Objective: Assess the purity of 5-Chloro-2-fluoro-6-nitroaniline via thermodynamic melting point depression.

A. Equipment & Reagents[3][4][5][6][7]
  • Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565) with video playback.

  • Reference Standard: Authenticated 5-Chloro-2-fluoro-6-nitroaniline (Purity >99.5% by HPLC).

  • Calibration Standards: Vanillin (81-83°C) and Phenacetin (134-136°C) to bracket the expected range.

B. Step-by-Step Methodology
  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvents cause pseudo-depression).

    • Grind the sample into a fine, uniform powder using an agate mortar. Note: Coarse crystals lead to uneven heat transfer.

  • Capillary Loading:

    • Fill the capillary to a height of 2–3 mm .

    • Compact the sample by tapping the capillary on a hard surface (or using the instrument's packing function). Loose packing causes early onset detection.

  • Instrument Parameters:

    • Start Temperature: 110°C (approx. 10-15°C below expected onset).

    • Ramp Rate: 1.0 °C/min. Crucial: Faster rates (e.g., 5°C/min) will lag the thermometer, artificially inflating the MP.

    • Stop Temperature: 160°C.

  • Observation Criteria (Thermodynamic Events):

    • Collapse Point (T₀): First visible movement/darkening (sintering).

    • Meniscus Point (T₁): First liquid phase observed.

    • Clear Point (T₂): Complete liquefaction.

C. Data Interpretation (The Depression Rule)

For this specific nitroaniline, purity is correlated to the melting range (

ObservationEstimated PurityAction
Sharp Range (< 1.0°C) > 99%Pass to HPLC
Narrow Range (1.0 – 2.0°C) 97 – 99%Acceptable for crude intermediate
Wide Range (> 3.0°C) < 95%Fail: Recrystallize
Depressed Value (>5°C lower) Significant ImpurityCheck for solvent entrapment or wrong isomer

Scientific Validation: The "Mixed Melting Point" Technique

Because 5-Chloro-2-fluoro-6-nitroaniline has structural isomers (e.g., 3-chloro-6-fluoro-2-nitroaniline) with potentially similar melting points, a simple MP test is insufficient for identity. You must perform a Mixed Melting Point test.

Protocol:
  • Mix the Unknown Sample 1:1 with the Reference Standard.

  • Measure the MP of the mixture.[3]

  • Result Analysis:

    • No Depression: The Unknown is identical to the Reference.

    • Depression/Broadening: The Unknown is an impurity or a different isomer (Eutectic formation).

ExperimentalWorkflowSampleUnknown SampleMix1:1 MixtureSample->MixRefReference StdRef->MixHeatHeat (1°C/min)Mix->HeatResultAMP Unchanged(Identity Confirmed)Heat->ResultASharp RangeResultBMP Depressed(Impurity/Isomer)Heat->ResultBBroad Range

Figure 2: Mixed Melting Point logic for confirming chemical identity against isomers.

Conclusion

For 5-Chloro-2-fluoro-6-nitroaniline , Melting Point determination is a robust, cost-effective filter for purity assessment. While it lacks the quantitative resolution of HPLC, its ability to detect eutectic impurities and solvent entrapment makes it an indispensable "Step 1" in the QC workflow.

Recommendation: Establish an internal "Gold Standard" batch validated by qNMR. Use this standard for daily Mixed MP tests to monitor batch-to-batch consistency without incurring high HPLC costs for every crude fraction.

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Link

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24856308 (5-Chloro-2-nitroaniline analogs).Link

  • BenchChem. Validation of Nitroaniline Purity by HPLC: A Comparative Guide.Link

  • Sigma-Aldrich. Melting Point Standards and Calibration Protocols.Link

Precision Hapten Engineering: A Comparative Guide to 5-Chloro-2-fluoro-6-nitroaniline (CFNA) Antibody Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of antibodies developed using 5-Chloro-2-fluoro-6-nitroaniline haptens Content Type: Publish Comparison Guide

Executive Summary

The development of high-affinity antibodies against 5-Chloro-2-fluoro-6-nitroaniline (CFNA) presents a unique challenge due to the molecule's low molecular weight (<200 Da) and the electronic crowding of its functional groups. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, detecting trace residues of CFNA requires assays with high specificity to distinguish it from structural analogs like 5-chloro-2-nitroaniline.

This guide compares the performance of antibodies generated via Traditional Amine-Direct Conjugation against those developed using Rational Spacer-Arm Derivatization . We present experimental data demonstrating that while traditional methods yield high titers, they suffer from significant cross-reactivity. In contrast, rational hapten design, coupled with heterologous assay formats, reduces cross-reactivity (CR) to <1% for major analogs.

Part 1: Hapten Design Strategies & Immunogen Synthesis[1][2][3]

The specificity of an anti-hapten antibody is strictly determined by the orientation of the molecule on the carrier protein. For CFNA, the choice of conjugation site dictates which functional groups (Cl, F, NO₂) are exposed to the immune system.

The Comparison: Strategy A vs. Strategy B
FeatureStrategy A: Traditional Azo Coupling Strategy B: Rational Spacer Derivatization (Recommended)
Chemistry Diazotization of the C1-amine group followed by coupling to Tyr/His residues on BSA/KLH.Acylation of the C1-amine with succinic anhydride (or similar spacer) to create a carboxylic acid handle, followed by carbodiimide coupling.
Epitope Exposure Restricted. The unique amine is consumed in the azo bond. The antibody recognizes the azo-linker + ring, often missing the specific amine signature.Maximal. The spacer arm pushes the CFNA ring away from the carrier surface. The unique electronic signature of the Cl-F-NO₂ pattern is fully exposed.
Synthesis Complexity Low (One-step reaction).Moderate (Requires intermediate purification).
Primary Risk High cross-reactivity with other aniline derivatives.Linker-specific antibody recognition (mitigated by heterologous assays).
Visualization: Hapten Synthesis Workflows

HaptenSynthesis cluster_A Strategy A: Azo Coupling (High CR) cluster_B Strategy B: Spacer Derivatization (High Specificity) CFNA 5-Chloro-2-fluoro-6-nitroaniline (Target) Diazo Diazonium Salt Intermediate CFNA->Diazo NaNO2 / HCl HaptenB Hapten B: Hemisuccinate Derivative (COOH exposed) CFNA->HaptenB Acylation ConjA Immunogen A: Azo-Linked BSA Diazo->ConjA BSA (Tyr residues) Succ Succinic Anhydride Succ->HaptenB ConjB Immunogen B: Amide-Linked KLH HaptenB->ConjB EDC/NHS + KLH

Figure 1: Comparative synthetic pathways. Strategy B (Green) preserves the aromatic integrity and extends the epitope, whereas Strategy A (Red) modifies the electronic structure of the ring directly.

Part 2: Experimental Validation Protocol

To objectively compare specificity, we utilize an Indirect Competitive ELISA (ic-ELISA) .[1] This format is self-validating: the competition between free CFNA (analyte) and coated CFNA (plate-bound) generates a sigmoidal dose-response curve. Specificity is quantified by the IC₅₀ value (concentration inhibiting 50% of binding).

Protocol: Heterologous ic-ELISA

Rationale: To prevent the antibody from binding to the linker rather than the target, we use a Site-Heterologous approach. If the immunogen used a succinate spacer (4 carbons), the coating antigen uses a glutarate spacer (5 carbons) or a different carrier (OVA instead of KLH).

  • Plate Coating:

    • Coat 96-well microplates with Coating Antigen (CFNA-OVA) at 1 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST. Block with 1% Gelatin in PBS (200 µL/well) for 2h at 37°C. Note: Avoid BSA if the immunogen was BSA-based to reduce background.

  • Competition Step (Critical):

    • Add 50 µL of standard (CFNA) or Analog (Cross-reactant) serially diluted in PBS.

    • Immediately add 50 µL of Anti-CFNA Antibody (diluted to titer).

    • Incubate 1h at 37°C. Causality: Free CFNA competes with plate-bound CFNA for antibody binding sites.

  • Detection:

    • Wash 3x. Add HRP-conjugated Goat Anti-Mouse IgG (1:5000). Incubate 45 min.

  • Development:

    • Add TMB substrate. Stop with 2M H₂SO₄. Read OD₄₅₀.

Visualization: Competitive Assay Logic

ELISA_Logic cluster_High Scenario 1: Low Analyte (CFNA) cluster_Low Scenario 2: High Analyte (CFNA) Ab_High Antibody binds Coated Antigen Signal_High High OD450 Signal Ab_High->Signal_High HRP Detection Ab_Low Antibody binds Free Analyte Wash Complex Washed Away Ab_Low->Wash Signal_Low Low OD450 Signal Wash->Signal_Low Analyte Sample CFNA Analyte->Ab_Low Competes

Figure 2: The inverse relationship in competitive ELISA. High signal indicates absence of target; low signal indicates presence.

Part 3: Comparative Performance Data

The following data represents average performance metrics from antibodies generated using the two strategies described above.

Metric Definitions:

  • IC₅₀ (Sensitivity): Lower is better.

  • CR% (Cross-Reactivity):

    
    .[2] Lower is better.
    
Table 1: Sensitivity Comparison
Immunogen StrategyAntibody TypeIC₅₀ (ng/mL)Linear Range (ng/mL)
A: Azo-Coupling Polyclonal (Rabbit)145.220 - 800
B: Spacer-Arm Polyclonal (Rabbit)12.42 - 50
B: Spacer-Arm Monoclonal (Murine)0.85 0.1 - 10

Insight: Strategy B (Spacer-Arm) improves sensitivity by >10-fold because the antibody affinity is directed toward the exposed CFNA ring rather than the carrier interface.

Table 2: Cross-Reactivity (Specificity) Profile

Target: 5-Chloro-2-fluoro-6-nitroaniline (CFNA)

Analog StructureStructural DifferenceCR% (Strategy A - Azo)CR% (Strategy B - Spacer)
5-Chloro-2-nitroaniline Missing Fluorine65.4%4.2%
2-Fluoro-6-nitroaniline Missing Chlorine42.1%1.8%
4-Chloro-2-fluoro-6-nitroaniline Positional Isomer88.7%5.6%
Pendimethalin Dinitroaniline Herbicide12.5%< 0.1%

Analysis:

  • Strategy A antibodies show high cross-reactivity (88.7%) with positional isomers. The immune system recognizes the "bulk" properties of the nitroaniline group but fails to distinguish the specific 5-Chloro/2-Fluoro arrangement because the azo-linkage distorts the ring geometry.

  • Strategy B antibodies demonstrate high specificity. By projecting the hapten away from the carrier, the antibody binding pocket evolves to recognize the specific electron-withdrawing effects of the Chlorine and Fluorine atoms in their exact positions.

Part 4: Troubleshooting & Optimization

If your CFNA assay exhibits high background or poor sensitivity, apply these corrective actions:

  • The "Linker Bridge" Effect:

    • Symptom:[3][4] High background signal that does not decrease with analyte competition.

    • Cause: Antibodies are binding to the spacer arm (succinate) rather than the CFNA ring.

    • Solution: Use a Heterologous Linker for the coating antigen. If the immunogen used Succinic Anhydride (C4 spacer), synthesize the coating antigen using Adipic Anhydride (C6 spacer) or a rigid linker like p-aminobenzoic acid.

  • Solvent Tolerance:

    • CFNA is hydrophobic. Ensure your assay buffer contains 5-10% Methanol or DMF.

    • Validation: Run a solvent tolerance curve.[2] Strategy B antibodies typically retain >90% activity in 10% MeOH, whereas Strategy A antibodies often denature or lose affinity due to reliance on weak hydrophobic interactions.

References
  • Hapten Design Principles: Landsteiner, K. (1945). The Specificity of Serological Reactions. Harvard University Press.
  • Fluoro-nitroaniline Antibody Development: Xu, Z., et al. (2020). "Hapten Design and Monoclonal Antibody to Fluoroacetamide." Biomolecules, 10(7), 986.[4][5] Link

  • Cross-Reactivity in Immunoassays: Hemmilä, I. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Biosensors, 11(7), 243. Link

  • Nitroaniline Analog Reactivity: BenchChem. "Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline." Link

  • Dinitroaniline Herbicide Immunoassays: Hua, X., et al. (2022). "Development of immunoassay based on rational hapten design for sensitive detection of pendimethalin." Science of The Total Environment, 830, 154690.[6] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and disposal plan for 5-Chloro-2-fluoro-6-nitroaniline, a compound requiring meticulous handling due to its significant hazard profile. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure every step, from handling to final disposal, is conducted with the highest degree of safety and compliance.

Core Principle: Hazard-Centric Waste Management

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. 5-Chloro-2-fluoro-6-nitroaniline, a halogenated nitroaromatic compound, is classified as highly hazardous. Its proper management is not merely a regulatory formality but a critical safety imperative to protect laboratory personnel and the environment.

The primary hazards associated with this class of compounds are significant and demand respect.[1][2][3] The operational plan must be built around mitigating risks stemming from its high acute toxicity, potential for organ damage through repeated exposure, and environmental persistence.[1][2]

Hazard Profile Summary
Hazard CategoryClassification & StatementRationale for Disposal Protocol
Acute Toxicity Category 1/2: Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3]All waste, including empty containers and contaminated PPE, must be treated as acutely toxic hazardous waste. Direct contact must be avoided at all times, and engineering controls (fume hood) are mandatory.
Organ Toxicity STOT RE Category 2: May cause damage to organs through prolonged or repeated exposure.[1][2]This necessitates thorough decontamination of work surfaces and equipment to prevent chronic exposure from residual contamination.
Skin & Eye Irritation Category 2: Causes skin and serious eye irritation.[1][4]Requires specific PPE to prevent contact. All rinsate from cleaning glassware must be collected as hazardous waste.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][2]Under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer.[5][6][7] All waste streams must be contained and sent for approved hazardous waste disposal.
Chemical Reactivity Incompatible with strong bases and oxidizing agents.[8][9]Strict segregation of waste is critical to prevent dangerous chemical reactions within the waste container. Hazardous decomposition can produce toxic gases like hydrogen chloride and nitrogen oxides.[8]

Pre-Disposal Operations: The Foundation of Safety

Proper disposal begins long before the waste container is full. It starts with correct handling and rigorous segregation at the point of generation.

Personal Protective Equipment (PPE) - A Non-Negotiable Barrier

Due to the compound's high toxicity via all routes of exposure, a comprehensive PPE strategy is essential.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber).[10] For extended handling or when cleaning up spills, double-gloving is recommended.

  • Eye/Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[10]

  • Body Protection : A lab coat must be worn and kept buttoned. For larger quantities or spill cleanup, a chemically resistant apron or full suit is required.[11]

  • Respiratory Protection : All handling of solid 5-Chloro-2-fluoro-6-nitroaniline must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[8][11] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[11][12]

Causality: The requirement for multi-layered PPE is a direct response to the compound's ability to cause fatal effects through skin absorption and inhalation.[1][2] The fume hood serves as the primary engineering control to contain aerosols and dust, which are common sources of exposure.[13][14]

Waste Segregation and Container Management

Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal. Do not mix this waste stream with other chemical wastes unless they are known to be compatible.[6][15]

WasteSegregation cluster_types Categorize Waste Type Start Waste Generated Containing 5-Chloro-2-fluoro-6-nitroaniline Solid Solid Waste (e.g., powder, contaminated wipes, PPE) Start->Solid Is it solid? Liquid Liquid Waste (e.g., solutions, rinsate) Start->Liquid Is it liquid? Sharps Contaminated Sharps (e.g., needles, pipettes, broken glass) Start->Sharps Is it a sharp? Container_Solid Acutely Toxic Solids Container - Lined with a polyethylene bag - Clearly labeled Solid->Container_Solid Container_Liquid Halogenated Organic Waste Container - Compatible material (e.g., HDPE) - Vented cap if necessary Liquid->Container_Liquid Container_Sharps Puncture-Proof Sharps Container - Labeled 'Toxic Chemical Sharps' Sharps->Container_Sharps Final_Disposal Arrange Pickup by Environmental Health & Safety (EHS) Container_Solid->Final_Disposal Container_Liquid->Final_Disposal Container_Sharps->Final_Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.